molecular formula C8H6N2O2 B1319054 Imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 648423-85-2

Imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B1319054
CAS No.: 648423-85-2
M. Wt: 162.15 g/mol
InChI Key: TUKDVVKJZVLVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKDVVKJZVLVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593145
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648423-85-2
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Imidazo[1,2-a]pyridine-7-carboxylic acid: A Technical Guide to its Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the basic properties of imidazo[1,2-a]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure, forming the core of numerous biologically active molecules.[1][2] Understanding the acid-base characteristics of its derivatives is crucial, as these properties govern critical pharmacokinetic and pharmacodynamic parameters such as absorption, distribution, metabolism, and excretion (ADMET).[3]

Physicochemical and Basic Properties

The basicity of the imidazo[1,2-a]pyridine ring system is attributed to the lone pair of electrons on the pyridine-like nitrogen atom (N1). The molecule's structure, featuring a fused imidazole and pyridine ring, results in a unique electronic distribution that influences its ability to accept a proton.[4][5]

This compound is an amphoteric molecule, possessing both a basic nitrogen center and an acidic carboxylic acid group. The key indicator of its basicity is the acid dissociation constant of its conjugate acid (pKaH). While a specific experimental pKa value for this compound is not prominently available in the literature, the basicity can be reliably inferred from the parent compound, imidazo[1,2-a]pyridine.

The presence of the electron-withdrawing carboxylic acid group (-COOH) at the 7-position is expected to decrease the basicity of the pyridine nitrogen compared to the unsubstituted parent molecule due to inductive effects.

Table 1: Physicochemical and Basicity Data

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₆N₂O₂[6][7]
Molecular Weight 162.15 g/mol [6][7]
pKa of Parent Compound (Imidazo[1,2-a]pyridine) 6.79PubChem CID 78960[8]
Predicted pKa (basic center) < 6.79Inferred
Predicted LogP 1.03[7]

Structural Influence on Basicity

The basicity of this compound is determined by the availability of the lone pair on the N1 nitrogen. The electron-withdrawing nature of the carboxylic acid group at the C7 position pulls electron density away from the heterocyclic ring system through the pi-system and inductive effects. This reduction in electron density at the N1 position makes it less available for protonation, thereby lowering its pKa compared to the unsubstituted imidazo[1,2-a]pyridine.

The following diagram illustrates the protonation equilibrium at the N1 position and the electronic influence of the C7-carboxylic acid substituent.

Caption: Protonation equilibrium and the electron-withdrawing effect of the C7-substituent.

Experimental Protocols for pKa Determination

Accurate determination of pKa is essential for drug development.[3] Several robust methods are available, with potentiometric titration and NMR spectroscopy being two of the most common and reliable techniques.[9][10][11]

Potentiometric Titration

Potentiometric titration is a widely used method due to its precision, simplicity, and cost-effectiveness.[10][11] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited. The ionic strength of the solution is kept constant using an inert salt like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the basic nitrogen. Subsequently, it is back-titrated with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: A calibrated pH electrode connected to a potentiometer measures the pH of the solution after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be identified as the inflection point of the sigmoid curve.[11] The Henderson-Hasselbalch equation is used for the final calculation.[10]

1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for pKa determination by observing changes in the chemical shifts of protons adjacent to the ionizing center as a function of pH.[9][11]

Methodology:

  • Sample Preparation: A series of samples are prepared by dissolving the compound in a deuterated solvent (e.g., D₂O) across a range of pH (or pD) values. The pH is adjusted using small amounts of DCl or NaOD.

  • Data Acquisition: A 1H NMR spectrum is acquired for each sample.

  • Data Analysis: The chemical shifts (δ) of protons on the imidazo[1,2-a]pyridine ring, particularly those close to the N1 nitrogen (e.g., H5), will change significantly upon protonation. A plot of the chemical shift of a specific proton versus the pH of the solution yields a sigmoidal curve.[9] The inflection point of this curve corresponds directly to the pKa value.[11]

The following diagram outlines the general workflow for determining pKa via potentiometric titration.

G start Start prep Prepare Analyte Solution (Compound in H₂O + KCl) start->prep titrate Titrate with Standardized Acid/Base prep->titrate measure Record pH vs. Titrant Volume titrate->measure plot Plot Titration Curve (pH vs. Volume) measure->plot analyze Identify Inflection Point (Half-Equivalence) plot->analyze calculate Calculate pKa (pKa = pH at inflection point) analyze->calculate end End calculate->end

References

Synthesis of Imidazo[1,2-a]pyridine-7-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents with a wide range of biological activities, including sedative-hypnotics, anti-ulcer agents, and anti-cancer drugs.[1][2][3] This document details a reliable two-step synthetic pathway, provides in-depth experimental protocols, and summarizes key quantitative data. Additionally, it visualizes the synthetic workflow and illustrates the diverse mechanisms of action associated with this important class of molecules.

Synthetic Strategy and Workflow

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the imidazo[1,2-a]pyridine core via a condensation reaction to form the methyl ester precursor, Methyl imidazo[1,2-a]pyridine-7-carboxylate. The subsequent step is the hydrolysis of this methyl ester to yield the final carboxylic acid product.

G cluster_0 Step 1: Synthesis of Methyl Imidazo[1,2-a]pyridine-7-carboxylate cluster_1 Step 2: Hydrolysis start Methyl 2-aminoisonicotinate reagent1 Bromoacetaldehyde diethyl acetal + HCl (aq) start->reagent1 1. product1 Methyl imidazo[1,2-a]pyridine-7-carboxylate start->product1 4. Cyclization intermediate1 In situ formation of bromoacetaldehyde reagent1->intermediate1 reagent2 NaHCO3 intermediate1->reagent2 2. Neutralization reagent2->start 3. Condensation reagent3 Base (e.g., LiOH) or Acid (e.g., HCl) product1->reagent3 5. product2 This compound reagent3->product2

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl Imidazo[1,2-a]pyridine-7-carboxylate

This procedure outlines the synthesis of the methyl ester precursor from commercially available starting materials.

Materials:

  • Methyl 2-aminoisonicotinate

  • Bromoacetaldehyde diethyl acetal

  • 35% aqueous Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • In a suitable reaction vessel, a mixture of 2-bromo-1,1-diethoxyethane (1.25 equivalents) and 35% aqueous HCl (0.8 equivalents) in water is stirred for 2.5 hours at room temperature.

  • The reaction mixture is then heated to 80°C and maintained at this temperature with stirring for 1.5 hours to facilitate the in situ formation of bromoacetaldehyde.

  • After cooling the reaction mixture to 20°C, sodium bicarbonate (1.6 equivalents) is added portion-wise to neutralize the acid.

  • Finally, methyl 2-aminoisonicotinate (1.0 equivalent) is added, and the reaction mixture is stirred at room temperature overnight.

  • The resulting solid product is collected by filtration, washed with water, and dried under vacuum to yield Methyl imidazo[1,2-a]pyridine-7-carboxylate.

Step 2: Hydrolysis of Methyl Imidazo[1,2-a]pyridine-7-carboxylate

This procedure describes the conversion of the methyl ester to the final carboxylic acid product.

Materials:

  • Methyl imidazo[1,2-a]pyridine-7-carboxylate

  • Lithium hydroxide (LiOH) or concentrated Hydrochloric Acid (HCl)

  • Ethanol/Water or Dioxane/Water solvent mixture

  • Acid for neutralization (e.g., HCl or trifluoroacetic acid)

Procedure (Base-catalyzed):

  • Dissolve Methyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.0-1.2 equivalents) to the solution.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified to a pH of approximately 3-4 with a suitable acid to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to afford this compound.[4]

Procedure (Acid-catalyzed):

  • Suspend Methyl imidazo[1,2-a]pyridine-7-carboxylate in a solution of concentrated hydrochloric acid (e.g., 12 M).

  • The mixture is heated to reflux for several hours and monitored by TLC.[5]

  • Upon completion, the reaction is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with a small amount of cold water and dried to yield the hydrochloride salt of this compound. The free carboxylic acid can be obtained by neutralization.

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventTimeTemp.Yield
1Methyl imidazo[1,2-a]pyridine-7-carboxylateMethyl 2-aminoisonicotinateBromoacetaldehyde diethyl acetal, HCl, NaHCO₃WaterOvernightRT~89%
2This compoundMethyl imidazo[1,2-a]pyridine-7-carboxylateLiOH or HClEthanol/Water or Dioxane/WaterVariesReflux48-73%

Biological Activity and Mechanism of Action

Imidazo[1,2-a]pyridine derivatives exhibit a remarkable diversity of biological activities, targeting various proteins and pathways implicated in a range of diseases. This versatility has established the imidazo[1,2-a]pyridine scaffold as a cornerstone in modern drug discovery.[1][6]

G cluster_0 Imidazo[1,2-a]pyridine Derivatives cluster_1 Biological Targets & Mechanisms cluster_2 Therapeutic Effects IMP Imidazo[1,2-a]pyridine Scaffold GABA_A GABAA Receptor IMP->GABA_A Agonism ProtonPump H+/K+-ATPase (Proton Pump) IMP->ProtonPump Inhibition COX Cyclooxygenase (COX) IMP->COX Inhibition Kinases Various Kinases (e.g., PI3K, p38) IMP->Kinases Inhibition QcrB QcrB (Tuberculosis) IMP->QcrB Inhibition Sedation Sedation / Anxiolysis GABA_A->Sedation AntiUlcer Gastric Acid Suppression ProtonPump->AntiUlcer AntiInflammatory Anti-inflammatory COX->AntiInflammatory AntiCancer Anti-cancer Kinases->AntiCancer AntiTB Anti-tuberculosis QcrB->AntiTB

References

Imidazo[1,2-a]pyridine-7-carboxylic acid CAS number 648423-85-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-7-carboxylic acid (CAS 2024)

This compound, with the CAS number 648423-85-2, is a heterocyclic organic compound that belongs to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a plausible synthetic approach, and its potential applications in drug discovery and development, with a focus on its role as a key building block for more complex bioactive molecules. While specific biological data for this exact compound is limited in publicly accessible literature, this guide also explores the well-documented activities of the broader imidazo[1,2-a]pyridine class, particularly in oncology and inflammatory diseases, to highlight its therapeutic potential.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1] This bicyclic heterocyclic system, consisting of a fused imidazole and pyridine ring, is a key pharmacophore in drugs targeting various therapeutic areas, including oncology, inflammation, and infectious diseases.[2] this compound serves as a versatile synthetic intermediate, offering a reactive handle for the construction of more complex molecules through modification of the carboxylic acid group.[3] Its unique electronic and structural features make it an attractive starting material for the development of novel therapeutic agents.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 648423-85-2[4]
Molecular Formula C₈H₆N₂O₂[4]
Molecular Weight 162.15 g/mol [4]
Appearance Light yellow to brown solid[3]
Purity ≥95% (HPLC)[3]
Storage Conditions 0-8 °C[3]
Topological Polar Surface Area (TPSA) 54.6 Ų[4]
logP 1.0325[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 1[4]

Synthesis and Experimental Protocols

Postulated Synthetic Pathway

A likely synthetic pathway for this compound involves the cyclization of a 4-aminonicotinic acid derivative.

Synthetic Pathway cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 4-Aminonicotinic_acid 4-Aminonicotinic acid Cyclization Cyclization with α-haloacetaldehyde or equivalent 4-Aminonicotinic_acid->Cyclization Step 1 Target_Compound Imidazo[1,2-a]pyridine- 7-carboxylic acid Cyclization->Target_Compound Step 2 STAT3_NFkB_Pathway Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 Activates NFkB NF-κB Cytokine_Receptor->NFkB Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->pSTAT3 Imidazopyridine->pNFkB Drug_Discovery_Workflow Start Imidazo[1,2-a]pyridine- 7-carboxylic acid Synthesis Synthesis of Derivative Library Start->Synthesis Screening Biological Screening (e.g., cell-based assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical End Clinical Candidate Preclinical->End

References

Spectroscopic and Biological Insights into Imidazo[1,2-a]pyridine-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Imidazo[1,2-a]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide combines data from closely related analogs and established spectroscopic principles to offer a robust predictive characterization. Furthermore, it delves into the known biological signaling pathways associated with the broader class of imidazo[1,2-a]pyridine derivatives, providing crucial context for its potential therapeutic applications.

Spectroscopic Data

The spectroscopic characterization of a molecule is fundamental to confirming its identity and purity. The following tables summarize the expected spectroscopic data for this compound based on analogous compounds and spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.5d~7.0H-5
~8.2s-H-8
~7.8d~1.5H-2
~7.7s-H-3
~7.4dd~7.0, 1.5H-6
>10br s-COOH

Note: Predicted values are based on data from related imidazo[1,2-a]pyridine structures and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~145C-8a
~142C-5
~128C-7
~126C-3
~118C-2
~115C-6
~112C-8

Note: Predicted values are based on data from related imidazo[1,2-a]pyridine structures and general principles of NMR spectroscopy.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

TechniqueExpected [M+H]⁺ (m/z)
Electrospray Ionization (ESI)163.0502

Note: The molecular formula of this compound is C₈H₆N₂O₂[1][2]. The exact mass is 162.0429 g/mol .

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~1700C=O stretch (Carboxylic Acid)
~1630C=N stretch
~1580, 1470Aromatic C=C stretch
~1300C-O stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of imidazo[1,2-a]pyridine derivatives typically shows absorption maxima in the range of 280-350 nm, corresponding to π-π* transitions within the aromatic system. The exact position of the absorption bands for this compound would be influenced by the carboxylic acid substituent.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures that can be adapted for this compound.

Synthesis of this compound

A representative synthetic protocol for a related imidazo[1,2-a]pyridine derivative involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of this compound, a suitable starting material would be 2-amino-4-cyanopyridine, which can be subsequently hydrolyzed to the carboxylic acid.

A general procedure is as follows: A mixture of the appropriately substituted 2-aminopyridine and an α-haloketone is refluxed in a suitable solvent such as ethanol. The resulting product is then purified by recrystallization or column chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.

IR Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

UV-Vis Spectroscopy

UV-Vis absorption spectra are obtained using a dual-beam UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent, such as ethanol or acetonitrile, and the absorbance is measured over a wavelength range of 200-800 nm.

Biological Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several important biological signaling pathways, highlighting their potential as therapeutic agents.

Wnt_Beta_Catenin_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation CK1 CK1 CK1->BetaCatenin Phosphorylation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->BetaCatenin Inhibition cluster_destruction cluster_destruction

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.[3]

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB iNOS_COX2 iNOS/COX-2 Expression NFkB->iNOS_COX2 Nuclear Translocation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->NFkB Activation Imidazopyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazopyridine->IKK Inhibition Imidazopyridine->pSTAT3 Inhibition

Caption: STAT3/NF-κB signaling pathway modulation by a novel imidazo[1,2-a]pyridine derivative (MIA).[4]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.[5][6]

References

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This bicyclic nitrogen-containing ring system is a versatile pharmacophore, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of the imidazo[1,2-a]pyridine scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
PI3K/mTOR Pathway Inhibitors
Thiazole-substituted imidazo[1,2-a]pyridineA375 (Melanoma)0.14[1]
HeLa (Cervical)0.21[1]
1,2,4-Oxadiazole substituted imidazo[1,2-a]pyridineBreast Cancer Cell Lines>10[1]
Imidazo[1,2-a]pyridine 6A375 (Melanoma)<12[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical)9.7 - 44.6[1]
IP-5HCC1937 (Breast)45[2][3]
IP-6HCC1937 (Breast)47.7[2][3]
IP-7HCC1937 (Breast)79.6[2][3]
Tubulin Polymerization Inhibitors
Imidazo[1,2-a]pyridine-oxadiazole hybrid 6dA549 (Lung)2.8 ± 0.02
5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile 7eHT-29, H460, A549, MKN-45, SMMC-77210.01 - 3.2
Other Anticancer Derivatives
Imidazo[1,2-a]pyridine 12bHep-2 (Laryngeal)11
HepG2 (Hepatocellular)13
MCF-7 (Breast)11
A375 (Melanoma)11
Imidazopyridine 18MCF-7 (Breast)14.81 ± 0.20[4]
HT-29 (Colon)10.11 ± 0.70[4]
B16F10 (Melanoma)14.39 ± 0.04[4]
Imidazopyridine 12HT-29 (Colon)4.15 ± 2.93[4]
Imidazopyridine 14B16F10 (Melanoma)21.75 ± 0.81[4]
Key Signaling Pathways in Anticancer Activity

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating several critical signaling pathways.

1. PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Imidazo[1,2-a]pyridines inhibit the PI3K/Akt/mTOR pathway.

2. Wnt/β-catenin Pathway: Deregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of Wnt target genes like c-myc and cyclin D1, thereby suppressing cancer cell proliferation.[5]

Wnt_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Degrades TCF_LEF TCF/LEF betaCatenin->TCF_LEF Activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->betaCatenin Inhibits Signaling

Inhibition of the Wnt/β-catenin signaling pathway.

3. Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Imidazo[1,2-a]pyridine derivatives have been designed as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.

Experimental Protocols: Anticancer Activity

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compound Add Imidazo[1,2-a]pyridine derivative incubate1->add_compound incubate2 Incubate for 24-48h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Workflow for the MTT cell viability assay.
  • Materials:

    • Imidazo[1,2-a]pyridine compound of interest

    • Cancer cell line

    • 96-well plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound and a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties, primarily through the modulation of the STAT3/NF-κB signaling pathway.

Key Signaling Pathway in Anti-inflammatory Activity

STAT3/NF-κB Pathway: This pathway plays a critical role in the inflammatory response. Certain imidazo[1,2-a]pyridine derivatives can suppress the phosphorylation of STAT3 and inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and mediators like iNOS and COX-2.[6]

STAT3_NFkB_Pathway cluster_nucleus Inside Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Inflammatory Gene Expression (iNOS, COX-2) pSTAT3->GeneExpression Promotes IKK IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB->Nucleus Translocates to NFkB->GeneExpression Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->pSTAT3 Inhibits Imidazopyridine->NFkB Inhibits Activation

Modulation of the STAT3/NF-κB inflammatory pathway.
Experimental Protocols: Anti-inflammatory Activity

Western Blot Analysis for Phosphorylated STAT3

This technique is used to detect and quantify the levels of specific proteins, in this case, the activated (phosphorylated) form of STAT3.

  • Materials:

    • Imidazo[1,2-a]pyridine compound

    • Cell line (e.g., RAW 264.7 macrophages)

    • LPS (Lipopolysaccharide) for stimulation

    • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells and treat with the imidazo[1,2-a]pyridine compound for a specified time, followed by stimulation with LPS.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to normalize the results.

Antimicrobial Activity

Several imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes in the microorganisms.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridinyl-chalcone 5hS. aureus (ATCC)3.125[2]
S. aureus (clinical)6.25[2]
Azo-linked imidazo[1,2-a]pyridine 4eP. aeruginosa0.5 mg/mL[1]
S. aureus0.5 mg/mL[1]
E. coli CTXM0.5-0.7 mg/mL[1]
K. pneumoniae NDM0.5-0.7 mg/mL[1]
Imidazo[4,5-b]pyridine derivative 14E. coli32[4]
Experimental Protocols: Antimicrobial Activity

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Imidazo[1,2-a]pyridine compound

    • Bacterial strain

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum (adjusted to 0.5 McFarland standard)

    • Resazurin solution (optional, as a viability indicator)

  • Procedure:

    • Prepare serial two-fold dilutions of the imidazo[1,2-a]pyridine compound in CAMHB in a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, add a resazurin solution to aid in the visualization of bacterial growth (a color change from blue to pink indicates viability).

Antiviral Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential as an antiviral agent, with some derivatives showing activity against viruses such as Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).[3][7]

Experimental Protocols: Antiviral Activity

Antiviral Assay (General Protocol)

The specific protocol for antiviral testing can vary depending on the virus and the host cell line. A general workflow is outlined below.

Antiviral_Assay_Workflow start Start seed_cells Seed host cells in 96-well plate start->seed_cells incubate1 Incubate until confluent seed_cells->incubate1 add_compound Add Imidazo[1,2-a]pyridine derivative incubate1->add_compound infect_cells Infect cells with virus add_compound->infect_cells incubate2 Incubate for several days infect_cells->incubate2 assess_cpe Assess Cytopathic Effect (CPE) incubate2->assess_cpe viability_assay Perform cell viability assay assess_cpe->viability_assay end End viability_assay->end

References

The Discovery and Development of Imidazopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, pharmacology, and clinical journey of a pivotal class of neurotherapeutics.

Introduction

The imidazopyridine scaffold, a nitrogen-containing heterocyclic system, represents a significant chapter in the history of medicinal chemistry and neuropharmacology. From their initial synthesis in the early 20th century to their development into widely prescribed therapeutic agents, imidazopyridine compounds have played a crucial role in the management of sleep and anxiety disorders. Their unique pharmacological profile, particularly their selective modulation of the γ-aminobutyric acid type A (GABA-A) receptor, has distinguished them from classical benzodiazepines and paved the way for a new generation of targeted therapies. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying imidazopyridine compounds, intended for researchers, scientists, and professionals in the field of drug development.

The Genesis of Imidazopyridines: Early Synthesis and Discovery

The journey of imidazopyridine chemistry began in 1925 with the pioneering work of Tschitschibabin, who first reported the synthesis of the imidazo[1,2-a]pyridine ring system.[1] This initial method involved the reaction of 2-aminopyridine with α-halo carbonyl compounds.[1] For decades, this scaffold remained a subject of academic interest with sporadic investigations into its chemical properties.

The therapeutic potential of imidazopyridines was not realized until the latter half of the 20th century, driven by the search for novel anxiolytic and hypnotic agents with improved side-effect profiles compared to the prevailing benzodiazepines. Researchers at Synthélabo (now part of Sanofi) embarked on a systematic exploration of non-benzodiazepine structures that could modulate the GABA-A receptor. This research led to the synthesis and characterization of a series of imidazopyridine derivatives in the early 1980s, which exhibited promising sedative and anxiolytic properties.

Key Imidazopyridine Compounds: A Historical Perspective

The focused research efforts in the 1980s and 1990s culminated in the development of several key imidazopyridine drugs, each with a distinct clinical profile and history.

  • Zolpidem: First synthesized in the early 1980s by researchers at Synthélabo Recherche, zolpidem emerged as a potent hypnotic agent. It was approved by the U.S. Food and Drug Administration (FDA) in 1992 under the trade name Ambien and quickly became a first-line treatment for insomnia. Its success was largely attributed to its rapid onset of action and short half-life, which minimized next-day residual effects.[2]

  • Alpidem: Developed by Synthélabo as an anxiolytic, alpidem was first described in the literature in 1982.[3] It was introduced for medical use in France in 1991 under the brand name Ananxyl.[3] Unlike zolpidem, alpidem demonstrated more pronounced anxiolytic effects at therapeutic doses.[3] However, its clinical use was short-lived due to reports of severe hepatotoxicity, leading to its withdrawal from the market.[4]

  • Saripidem: Another imidazopyridine derivative with sedative and anxiolytic properties, saripidem was developed in the same era as zolpidem and alpidem.[5] While it showed a similar pharmacological profile to benzodiazepines, it did not see widespread clinical use.[5]

  • Necopidem: This compound was also investigated for its anxiolytic and sedative effects.[6] Like saripidem, it has not been clinically utilized.[7]

Mechanism of Action: Selective Modulation of the GABA-A Receptor

The primary mechanism of action for the sedative and anxiolytic effects of imidazopyridines is their positive allosteric modulation of the GABA-A receptor.[7] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.[8]

Imidazopyridines bind to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. By binding to this site, they enhance the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.[8]

A key feature of many imidazopyridines, particularly zolpidem, is their selectivity for GABA-A receptor subtypes containing the α1 subunit.[9] This is in contrast to benzodiazepines, which generally bind non-selectively to α1, α2, α3, and α5-containing receptors. This α1-selectivity is thought to be responsible for the predominantly hypnotic effects of zolpidem, with less pronounced anxiolytic and muscle relaxant properties.[9]

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor α Subunit β Subunit γ Subunit Benzodiazepine Site Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor:f0->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_Channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_A_Receptor:f0 Binds Imidazopyridine Imidazopyridine (e.g., Zolpidem) Imidazopyridine->GABA_A_Receptor:f4 Binds (Allosteric Modulation)

GABA-A Receptor Signaling Pathway and Imidazopyridine Modulation.

Quantitative Data: Binding Affinities and Pharmacokinetics

The selectivity of imidazopyridine compounds for different GABA-A receptor subtypes is a key determinant of their pharmacological profile. This is quantitatively expressed by their binding affinities (Ki values).

CompoundGABA-A Receptor SubtypeBinding Affinity (Ki in nM)
Zolpidem α1β2γ220[10]
α2β1γ2400[10]
α3β1γ2400[10]
α5β2γ2≥ 5000[10]
Alpidem α1High Affinity (α1-selective)[10]
α2Lower Affinity[10]
α3Lower Affinity[10]
α5Negligible Affinity[10]

The pharmacokinetic properties of these compounds are also crucial for their clinical utility.

CompoundHalf-life (t½)Oral Bioavailability (%)
Zolpidem 2-3 hours[2]~70%
Imidazo[1,2-a]pyridine Analog 1 13.2 hours31.1%[11]
Imidazo[1,2-a]pyridine Analog 2 36.3 hours-[11]
Imidazo[1,2-a]pyridine Analog 3 5.1 hours41%[11]

Experimental Protocols

Synthesis of Zolpidem (Illustrative Protocol)

The synthesis of zolpidem can be achieved through various routes. A common approach involves the following key steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This is typically achieved by the condensation of 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone.

    • Reagents: 2-amino-5-methylpyridine, 2-bromo-4'-methylacetophenone, solvent (e.g., ethanol or isopropanol).

    • Conditions: The reaction mixture is heated under reflux for several hours. The product, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, precipitates upon cooling and can be isolated by filtration.

  • Introduction of the Acetamide Side Chain: This is a crucial step for which several methods have been developed. One common method is the Mannich reaction followed by cyanation and hydrolysis.

    • Mannich Reaction: The imidazopyridine core is reacted with dimethylamine and formaldehyde to introduce a dimethylaminomethyl group at the 3-position.

    • Cyanation: The Mannich product is then reacted with a cyanide source (e.g., sodium cyanide) to replace the dimethylamino group with a cyanomethyl group.

    • Hydrolysis and Amidation: The nitrile is hydrolyzed to a carboxylic acid, which is then converted to the final N,N-dimethylacetamide derivative (zolpidem). This can be achieved by reacting the acid with a coupling agent and dimethylamine.

Zolpidem_Synthesis_Workflow Start Starting Materials (2-amino-5-methylpyridine, 2-bromo-4'-methylacetophenone) Condensation Condensation Reaction (Formation of Imidazopyridine Core) Start->Condensation Core_Product 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine Condensation->Core_Product Mannich Mannich Reaction Core_Product->Mannich Cyanation Cyanation Mannich->Cyanation Hydrolysis Hydrolysis Cyanation->Hydrolysis Amidation Amidation Hydrolysis->Amidation Zolpidem Zolpidem Amidation->Zolpidem

Simplified workflow for the synthesis of Zolpidem.

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate a membrane fraction rich in GABA-A receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flumazenil) and varying concentrations of the test compound (e.g., zolpidem).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of imidazopyridines on GABA-A receptor activity.

  • Cell Preparation: Cells expressing GABA-A receptors (e.g., cultured neurons or transfected HEK293 cells) are used.

  • Patch-Clamp Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane to form a high-resistance "giga-seal." The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of ionic currents.

  • Drug Application: A low concentration of GABA is applied to the cell to elicit a baseline chloride current. The imidazopyridine compound is then co-applied with GABA.

  • Data Acquisition and Analysis: The potentiation of the GABA-induced current by the imidazopyridine is measured. The concentration-response curve is generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect).

The Broader Therapeutic Landscape and Future Directions

While the primary clinical application of imidazopyridines has been in the treatment of insomnia and anxiety, their unique mechanism of action has prompted research into other therapeutic areas. Studies have explored their potential as anticonvulsants, muscle relaxants, and even as agents for treating neurological disorders such as Parkinson's disease and stroke recovery.

Furthermore, the imidazopyridine scaffold continues to be a valuable template for the design of new therapeutic agents. Ongoing research focuses on developing compounds with even greater subtype selectivity for the GABA-A receptor, aiming to further refine the therapeutic effects and minimize side effects. Additionally, the diverse biological activities of imidazopyridine derivatives are being explored in areas such as antiviral, anticancer, and anti-inflammatory drug discovery.[12][13][14]

Conclusion: The Enduring Legacy of Imidazopyridines

The discovery and development of imidazopyridine compounds represent a landmark achievement in medicinal chemistry and neuropharmacology. From their humble beginnings in a foundational chemical synthesis, they have evolved into a clinically significant class of drugs that have improved the lives of millions. The story of imidazopyridines, from the success of zolpidem to the cautionary tale of alpidem, provides invaluable lessons for the drug discovery and development process. As our understanding of the central nervous system continues to grow, the versatile imidazopyridine scaffold is poised to remain a key area of research, with the potential to yield new and improved therapies for a wide range of medical conditions.

References

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of Imidazo[1,2-a]pyridine-7-carboxylic acid. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Structure

This compound is a heterocyclic organic compound built upon the imidazo[1,2-a]pyridine bicyclic scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] The addition of a carboxylic acid group at the 7-position significantly influences the molecule's physicochemical properties, including its acidity, polarity, and potential for hydrogen bonding, which in turn can modulate its biological activity and pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical and computational data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂ChemScene[2], Sigma-Aldrich[3]
Molecular Weight 162.15 g/mol ChemScene[2], Sigma-Aldrich[3]
SMILES String OC(=O)C1=CC2=NC=CN2C=C1ChemScene[2], Sigma-Aldrich[3]
InChI Key TUKDVVKJZVLVTD-UHFFFAOYSA-NSigma-Aldrich[3]
Topological Polar Surface Area (TPSA) 54.6 ŲChemScene[2]
logP (calculated) 1.0325ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Rotatable Bonds 1ChemScene[2]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would commence with the reaction of 2-amino-5-carboxypyridine with an α-haloacetaldehyde or a synthetic equivalent, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-amino-5-carboxypyridine 2-amino-5-carboxypyridine Condensation_Cyclization Condensation & Cyclization 2-amino-5-carboxypyridine->Condensation_Cyclization alpha-haloacetaldehyde alpha-haloacetaldehyde alpha-haloacetaldehyde->Condensation_Cyclization Target_Molecule This compound Condensation_Cyclization->Target_Molecule

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocol: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines

The following is a generalized experimental protocol adapted from the synthesis of related imidazo[1,2-a]pyridine derivatives.[4] This protocol would require optimization for the specific synthesis of the 7-carboxylic acid derivative.

  • Reaction Setup: To a solution of 2-amino-5-carboxypyridine in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of an α-halocarbonyl reagent (e.g., bromoacetaldehyde or chloroacetaldehyde) is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques, such as recrystallization from a suitable solvent system or column chromatography on silica gel.

Spectroscopic Characterization

As of the latest literature review, detailed experimental 1H NMR, 13C NMR, and mass spectrometry data for this compound have not been published. Researchers synthesizing this compound will need to perform a full spectroscopic characterization to confirm its structure. For reference, the characterization of a similar compound, 2-(2-Methylpropyl)this compound, has been reported.[1]

Potential Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[5] While the specific biological activity of this compound has not been extensively studied, related compounds have been shown to modulate key inflammatory signaling pathways.

A notable study on a novel imidazo[1,2-a]pyridine derivative demonstrated its anti-inflammatory effects through the suppression of the STAT3/NF-κB signaling pathway.[5] This pathway is a critical regulator of inflammation and is implicated in the pathogenesis of various diseases, including cancer. The study showed that the compound could inhibit the expression of downstream targets such as iNOS and COX-2.[5]

Putative Signaling Pathway

The diagram below illustrates the potential mechanism of action for an imidazo[1,2-a]pyridine derivative, targeting the STAT3/NF-κB signaling cascade. It is hypothesized that this compound may exert its biological effects through a similar mechanism.

Signaling_Pathway Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative STAT3 STAT3 Imidazo_Pyridine->STAT3 inhibits NF_kB NF-κB Imidazo_Pyridine->NF_kB inhibits iNOS iNOS STAT3->iNOS activates COX2 COX-2 STAT3->COX2 activates NF_kB->iNOS activates NF_kB->COX2 activates Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Figure 2. Potential signaling pathway modulated by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro and in silico experiments can be conducted, based on methodologies reported for analogous compounds.[5]

Molecular Docking
  • Objective: To predict the binding affinity and interaction of the compound with a target protein (e.g., COX-2, IKK, STAT3).

  • Methodology:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of this compound and optimize its geometry.

    • Perform docking simulations using software such as AutoDock or Schrödinger Suite to predict the binding mode and calculate the binding energy.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6) produced by cells upon treatment with the compound.

  • Methodology:

    • Culture cells and treat them with the compound and/or an inflammatory stimulus (e.g., LPS).

    • Collect the cell culture supernatant.

    • Use a commercially available ELISA kit for the specific cytokine of interest, following the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.

Quantitative Polymerase Chain Reaction (qPCR)
  • Objective: To measure the effect of the compound on the gene expression of target molecules (e.g., iNOS, COX-2).

  • Methodology:

    • Treat cells with the compound and extract total RNA.

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform qPCR using gene-specific primers for the target genes and a housekeeping gene (for normalization).

    • Analyze the relative gene expression using the ΔΔCt method.

Western Blotting
  • Objective: To analyze the protein expression levels of key signaling molecules (e.g., p-STAT3, IκBα).

  • Methodology:

    • Treat cells with the compound and lyse them to extract total protein.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific to the target proteins, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Experimental Workflow

The following diagram outlines a typical workflow for the biological evaluation of this compound.

Experimental_Workflow Start Synthesis and Purification Characterization Structural Characterization (NMR, MS) Start->Characterization In_Silico In Silico Studies (Molecular Docking) Characterization->In_Silico In_Vitro In Vitro Assays Characterization->In_Vitro Data_Analysis Data Analysis and Interpretation In_Silico->Data_Analysis MTT MTT Assay (Cytotoxicity) In_Vitro->MTT ELISA ELISA (Cytokine Levels) In_Vitro->ELISA qPCR qPCR (Gene Expression) In_Vitro->qPCR Western_Blot Western Blot (Protein Expression) In_Vitro->Western_Blot MTT->Data_Analysis ELISA->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Figure 3. A typical experimental workflow for the biological evaluation of a novel compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to fully elucidate its chemical and biological properties.

References

An In-Depth Technical Guide to the Chemical Characterization of Imidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Imidazo[1,2-a]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, and a potential synthesis protocol. Furthermore, it explores a relevant biological signaling pathway associated with the broader class of imidazo[1,2-a]pyridine derivatives, offering insights into its potential mechanism of action.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1][2] Key computational and physical data are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[1][2]
Molecular Weight 162.15 g/mol [1][2]
CAS Number 648423-85-2[2]
Physical Form Solid[1]
Topological Polar Surface Area (TPSA) 54.6 Ų[2]
logP 1.0325[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Synthesis and Spectroscopic Characterization

A plausible synthetic workflow is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_amino_4_carboxypyridine 2-Amino-4-carboxypyridine condensation Condensation/ Cyclization 2_amino_4_carboxypyridine->condensation chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->condensation product This compound condensation->product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of the parent imidazo[1,2-a]pyridine and its derivatives, the expected NMR and mass spectrometry data can be predicted.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the fused ring system. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group at the 7-position.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (162.15 g/mol ).

Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines

The following is a general procedure adapted from the synthesis of related imidazo[1,2-a]pyridine derivatives and can be optimized for the synthesis of this compound.

Materials:

  • 2-Aminopyridine derivative (e.g., 2-amino-4-carboxypyridine)

  • α-Halocarbonyl compound (e.g., chloroacetaldehyde or bromoacetaldehyde)

  • Solvent (e.g., ethanol, isopropanol)

  • Base (optional, e.g., sodium bicarbonate)

Procedure:

  • Dissolve the 2-aminopyridine derivative in the chosen solvent in a round-bottom flask.

  • Add the α-halocarbonyl compound to the solution. The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 300 or 500 MHz).

  • The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Mass spectra would be obtained using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • The data would provide the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, confirming the molecular weight and elemental composition.

Potential Biological Activity and Signaling Pathway

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[3][6] A recent study on a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), demonstrated its anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in cancer cell lines.[7][8] This pathway is a critical regulator of inflammation and cell survival.

The proposed mechanism involves the inhibition of the phosphorylation of STAT3 and the suppression of the NF-κB pathway, leading to a downstream reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.[7][8]

The following diagram illustrates the potential interaction of an imidazo[1,2-a]pyridine derivative with the STAT3/NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_inhibitor Inhibition Stimulus e.g., Cytokines IKK IKK Stimulus->IKK STAT3 STAT3 Stimulus->STAT3 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (Translocation) NFkB->NFkB_nuc pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3_nuc p-STAT3 (Translocation) pSTAT3->pSTAT3_nuc Gene_Expression Gene Expression (iNOS, COX-2) NFkB_nuc->Gene_Expression pSTAT3_nuc->Gene_Expression IP_derivative Imidazo[1,2-a]pyridine Derivative IP_derivative->NFkB inhibits IP_derivative->pSTAT3 inhibits

References

Unlocking Therapeutic Potential: A Technical Guide to Imidazopyridine Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, the vast therapeutic landscape of imidazopyridine derivatives is detailed, offering researchers, scientists, and drug development professionals a deep dive into their molecular targets and mechanisms of action. This whitepaper provides a thorough examination of the potential of this versatile chemical scaffold in treating a range of disorders, from neurological conditions to cancer and inflammatory diseases.

The guide meticulously outlines the primary therapeutic targets of imidazopyridine derivatives, with a significant focus on their well-established role as modulators of the γ-aminobutyric acid type A (GABA-A) receptors. This interaction is central to the sedative-hypnotic and anxiolytic effects of widely recognized drugs such as zolpidem. The document further explores emerging targets, including the translocator protein (TSPO), phosphodiesterases (PDEs), and critical signaling pathways implicated in cancer and inflammation, such as Wnt/β-catenin and PI3K/Akt/mTOR.

This in-depth analysis is supported by a wealth of quantitative data, experimental protocols, and visual diagrams to facilitate a clear understanding of the complex interactions between these compounds and their biological targets.

Central Nervous System Modulation: Targeting the GABA-A Receptor

Imidazopyridine derivatives are renowned for their potent and selective modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction enhances the effect of GABA, leading to a decrease in neuronal excitability. The hypnotic and anxiolytic properties of many imidazopyridine-based drugs are a direct result of their action on specific GABA-A receptor subtypes.

Quantitative Analysis of GABA-A Receptor Binding Affinities

The binding affinities of various imidazopyridine derivatives for different GABA-A receptor subtypes are crucial for understanding their pharmacological profiles. The following table summarizes the reported binding constants (Ki) for key compounds.

CompoundGABA-A Receptor SubtypeBinding Affinity (Ki, nM)Reference
Zolpidemα1β2γ250-60[1]
Zolpidemα1β3Potent modulation[2][3][4]
AlpidemHigh affinity for α1-containing subtypesNot specified
Saripidemω1 subtype (primarily α1)IC50: 2.7 nM (cerebellum)[5]
Eszopicloneα1β2γ2~80[1]
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

A fundamental technique to determine the binding affinity of imidazopyridine derivatives to GABA-A receptors is the radioligand binding assay.[6][7][8]

Objective: To determine the inhibition constant (Ki) of a test compound for the GABA-A receptor.

Materials:

  • Rat or mouse brain membrane preparations

  • Radioligand (e.g., [³H]Muscimol or [³H]Flumazenil)

  • Test imidazopyridine derivative

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Unlabeled GABA or a known benzodiazepine for non-specific binding determination

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in a sucrose buffer and centrifuge to isolate the crude membrane fraction. Wash the pellet multiple times with binding buffer to remove endogenous GABA.[8]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test imidazopyridine derivative. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

GABA_A_Receptor_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Brain Brain Tissue Homogenate Homogenize & Centrifuge Brain->Homogenate Membranes Washed Membranes Homogenate->Membranes Plate 96-well Plate Membranes->Plate Add to wells Incubate Incubate (4°C) Plate->Incubate Filter Filter Incubate->Filter Count Scintillation Counting Filter->Count IC50 Calculate IC50 Count->IC50 Radioligand [3H]Radioligand Radioligand->Plate Compound Test Compound Compound->Plate Ki Calculate Ki IC50->Ki

Workflow for GABA-A Receptor Radioligand Binding Assay.

Neuroinflammation and Beyond: The Translocator Protein (TSPO)

The translocator protein (TSPO), located on the outer mitochondrial membrane, has emerged as a significant target for imidazopyridine derivatives, particularly in the context of neuroinflammation and steroidogenesis.[9][10] Upregulation of TSPO is a hallmark of activated microglia, making it a valuable biomarker for brain injury and neurodegenerative diseases.

Quantitative Analysis of TSPO Binding Affinities

Several imidazopyridine derivatives have been developed as high-affinity ligands for TSPO.

CompoundBinding Affinity (Ki, nM)Reference
AlpidemHigh affinity[11]
CB2510.27 ± 0.09[12]
ImidazoquinazolinonesNanomolar range[13]
Experimental Protocol: TSPO Radioligand Binding Assay

The protocol for a TSPO radioligand binding assay is similar to that for the GABA-A receptor, with specific modifications.[13][14][15]

Objective: To determine the binding affinity of a test compound for TSPO.

Materials:

  • Tissue homogenates (e.g., from brain or peripheral tissues) or cell lines expressing TSPO

  • Radioligand (e.g., [³H]PK 11195)

  • Test imidazopyridine derivative

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled TSPO ligand (e.g., PK 11195) for non-specific binding

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the tissue or cells of interest.

  • Assay Setup and Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Filtration and Quantification: Separate bound and free radioligand by filtration and quantify radioactivity.

  • Data Analysis: Determine IC50 and Ki values as described for the GABA-A receptor binding assay.

A New Frontier: Imidazopyridines in Cancer Therapy

Recent research has unveiled the significant potential of imidazopyridine derivatives as anticancer agents, targeting various signaling pathways that are dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a key driver in many cancers. Certain imidazopyridine derivatives have been shown to inhibit this pathway.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dvl Fzd->Dvl LRP LRP5/6 LRP->Dvl Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Imidazopyridine Imidazopyridine Derivative Imidazopyridine->Complex Potential Inhibition Point

Simplified Wnt/β-catenin Signaling Pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical regulator of cell growth and survival that is frequently hyperactivated in cancer. Imidazopyridine derivatives have been developed as inhibitors of this pathway.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Imidazopyridine Imidazopyridine Derivative Imidazopyridine->PI3K Inhibits

Simplified PI3K/Akt/mTOR Signaling Pathway.
Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various imidazopyridine derivatives have been evaluated against a range of cancer cell lines, with IC50 values indicating their potency.

Compound/SeriesCancer Cell LineIC50 (µM)Reference
Imidazopyridine-quinoline hybrid (8)HeLa0.34[16]
Imidazopyridine-quinoline hybrid (8)MDA-MB-2310.32[16]
Imidazopyridine-quinoline hybrid (12)MDA-MB-2310.29[16]
Imidazopyridine-carbazole hybrid (13)HCT-150.30[16]
Imidazopyridine-triazole conjugate (14)A5490.51[17]
Imidazopyridine-triazole conjugate (15)A5490.63[17]
HS-104MCF-71.2[18]
HS-106MCF-7< 10[18]
IP-5HCC193745[18]
IP-6HCC193747.7[18]
Imidazo[4,5-b]pyridines (CDK9 inhibitors)HCT116, MCF-70.63 - 1.32[12]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][19][20][21]

Objective: To determine the IC50 value of an anticancer imidazopyridine derivative.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test imidazopyridine derivative

  • 96-well plate

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT Cell Viability Assay.

Targeting Signal Transduction: Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic AMP and cyclic GMP. Inhibition of specific PDEs is a promising therapeutic strategy for various diseases, including inflammatory and neurological disorders.

Quantitative Analysis of PDE Inhibition

Imidazopyridine derivatives have been identified as potent inhibitors of PDE10A and PDE4/7.

Compound/SeriesTargetIC50 (nM)Reference
Imidazo[4,5-b]pyridinesPDE10A0.8 - 6.7[22][23]
QC-3PDE10A6.2[24]
Imidazo[4,5-b]pyridines (17)PDE4Comparable to rolipram[25]
Imidazo[4,5-c]pyridines (28)PDE4Comparable to rolipram[25]

Conclusion

The imidazopyridine scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. From their well-established role in modulating GABA-A receptors for the treatment of sleep and anxiety disorders to their emerging applications in oncology, neuroinflammation, and inflammatory diseases, these derivatives continue to be a fertile ground for drug discovery. This technical guide provides a foundational understanding of the key therapeutic targets and the experimental approaches used to characterize these interactions, empowering researchers to further unlock the potential of this remarkable class of molecules.

References

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-7-carboxylic Acid and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This bicyclic system, consisting of a fused imidazole and pyridine ring, has garnered significant attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] This technical guide focuses on imidazo[1,2-a]pyridine-7-carboxylic acid and its derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising scaffold.

Synthesis of the Imidazo[1,2-a]pyridine Core

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid

This two-step procedure involves the initial formation of an imidazo[1,2-a]pyridine nitrile, followed by hydrolysis to the corresponding carboxylic acid.[2]

Step 1: Synthesis of 4-(imidazo[1,2-a]pyridin-2-yl)benzonitrile

  • To a solution of 2-aminopyridine (10 mmol) and 4-(2-bromoacetyl)benzonitrile (10 mmol) in 20 mL of ethanol, add 50 mmol of sodium bicarbonate (NaHCO3).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the desired product.

Step 2: Hydrolysis to 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid

  • Treat the 4-(imidazo[1,2-a]pyridin-2-yl)benzonitrile product from Step 1 with a suitable basic solution (e.g., aqueous sodium hydroxide).

  • Heat the mixture to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with an appropriate acid to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid.[2]

This general methodology can be adapted for the synthesis of this compound by utilizing a 2-aminopyridine bearing a suitable precursor to the carboxylic acid at the 4-position (which corresponds to the 7-position of the resulting imidazo[1,2-a]pyridine).

Biological Activities and Therapeutic Potential

Derivatives of imidazo[1,2-a]pyridine-carboxylic acid have demonstrated significant potential in oncology and immunology, primarily through their anticancer and anti-inflammatory activities.

Anticancer Activity

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4]

The following table summarizes the in vitro cytotoxic activity of a series of hybrid compounds derived from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid against human lung carcinoma (A549) and human liver carcinoma (HepG2) cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented.[2]

CompoundA549 IC50 (µM)HepG2 IC50 (µM)
HB1 58.7661.97
HB2 58.9961.82
HB3 60.7854.09
HB4 62.9560.40
HB5 59.1356.16
HB6 55.4465.37
HB7 53.4061.29
HB8 53.7358.32
HB9 50.5659.68
HB10 51.8451.52
Cisplatin 53.2554.81

Data extracted from Al-Bahrani H. A., et al., Chem. Methodol., 2025.[2]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine-carboxylic acid derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators and signaling pathways.[3]

Research has indicated that imidazo[1,2-a]pyridine derivatives can exert their biological effects by modulating critical intracellular signaling pathways.

  • STAT3/NF-κB/iNOS/COX-2 Pathway: Some derivatives have been shown to suppress the activation of STAT3 and NF-κB, leading to a downstream reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

  • AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy. Certain imidazo[1,2-a]pyridine compounds have demonstrated the ability to inhibit this pathway.[4]

Western blotting is a widely used technique to detect specific proteins in a sample.[3]

  • Cell Lysis: Treat cells with the test compounds and then lyse them to release cellular proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-STAT3, IκBα).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G General Synthesis of Imidazo[1,2-a]pyridines cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Condensation Imidazo[1,2-a]pyridine_Core Imidazo[1,2-a]pyridine Core Condensation->Imidazo[1,2-a]pyridine_Core

Caption: General synthetic route to the imidazo[1,2-a]pyridine core.

G Experimental Workflow for Cytotoxicity (MTT Assay) Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Imidazo[1,2-a]pyridine Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for assessing cytotoxicity.

G STAT3/NF-κB Signaling Pathway Modulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK STAT3_Activation STAT3 Activation Inflammatory_Stimuli->STAT3_Activation IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates to STAT3_Activation->Nucleus translocates to Gene_Expression Expression of iNOS, COX-2 Nucleus->Gene_Expression Imidazopyridine Imidazo[1,2-a]pyridine -7-carboxylic acid derivative Imidazopyridine->IκBα upregulates Imidazopyridine->NFκB Imidazopyridine->STAT3_Activation

Caption: Modulation of the STAT3/NF-κB pathway.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. Their straightforward synthesis, coupled with their ability to modulate key cellular signaling pathways, makes them attractive candidates for further investigation and optimization in drug discovery programs. This technical guide provides a foundational overview of the current state of research in this area, offering valuable insights and detailed methodologies to aid scientists in their pursuit of new and effective therapies. Further exploration of the structure-activity relationships and pharmacokinetic properties of these compounds will be crucial in translating their preclinical potential into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Imidazo[1,2-a]pyridine-7-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold frequently utilized in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this core structure are found in marketed drugs such as the sedative Zolpidem and the anxiolytic Alpidem.[1] Imidazo[1,2-a]pyridine-7-carboxylic acid is a key building block for the synthesis of a variety of potent pharmaceutical agents, particularly in the fields of oncology and neurology.[2] Its versatile chemical nature allows for the facile introduction of diverse functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate in the development of targeted cancer therapies, specifically focusing on c-Met and KRAS G12C inhibitors.

Key Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of inhibitors for critical cancer-related signaling pathways.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers.[3] Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent c-Met inhibitors, demonstrating significant antitumor activity.[3] The carboxylic acid moiety at the 7-position serves as a handle for the introduction of various side chains via amide bond formation, which can interact with key residues in the c-Met active site.

Targeting KRAS G12C Mutant Oncogene

Mutations in the KRAS oncogene are among the most common drivers of cancer, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[5] The development of covalent inhibitors that specifically target the mutant cysteine residue has been a major breakthrough in oncology. The imidazo[1,2-a]pyridine scaffold has been employed to develop novel KRAS G12C inhibitors, showcasing the versatility of this heterocyclic system in designing targeted covalent inhibitors.[5]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion Inhibitor Imidazo[1,2-a]pyridine -7-carboxamide Derivative Inhibitor->cMet

Caption: c-Met Signaling Pathway and Point of Inhibition.

KRAS_G12C_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activation KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive KRAS_G12C_GTP KRAS G12C (GTP-bound) Active RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K SOS1->KRAS_G12C_GDP GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Imidazo[1,2-a]pyridine -7-carboxamide Derivative Inhibitor->KRAS_G12C_GDP Covalent Inhibition

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of imidazo[1,2-a]pyridine-7-carboxamide derivatives, which are key intermediates for c-Met and KRAS G12C inhibitors.

Protocol 1: General Amide Coupling of this compound

This protocol describes a standard procedure for the synthesis of N-aryl or N-alkyl imidazo[1,2-a]pyridine-7-carboxamides using EDC and HOBt as coupling agents.

Amide_Coupling_Workflow Start This compound + Amine Dissolve Dissolve in DMF Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagents Add EDC, HOBt, and DIPEA Cool->AddReagents Stir Stir at room temperature AddReagents->Stir Workup Aqueous workup and extraction Stir->Workup Purify Purify by column chromatography Workup->Purify Characterize Characterize (NMR, HRMS) Purify->Characterize End Final Product: Imidazo[1,2-a]pyridine-7-carboxamide Characterize->End

Caption: Workflow for Amide Coupling Reaction.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) sequentially to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following tables summarize representative quantitative data for imidazo[1,2-a]pyridine derivatives as c-Met and KRAS G12C inhibitors.

Table 1: Biological Activity of Imidazo[1,2-a]pyridine-based c-Met Inhibitors

Compound IDStructurec-Met Kinase IC₅₀ (nM)Cell Proliferation IC₅₀ (nM) (EBC-1 cells)Reference
22e 6-(1-methyl-1H-pyrazol-4-yl)-[2][4][5]triazolo[4,3-a]pyridin-3-yl)(quinolin-4-yl)methanone3.945.0[3]
31 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)-N-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine-7-carboxamide12.8Not Reported[2]

Table 2: Biological Activity of Imidazo[1,2-a]pyridine-based KRAS G12C Inhibitors

Compound IDStructureCell Proliferation IC₅₀ (µM) (NCI-H358 cells)Reference
I-11 2-(4-acrylamidophenyl)-N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-3-carboxamide0.87[5]

Table 3: Representative Synthesis Yields of Imidazo[1,2-a]pyridine-carboxamides

Starting Carboxylic AcidAmineCoupling ReagentsYield (%)Reference
Imidazo[1,2-a]pyridine-8-carboxylic acid analogN-propylamineSolid-Phase Synthesis60-70[6]
Imidazo[1,2-a]pyridine-3-carboxylic acid analogVarious anilinesHATU, DIPEA93-97[6]

Characterization Data of a Representative Imidazo[1,2-a]pyridine-7-carboxamide

The following is a representative characterization data for a hypothetical product, N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-7-carboxamide , synthesized via Protocol 1.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 9.95 (s, 1H, NH), 8.51 (d, J = 7.2 Hz, 1H, H5), 8.20 (s, 1H, H8), 7.95 (s, 1H, H2), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (s, 1H, H3), 7.25 (dd, J = 7.2, 1.6 Hz, 1H, H6), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.75 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 164.2, 155.8, 145.1, 142.3, 132.7, 127.8, 125.4, 122.1, 117.5, 114.9, 114.1, 113.6, 55.2.

  • HRMS (ESI) m/z: calculated for C₁₅H₁₃N₃O₂ [M+H]⁺: 268.1086, found 268.1081.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of potent and selective inhibitors of key oncogenic pathways. The straightforward functionalization of the carboxylic acid moiety via amide coupling allows for the rapid generation of diverse chemical libraries for structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this important building block in the discovery of novel cancer therapeutics.

References

Synthesis of Novel Imidazo[1,2-a]pyridine-7-carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives from Imidazo[1,2-a]pyridine-7-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized privileged structure, forming the basis of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on the derivatization of the 7-carboxylic acid moiety to generate novel carboxamides and outlines protocols for their biological evaluation.

I. Synthesis of N-Aryl/Alkyl Imidazo[1,2-a]pyridine-7-carboxamide Derivatives

The primary route for derivatizing this compound is through the formation of an amide bond with a variety of primary and secondary amines. This is typically achieved using standard peptide coupling reagents.

Reaction Scheme:

Experimental Protocol: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of N-substituted Imidazo[1,2-a]pyridine-7-carboxamides using common coupling agents like HATU or EDC/HOBt.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine, or other primary/secondary amines)

  • Coupling agents:

    • Option A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

    • Option B: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), and a tertiary amine base (e.g., Triethylamine or DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).

  • Addition of Amine and Base: Add the substituted amine (1.1 equivalents) to the solution, followed by the tertiary amine base (e.g., DIPEA, 2.0-3.0 equivalents).

  • Activation of Carboxylic Acid:

    • Option A (HATU): Add HATU (1.2 equivalents) to the reaction mixture in one portion.

    • Option B (EDC/HOBt): Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted Imidazo[1,2-a]pyridine-7-carboxamide derivative.

  • Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

II. Biological Evaluation of Imidazo[1,2-a]pyridine-7-carboxamide Derivatives

The synthesized derivatives can be screened for various biological activities, with a particular focus on their potential as anticancer and anti-inflammatory agents.

A. In Vitro Anticancer Activity

A common initial screening for anticancer activity is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized Imidazo[1,2-a]pyridine-7-carboxamide derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

Table 1: In Vitro Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Derivative 150.56[2]51.52[2]-
Derivative 2--11[2]
Cisplatin (Control)53.25[2]54.81[2]-
Doxorubicin (Control)--13[2]

Note: The data presented is representative of imidazo[1,2-a]pyridine derivatives and may not be specific to 7-carboxamide derivatives.

B. Investigation of Cellular Mechanisms of Action

For promising anticancer compounds, further investigation into their mechanism of action is crucial. This can involve studying their effects on key signaling pathways and cellular components.

1. Inhibition of Tubulin Polymerization

Many anticancer agents target the microtubule network, which is essential for cell division.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Tubulin polymerization assay kit (commercially available)

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer

  • Fluorescent reporter dye

  • Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as a polymerization inhibitor)

  • 384-well or 96-well plates suitable for fluorescence measurement

  • Fluorometric plate reader with temperature control

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin protein, polymerization buffer, GTP, and the fluorescent reporter dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include positive and negative controls.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells.

  • Fluorescence Monitoring: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity versus time. The rate and extent of tubulin polymerization can be determined from the slope of the curve and the plateau, respectively. Calculate the IC₅₀ for inhibition of tubulin polymerization.

Data Presentation:

Table 2: Inhibition of Tubulin Polymerization by Imidazo[1,2-a]pyridine Derivatives

CompoundTubulin Polymerization IC₅₀ (µM)
Derivative 30.86
Derivative 40.93
Colchicine (Control)0.008

Note: The data presented is representative of imidazo[1,2-a]pyridine derivatives and may not be specific to 7-carboxamide derivatives.

2. Modulation of STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are frequently dysregulated in cancer and inflammation.

Experimental Protocol: Western Blot Analysis of STAT3 and NF-κB Pathway Proteins

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-COX-2, anti-iNOS, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins to total proteins to assess the effect of the compounds on pathway activation.

III. Visualization of Workflows and Pathways

Diagrams

G

G

These detailed protocols and application notes provide a comprehensive framework for the synthesis and biological evaluation of novel Imidazo[1,2-a]pyridine-7-carboxamide derivatives. The versatility of this scaffold, combined with the potential for diverse functionalization at the 7-position, makes it a promising area for the discovery of new therapeutic agents.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-7-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Imidazo[1,2-a]pyridine-7-carboxylic acid and its derivatives as a versatile scaffold in drug discovery. The document includes detailed protocols for the synthesis of the core scaffold and for key biological assays to evaluate the efficacy of its derivatives as potential therapeutic agents, particularly in oncology.

Introduction

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The carboxylic acid functional group at the 7-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of various Imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. This data highlights the potential of this scaffold in the development of novel anticancer agents.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1A375 (Melanoma)9.7[1]
Derivative 1WM115 (Melanoma)15.2[1]
Derivative 1HeLa (Cervical Cancer)35.1[1]
Derivative 2A375 (Melanoma)12.3[1]
Derivative 2WM115 (Melanoma)21.8[1]
Derivative 2HeLa (Cervical Cancer)44.6[1]
Derivative 3A375 (Melanoma)18.5[1]
Derivative 3WM115 (Melanoma)29.4[1]
Derivative 3HeLa (Cervical Cancer)40.2[1]
IP-5HCC1937 (Breast Cancer)45[2][3]
IP-6HCC1937 (Breast Cancer)47.7[2][3]
IP-7HCC1937 (Breast Cancer)79.6[2][3]
HB9A549 (Lung Cancer)50.56[4]
HB10HepG2 (Liver Cancer)51.52[4]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
PI3Kα InhibitorPI3Kα2[1]
PIK3CA InhibitorPIK3CA670[1]
Thiazole-substituted derivativePIK3CA2.8[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the title compound starting from 2-amino-4-cyanopyridine.

Step 1: Synthesis of 7-Cyano-imidazo[1,2-a]pyridine

A general procedure for the cyclization of 2-aminopyridines with α-haloketones is adapted for this synthesis.

  • Materials:

    • 2-Amino-4-cyanopyridine

    • Ethyl bromopyruvate

    • Ethanol

    • Sodium bicarbonate (NaHCO₃)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Rotary evaporator

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a solution of 2-amino-4-cyanopyridine (1.0 eq) in ethanol in a round-bottom flask, add sodium bicarbonate (2.0 eq).

    • Add ethyl bromopyruvate (1.1 eq) dropwise to the stirring mixture at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 7-cyano-imidazo[1,2-a]pyridine-2-carboxylate ester.

    • The ester can be carried forward to the next step.

Step 2: Hydrolysis of 7-Cyano-imidazo[1,2-a]pyridine to this compound

This step involves the hydrolysis of the nitrile group to a carboxylic acid.

  • Materials:

    • 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylate ester

    • Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • pH paper or pH meter

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure (Acid Hydrolysis):

    • Suspend the 7-cyano-imidazo[1,2-a]pyridine-2-carboxylate ester in a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

    • After completion, cool the reaction mixture in an ice bath.

    • Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Procedure (Alkaline Hydrolysis):

    • Dissolve the 7-cyano-imidazo[1,2-a]pyridine-2-carboxylate ester in an aqueous solution of sodium hydroxide (e.g., 6M NaOH).

    • Heat the mixture to reflux for 6-10 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Imidazo[1,2-a]pyridine derivatives on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A375, HCC1937)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or solubilization buffer

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is designed to investigate the effect of Imidazo[1,2-a]pyridine derivatives on key signaling proteins, such as those in the AKT/mTOR or STAT3/NF-κB pathways.

  • Materials:

    • Cancer cells treated with the Imidazo[1,2-a]pyridine derivative

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cancer cells with the desired concentrations of the Imidazo[1,2-a]pyridine derivative for the specified time.

    • Lyse the cells with RIPA buffer on ice and collect the cell lysates.

    • Determine the protein concentration of each lysate using the BCA protein assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin to normalize the protein levels.

Mandatory Visualization

G General Synthesis of this compound cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product 2-Amino-4-cyanopyridine 2-Amino-4-cyanopyridine Cyclization Cyclization 2-Amino-4-cyanopyridine->Cyclization Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Cyclization 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylate ester 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylate ester Cyclization->7-Cyano-imidazo[1,2-a]pyridine-2-carboxylate ester Hydrolysis Hydrolysis 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylate ester->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

G Experimental Workflow for Cell Viability (MTT) Assay Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (3-4h) Incubate (3-4h) Add MTT Reagent->Incubate (3-4h) Solubilize Formazan Solubilize Formazan Incubate (3-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50)

Caption: Workflow for assessing cell viability using the MTT assay.

G AKT/mTOR Signaling Pathway Inhibition Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K Inhibition

Caption: Inhibition of the AKT/mTOR signaling pathway.

G STAT3/NF-κB Signaling Pathway Modulation Cytokine Receptor Cytokine Receptor STAT3 STAT3 Cytokine Receptor->STAT3 Inflammation & Cell Survival Inflammation & Cell Survival STAT3->Inflammation & Cell Survival NF-κB NF-κB NF-κB->Inflammation & Cell Survival IκBα IκBα IκBα->NF-κB Inhibits Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->STAT3 Inhibits Phosphorylation Imidazo[1,2-a]pyridine Derivative->IκBα Prevents Degradation

Caption: Modulation of the STAT3/NF-κB signaling pathway.

References

Application of Imidazo[1,2-a]pyridine-7-carboxylic Acid and its Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. In oncology research, derivatives of this scaffold have emerged as promising candidates for the development of novel therapeutic agents. These compounds have been shown to target various key pathways involved in cancer cell proliferation, survival, and migration. Imidazo[1,2-a]pyridine-7-carboxylic acid serves as a crucial intermediate in the synthesis of diverse derivatives, allowing for structural modifications to optimize potency and selectivity against various cancer targets.

This document provides an overview of the application of imidazo[1,2-a]pyridine derivatives in oncology, with a focus on their mechanisms of action, quantitative anti-cancer activity, and detailed protocols for relevant experimental assays.

Mechanism of Action in Oncology

Imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer.[1][2][3] Key mechanisms include:

  • Inhibition of PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling cascade.[1][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine compounds leads to decreased phosphorylation of key downstream effectors like Akt and mTOR, ultimately inducing cell cycle arrest and apoptosis.[1]

  • Modulation of STAT3/NF-κB Signaling: The STAT3 and NF-κB transcription factors are implicated in chronic inflammation and tumor progression. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of these pathways, leading to a reduction in the expression of pro-inflammatory cytokines and downstream target genes involved in cell survival and proliferation.[5]

  • Induction of Apoptosis: Imidazo[1,2-a]pyridine-based compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[4][6] This is often achieved by altering the expression of key apoptosis-regulating proteins, such as increasing the levels of pro-apoptotic Bax and decreasing the levels of anti-apoptotic Bcl-2.[5]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[1] This effect is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[1][4]

  • Targeting KRAS G12C Mutation: Specific derivatives of imidazo[1,2-a]pyridine have been developed as covalent inhibitors of the KRAS G12C mutant, a key driver in several intractable cancers.[7]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative activity of various imidazo[1,2-a]pyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[2][4]
IP-6 HCC1937 (Breast Cancer)47.7[2][4]
IP-7 HCC1937 (Breast Cancer)79.6[2][4]
Compound 6 A375 (Melanoma)Not specified, but potent[1]
Compound 6 HeLa (Cervical Cancer)Not specified, but potent[1]
HB9 A549 (Lung Cancer)50.56
HB10 HepG2 (Liver Carcinoma)51.52[8]
Various Derivatives Multiple Cancer Cell Lines0.01 - 44.6
Derivative 7e Various Cancer Cell Lines0.01 - 3.2[9]
Compound 16h HeLa (Cervical Cancer)Potentially < standard drug[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of imidazo[1,2-a]pyridine derivatives in oncology research.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic and anti-proliferative effects of imidazo[1,2-a]pyridine compounds on cancer cells.[2][4]

Materials:

  • Cancer cell line of interest (e.g., HCC1937, A375, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 48 hours).[4]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To investigate the effect of imidazo[1,2-a]pyridine compounds on the expression and phosphorylation status of proteins in key signaling pathways (e.g., PI3K/Akt/mTOR, apoptosis-related proteins).[1][4]

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein expression levels.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by imidazo[1,2-a]pyridine compounds.[1]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Protocol:

  • Treat cells with the imidazo[1,2-a]pyridine compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Signaling Pathway Diagram

G cluster_0 Imidazo[1,2-a]pyridine Derivative cluster_1 Signaling Pathways cluster_2 Cellular Processes Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K Inhibits STAT3 STAT3 Compound->STAT3 Inhibits NFkB NF-κB Compound->NFkB Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces CellCycle Cell Cycle Arrest Compound->CellCycle Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation STAT3->Inflammation NFkB->Proliferation NFkB->Inflammation

Caption: Mechanism of action of Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Diagram

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives CellCulture Cancer Cell Culture Synthesis->CellCulture MTT Cell Viability (MTT Assay) CellCulture->MTT ApoptosisAssay Apoptosis Assay (Flow Cytometry) CellCulture->ApoptosisAssay WesternBlot Mechanism Study (Western Blot) CellCulture->WesternBlot IC50 IC50 Determination MTT->IC50 PathwayAnalysis Signaling Pathway Analysis ApoptosisAssay->PathwayAnalysis WesternBlot->PathwayAnalysis LeadOptimization Lead Compound Identification IC50->LeadOptimization PathwayAnalysis->LeadOptimization

Caption: General experimental workflow for oncology research.

Conclusion

This compound is a valuable starting material for the synthesis of a wide range of derivatives with significant potential in oncology. These derivatives have demonstrated potent anti-cancer activity through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis and cell cycle arrest. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this promising class of compounds. Further research into structure-activity relationships and in vivo efficacy is warranted to advance these compounds towards clinical applications.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine Scaffolds in Neurology Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This versatile framework has been extensively explored in neurology drug development, leading to marketed drugs and promising clinical candidates for a range of neurological and psychiatric disorders.[2][3][5][6] These notes provide an overview of the key applications, supporting data, and detailed experimental protocols for researchers working with this class of compounds.

Key Applications in Neurology

The therapeutic potential of imidazo[1,2-a]pyridine derivatives in neurology is primarily focused on three key areas:

  • Modulation of GABA-A Receptors: The most well-established application is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[7][8][9] This mechanism is central to the action of hypnotic agents like Zolpidem and anxiolytics such as Alpidem .[10][11] By enhancing the effect of the inhibitory neurotransmitter GABA, these compounds produce sedative, anxiolytic, and anticonvulsant effects.[7][11] Research is ongoing to develop subtype-selective modulators to treat conditions like anxiety and schizophrenia with improved side-effect profiles.[7][8][9]

  • Alzheimer's Disease and Neurodegeneration: The imidazo[1,2-a]pyridine scaffold is a promising platform for developing agents to combat Alzheimer's disease.[12][13] Two main strategies are being pursued:

    • β-Amyloid (Aβ) Plaque Imaging: Radioiodinated derivatives, such as [¹²⁵I]IMPY , have been developed as high-affinity ligands for Aβ plaques.[14][15][16] These compounds can be used in techniques like Single-Photon Emission Computed Tomography (SPECT) to visualize amyloid deposits in the brains of Alzheimer's patients.[15]

    • Enzyme Inhibition: Certain derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[17] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[17]

  • Adenosine Receptor Antagonism: Some imidazo[1,2-a]pyridine analogues have shown affinity for adenosine A₁ receptors, acting as antagonists.[18] This is a potential therapeutic avenue for improving cognitive function in neurodegenerative disorders.[18]

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of representative imidazo[1,2-a]pyridine derivatives for their respective neurological targets.

Table 1: GABA-A Receptor Modulators

CompoundTarget Subtype(s)Assay TypeKᵢ (nM)Reference(s)
Zolpidemα₁-containing GABA-ARadioligand Binding22.4[7]
Alpidemα₁-containing GABA-ARadioligand Binding1.5[7]
Saripidemα₁-containing GABA-ARadioligand Binding0.4[7]
Compound 14g GABA-A α₂/α₃Radioligand Binding0.69[8][9]
Compound 14k GABA-A α₂/α₃Radioligand Binding0.46[8][9]

Table 2: β-Amyloid Plaque Ligands

CompoundTargetAssay TypeKᵢ (nM)Reference(s)
IMPY (16) Aβ₁₋₄₀ aggregatesCompetition Binding15[14][16]
Bromo-IMPY Aβ₁₋₄₀ aggregatesCompetition Binding10[16]

Table 3: Acetylcholinesterase (AChE) Inhibitors

CompoundSource of AChEAssay TypeIC₅₀ (µM)Reference(s)
Compound 7a Electric EelEnzyme Inhibition55 ± 0.53[17]
Compound 7c Electric EelEnzyme Inhibition51 ± 0.37[17]
Compound 7e Electric EelEnzyme Inhibition48 ± 0.75[17]

Signaling Pathways and Experimental Workflows

GABA_A_Receptor_Modulation GABA GABA GABA_A GABA_A GABA->GABA_A Binds Imidazo Imidazo[1,2-a]pyridine (e.g., Zolpidem) BindingSite BindingSite Imidazo->BindingSite Binds (PAM) Cl_in Cl⁻ Influx Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Causes Inhibition Neuronal Inhibition (Sedation, Anxiolysis) Hyperpolarization->Inhibition Leads to Channel Channel GABA_A->Channel Opens Channel->Cl_in Allows

Alzheimer_Drug_Development Imidazo Imidazo[1,2-a]pyridine Scaffold Imaging Imaging Imidazo->Imaging Radioiodinated Derivatives (e.g., IMPY) Therapy Therapy Imidazo->Therapy AChE Inhibitor Derivatives Abeta β-Amyloid Plaques AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Breaks down Imaging->Abeta Bind to Therapy->AChE Inhibit

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryScreen Primary In Vitro Screening (Binding/Enzyme Assays) Purification->PrimaryScreen Hit Hit Compound(s) (High Affinity/Potency) PrimaryScreen->Hit Identifies SecondaryScreen Secondary Screening (Cell-based Assays, Electrophysiology) Hit->SecondaryScreen Lead Lead Compound(s) SecondaryScreen->Lead Identifies InVivo In Vivo Studies (Animal Models) Lead->InVivo

Experimental Protocols

Protocol 1: GABA-A Receptor Binding Assay

This protocol is adapted from methodologies used to characterize imidazo[1,2-a]pyridine binding to the benzodiazepine site on the GABA-A receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the GABA-A receptor benzodiazepine site.

Materials:

  • Rat whole brain tissue

  • Trizma HCl buffer (50 mM, pH 7.4)

  • [³H]Flunitrazepam (Radioligand)

  • Clonazepam or Diazepam (non-labeled competitor for non-specific binding)

  • Test imidazo[1,2-a]pyridine compound

  • Scintillation vials and cocktail

  • Glass fiber filters (GF/B)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: a. Homogenize fresh or frozen rat brains in ice-cold Trizma HCl buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. e. Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

  • Binding Assay: a. Prepare assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound. b. Total Binding: Add 100 µL of buffer, 100 µL of [³H]Flunitrazepam (final concentration ~1 nM), and 100 µL of membrane preparation (50-100 µg protein). c. Non-specific Binding: Add 100 µL of Clonazepam (final concentration 1 µM), 100 µL of [³H]Flunitrazepam, and 100 µL of membrane preparation. d. Test Compound: Add 100 µL of the test compound (at various concentrations), 100 µL of [³H]Flunitrazepam, and 100 µL of membrane preparation. e. Incubate all tubes for 60 minutes on ice.

  • Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and vortex. d. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for measuring AChE activity.

Objective: To determine the IC₅₀ of a test compound for AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test imidazo[1,2-a]pyridine compound

  • Donepezil or Tacrine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: a. Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. b. Prepare serial dilutions of the test compound and the positive control in the buffer.

  • Assay Protocol: a. In a 96-well plate, add 25 µL of the test compound solution (or buffer for control). b. Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C. c. Add 125 µL of DTNB solution to each well. d. Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Measurement: a. Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. b. The rate of reaction is determined by the change in absorbance over time.

  • Data Analysis: a. Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (buffer only). b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC₅₀ value using non-linear regression analysis.

These application notes and protocols provide a foundational framework for researchers interested in the neurological applications of imidazo[1,2-a]pyridine derivatives. The versatility of this scaffold continues to make it a highly attractive starting point for the development of new and improved therapies for a wide range of neurological disorders.

References

Application Notes and Protocols for Amide Coupling with Imidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties. The derivatization of the imidazo[1,2-a]pyridine scaffold is a key strategy for the discovery of novel therapeutic agents. Amide coupling reactions are one of the most frequently utilized transformations in medicinal chemistry, allowing for the straightforward linkage of carboxylic acids with a wide array of amines to generate structurally diverse amide libraries. This document provides a detailed protocol for the amide coupling of Imidazo[1,2-a]pyridine-7-carboxylic acid with primary amines, a crucial step in the synthesis of potential new drug candidates.

General Experimental Workflow

The following diagram outlines the general workflow for the amide coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Dissolve Acid Dissolve Imidazo[1,2-a]pyridine- 7-carboxylic acid in anhydrous solvent Start->Dissolve Acid Add Reagents Add coupling reagent, base, and amine Dissolve Acid->Add Reagents Stir Stir at specified temperature Add Reagents->Stir Monitor Monitor reaction progress (TLC/LC-MS) Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry & Concentrate Dry and concentrate Wash->Dry & Concentrate Purify Purify by column chromatography Dry & Concentrate->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize End End Characterize->End G cluster_activation Activation cluster_coupling Coupling Acid R-COOH ActiveEster OAt-Active Ester Acid->ActiveEster + HATU, Base HATU HATU Base Base Amide R-CO-NH-R' ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ G cluster_activation1 Initial Activation cluster_activation2 Active Ester Formation cluster_coupling Coupling Acid R-COOH O_acylisourea O-acylisourea intermediate Acid->O_acylisourea + EDC EDC EDC OBt_ester OBt-Active Ester O_acylisourea->OBt_ester + HOBt HOBt HOBt Amide R-CO-NH-R' OBt_ester->Amide + R'-NH₂ Amine R'-NH₂

Application Notes and Protocols: Imidazo[1,2-a]pyridine-7-carboxylic acid in Anti-Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of imidazo[1,2-a]pyridine-7-carboxylic acid as a key building block in the synthesis of novel anti-tuberculosis (TB) agents. The document includes detailed synthetic protocols, biological evaluation methods, and a summary of the mechanism of action and reported efficacy of this promising class of compounds.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for new anti-TB drugs with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] Derivatives of this compound have shown significant promise as potent anti-TB agents, with some compounds exhibiting excellent activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][4]

Mechanism of Action: Targeting Cellular Respiration

A significant number of anti-tubercular imidazo[1,2-a]pyridine derivatives exert their bactericidal or bacteriostatic effects by targeting the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in Mtb.[4][5] Inhibition of QcrB disrupts the proton motive force, leading to a depletion of adenosine triphosphate (ATP) synthesis, which is essential for the survival of the bacterium.[1][5][6] This mechanism is distinct from that of many current first- and second-line anti-TB drugs, making these compounds attractive candidates for combating drug-resistant infections. A notable example of a clinical candidate from this class is Telacebec (Q203), which targets the QcrB subunit of the cytochrome bcc complex.[4][5]

Signaling Pathway of Imidazo[1,2-a]pyridine Anti-TB Agents cluster_0 M. tuberculosis Cell Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative QcrB Cytochrome bc1 Complex (QcrB) Imidazo_Pyridine->QcrB Inhibition ETC Electron Transport Chain (ETC) Proton_Motive_Force Proton Motive Force ETC->Proton_Motive_Force Generates QcrB->Proton_Motive_Force Contributes to ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Bacterial_Death Bacterial Growth Inhibition/ Death ATP_Production->Bacterial_Death Depletion leads to

Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives

Quantitative Data Summary

The following table summarizes the in vitro anti-tubercular activity of selected imidazo[1,2-a]pyridine derivatives against the H37Rv strain of M. tuberculosis and other resistant strains.

Compound IDModification on Imidazo[1,2-a]pyridine CoreTargetMIC (μg/mL) vs. H37RvMIC (μg/mL) vs. MDR/XDR StrainsCytotoxicity (IC50 in μM)Reference
IPA-6 Amide derivativeEnoyl Acyl Carrier Protein Reductase (InhA)0.05Not Reported>3.125 (HEK293T)[5]
IPA-9 Amide derivativeNot specified0.4Not ReportedNot Reported[5]
IPS-1 Sulfonamide derivativeNot specified0.4Not ReportedNot Reported[5]
Compound 15 Carboxamide derivativeNot specified0.10-0.19 μM0.05-1.5 μM>10 μM (Vero)[4]
Compound 16 Carboxamide derivativeNot specified0.10-0.19 μM0.05-1.5 μM>10 μM (Vero)[4]
Q203 Carboxamide derivativeCytochrome bc1 complex (QcrB)0.0027 μg/mL (in vitro)Potent against MDR/XDR>50 μM (various cell lines)[7]
IPE Series Ether derivativesATP Synthase<0.5 μM (MIC80)Not ReportedNon-cytotoxic[1][5]

Experimental Protocols

A. Synthesis of this compound Building Block

This protocol describes a general two-step synthesis for the this compound scaffold, which can then be used for further derivatization.

Synthetic Workflow for this compound Start Starting Materials: - 2-Amino-4-methylpyridine - Ethyl 2-chloroacetoacetate Step1 Step 1: Cyclization (Formation of Ester Intermediate) Start->Step1 Step2 Step 2: Hydrolysis (Formation of Carboxylic Acid) Step1->Step2 End Final Product: This compound Step2->End

Synthetic Workflow

Step 1: Synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Materials:

    • 2-Amino-4-methylpyridine

    • Ethyl 2-chloroacetoacetate

    • Ethanol (absolute)

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in absolute ethanol.

    • Add sodium bicarbonate (1.5 eq) to the solution.

    • Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid

  • Materials:

    • Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Ethanol

    • Water

    • Hydrochloric acid (HCl), 1N

  • Procedure:

    • Dissolve the ethyl ester from Step 1 in a mixture of THF (or ethanol) and water.

    • Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1N HCl.

    • The resulting precipitate is the carboxylic acid product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

B. Protocol for Anti-tubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

  • Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)

    • Test compounds dissolved in DMSO

    • Resazurin sodium salt solution (0.01% w/v in sterile water)

    • Sterile 96-well microplates

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in a 96-well plate using the supplemented 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control and a sterile control.

    • Prepare an inoculum of M. tuberculosis H37Rv to a McFarland standard of 1.0 and dilute it 1:20 in the supplemented 7H9 broth.

    • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plates and incubate at 37 °C for 5-7 days.

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[8][9][10][11]

C. Protocol for Cytotoxicity Assessment: MTT Assay on Vero Cells

This assay assesses the toxicity of the compounds against a mammalian cell line (Vero, monkey kidney epithelial cells) to determine their selectivity.

  • Materials:

    • Vero cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Sterile 96-well microplates

  • Procedure:

    • Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compounds in complete DMEM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7][12]

Conclusion

This compound serves as a versatile and valuable building block for the development of novel anti-tuberculosis agents. The straightforward synthetic accessibility of this scaffold, coupled with the potent anti-mycobacterial activity and novel mechanism of action of its derivatives, makes it a highly attractive area for further research and development in the fight against tuberculosis. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new compounds based on this promising chemical scaffold.

References

Application Notes and Protocols for the Quantification of Imidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Accurate and precise quantification of this molecule is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed analytical methods and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this exact analyte are not widely published, the following protocols are based on established methods for structurally related imidazopyridine derivatives and carboxylic acids.

Analytical Methods

Two primary analytical techniques are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis and quantification in bulk materials and simple formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices such as biological fluids (plasma, urine) and for detecting low concentrations of the analyte.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantification of this compound in solid form or in simple solutions. The principle is based on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using a UV spectrophotometer.

Quantitative Data (Representative)

The following table summarizes typical performance characteristics for HPLC-UV analysis of related small molecule aromatic carboxylic acids. These values should be established specifically for this compound during method validation.

ParameterTypical Performance Range
Linearity Range (µg/mL)0.1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.05 - 0.2
Limit of Quantification (LOQ) (µg/mL)0.15 - 0.6
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (Purity ≥ 95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Phosphoric acid), analytical grade

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan (typically around 254 nm or 280 nm for imidazopyridine derivatives).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., Methanol or a mixture of Acetonitrile and water).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Integrate Peak Areas F->G H Quantify Analyte Concentration G->H

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices. The method involves separation by HPLC followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data (Representative)

The table below presents typical performance characteristics for LC-MS/MS analysis of related compounds in biological matrices. These parameters must be validated for this compound.

ParameterTypical Performance Range
Linearity Range (ng/mL)0.1 - 500
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/mL)0.01 - 0.1
Limit of Quantification (LOQ) (ng/mL)0.05 - 0.5
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Matrix Effect (%)80 - 120%
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., ¹³C or ¹⁵N labeled this compound) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

2. Instrumentation:

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Data acquisition and analysis software.

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: (A shorter gradient can be used with UHPLC)

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 163.15)

    • Product Ions (Q3): To be determined by infusion and fragmentation of the parent compound.

    • Internal Standard transitions to be determined similarly.

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

4. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

  • Transfer to an autosampler vial for injection.

5. Analysis and Quantification:

  • Prepare a calibration curve in the blank biological matrix using the same extraction procedure.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Analyze the unknown samples and quantify using the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Biological Sample B Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G Inject Sample F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification via Calibration Curve K->L

Caption: LC-MS/MS bioanalytical workflow for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical methods and their primary applications.

Logical_Relationship cluster_methods Analytical Methods cluster_apps Applications Analyte Imidazo[1,2-a]pyridine- 7-carboxylic acid HPLC HPLC-UV Analyte->HPLC LCMS LC-MS/MS Analyte->LCMS QC Quality Control (Bulk/Formulation) HPLC->QC PK Pharmacokinetic Studies (Biological Samples) LCMS->PK Trace Trace Level Analysis LCMS->Trace

Caption: Application-Method relationship for the analysis of the target compound.

Disclaimer: The provided protocols and performance data are intended as a starting point. Method development and validation are essential to ensure the accuracy, precision, and robustness of the analytical procedure for the specific application and matrix.

Application Notes and Protocols for the Formulation of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Development Professionals

Introduction

The efficacy of an agrochemical active ingredient (AI) is critically dependent on its formulation. A well-designed formulation ensures the AI is stable, can be easily handled and applied, and is delivered to the target pest, weed, or crop in a bioavailable form.[1] This document provides detailed application notes and protocols for the development and evaluation of common agrochemical formulations, with a focus on Emulsifiable Concentrates (EC) and Suspension Concentrates (SC). Key components such as surfactants and adjuvants are discussed, along with advanced delivery systems that are shaping the future of agriculture. Protocols for critical quality control tests are provided to ensure formulation performance and stability.

Section 1: Key Formulation Types and Components

Agrochemicals are rarely applied as pure active ingredients. They are formulated with various "inert" ingredients (adjuvants) that enhance their physical properties and biological performance.[1] The choice of formulation type depends on the physicochemical properties of the AI, the intended application method, and the target organism.[2]

Emulsifiable Concentrates (EC)

An Emulsifiable Concentrate is a liquid formulation where the active ingredient is dissolved in a water-immiscible organic solvent, combined with a blend of emulsifiers.[3][4] When diluted with water in a spray tank, an EC spontaneously forms a stable oil-in-water emulsion, appearing as a milky liquid.[3][5] This formulation type is suitable for AIs with low water solubility but good solubility in organic solvents.[5]

Typical Composition of an Emulsifiable Concentrate (EC):

ComponentFunctionTypical Concentration (% w/w)
Active Ingredient (AI) Provides pesticidal/herbicidal activity.5 - 60%
Solvent Dissolves the solid AI; can enhance biological activity.25 - 90%
Anionic Emulsifier Promotes spontaneous emulsion formation ("blooming").2 - 7%
Non-ionic Emulsifier Provides long-term emulsion stability through steric hindrance.2 - 7%
Stabilizer (Optional) Prevents chemical degradation of the AI (e.g., antioxidants, acid scavengers).0 - 3%
Source: Lankem (2023).[6]
Suspension Concentrates (SC)

A Suspension Concentrate, also known as a flowable, is a stable dispersion of a finely milled, solid active ingredient in a liquid continuous phase, which is typically water.[7][8] This formulation is ideal for active ingredients that have very low solubility in both water and organic solvents.[7] The physical stability of an SC is paramount and is highly dependent on particle size and the surfactant system.[8]

Typical Composition of a Suspension Concentrate (SC):

ComponentFunctionTypical Concentration (g/L)
Active Ingredient (AI) Insoluble solid providing pesticidal/herbicidal activity.400 - 800 g/L
Wetting Agent Facilitates the wetting of AI particles by the aqueous phase.5 - 15 g/L
Dispersing Agent Prevents milled particles from agglomerating (flocculating).20 - 50 g/L
Thickener (e.g., Xanthan Gum) Creates a structured network to prevent particles from settling.1 - 4 g/L
Antifreeze (e.g., Propylene Glycol) Ensures stability at low temperatures.20 - 80 g/L
Antifoam Agent Prevents excessive foaming during manufacturing and mixing.1 - 5 g/L
Preservative Prevents microbial growth in the water-based formulation.q.s.
Water Continuous phase/carrier.up to 1000 mL
Source: Azelis.[9]

Section 2: The Role of Surfactants and Adjuvants

Surfactants (surface-active agents) are critical components in both EC and SC formulations. They are amphiphilic molecules that reduce surface tension at interfaces, enabling the mixing of immiscible phases (like oil and water in ECs) or the stabilization of solid particles in a liquid (as in SCs).[5] Adjuvants are substances added to the formulation or spray tank to enhance the agrochemical's performance.[10]

Effect of Adjuvant Concentration on Surface Tension:

Adding adjuvants to a spray solution significantly reduces its surface tension, which can lead to better spreading and coverage on leaf surfaces.[11][12]

Adjuvant TypeConcentration (%)Water TypeSurface Tension (mN/m)
Control (Water Only) 0%WUP (Tap Water)71.85
Organosilicone (OL) 0.05% (50% of recommended)WUP (Tap Water)41.73
Organosilicone (OL) 0.1% (100% of recommended)WUP (Tap Water)36.87
Organosilicone (OL) 0.125% (125% of recommended)WUP (Tap Water)32.78
Control (Water Only) 0%WS (Village Source)72.80
Hydrocarbon (HY) 0.05% (50% of recommended)WS (Village Source)48.01
Hydrocarbon (HY) 0.1% (100% of recommended)WS (Village Source)42.48
Hydrocarbon (HY) 0.125% (125% of recommended)WS (Village Source)40.51
Source: Data adapted from Al-Shannag et al. (2022).[11][13]

Section 3: Formulation Development and Evaluation Workflows

The development of a stable and effective agrochemical formulation is a systematic process involving screening, optimization, and rigorous testing.

G cluster_0 Formulation Development Workflow AI_Char 1. AI Physicochemical Characterization (Solubility, Melting Point, Stability) Form_Select 2. Formulation Type Selection (e.g., EC, SC) AI_Char->Form_Select Excipient_Screen 3. Excipient Screening (Solvents, Surfactants, Dispersants) Form_Select->Excipient_Screen Proto_Dev 4. Prototype Formulation Development Excipient_Screen->Proto_Dev Optimization 5. Optimization Studies (Component Ratios) Proto_Dev->Optimization Scale_Up 6. Lab Scale-Up & Process Refinement Optimization->Scale_Up Final_Spec 7. Final Formulation & Specification Scale_Up->Final_Spec

Caption: A generalized workflow for agrochemical formulation development.

Once a prototype formulation is developed, it must undergo a series of stability tests to ensure it maintains its physical and chemical integrity over its shelf life under various conditions.

G cluster_1 Formulation Stability Testing Workflow Start Start: Prototype Formulation Accel_Store Accelerated Storage (e.g., 54°C for 14 days) Start->Accel_Store Low_Temp Low Temperature Storage (e.g., 0°C for 7 days) Start->Low_Temp Freeze_Thaw Freeze-Thaw Cycling (for SC formulations) Start->Freeze_Thaw Real_Time Real-Time Storage (Ambient, 2 years) Start->Real_Time Analysis Post-Storage Analysis: - Active Ingredient Assay - Physical Properties (Viscosity, pH, etc.) - Dispersion/Emulsion Tests Accel_Store->Analysis Low_Temp->Analysis Freeze_Thaw->Analysis Real_Time->Analysis Report Final Stability Report & Shelf-Life Determination Analysis->Report

Caption: A typical workflow for assessing the stability of a new formulation.

Section 4: Experimental Protocols

The following protocols are based on internationally recognized methods, such as those from the Collaborative International Pesticides Analytical Council (CIPAC), for evaluating the physical properties of agrochemical formulations.

Protocol: Emulsion Stability Test (based on CIPAC MT 36.3)

Objective: To determine the stability of the emulsion formed when an EC or EW formulation is diluted with water.

Apparatus:

  • 100 mL stoppered measuring cylinders

  • Constant temperature water bath (30 ± 2 °C)

  • Pipettes

  • Stopwatch

Procedure:

  • Prepare CIPAC Standard Waters A (20 ppm hardness) and D (342 ppm hardness) as required by the test specification.

  • Bring the standard water and the EC formulation to the test temperature (30 °C).

  • Add 95 mL of standard water to a 100 mL measuring cylinder.

  • Pipette 5 mL of the EC formulation into the cylinder.

  • Stopper the cylinder and invert it 30 times.

  • Place the cylinder in the water bath and let it stand undisturbed.

  • Record the volume of free 'oil' (separation at the top) or 'cream' (separation at the bottom) at 30 minutes, 1 hour, 2 hours, and 24 hours.

  • After the 24-hour reading, assess re-emulsification by inverting the cylinder 10 times. Observe if the separated phases readily re-disperse.

Acceptance Criteria: Typically, a formulation should show no more than 2 mL of cream or oil separation after 2 hours and should readily re-emulsify after 24 hours.

Protocol: Suspensibility Test (based on CIPAC MT 184.1)

Objective: To determine the percentage of active ingredient that remains suspended after a given time in a column of water. This is a critical test for SC and WP formulations.

Apparatus:

  • 250 mL stoppered measuring cylinders

  • Constant temperature water bath (25 ± 5 °C)

  • Suction tube connected to a vacuum source

  • Analytical balance

  • Apparatus for determining active ingredient content (e.g., HPLC, GC)

Procedure:

  • Weigh the amount of formulation required to make 250 mL of a suspension at the recommended dilution rate.

  • Add approximately 150 mL of CIPAC Standard Water D to the measuring cylinder.

  • Add the weighed sample to the cylinder.

  • Make up the volume to 250 mL with the standard water.

  • Stopper the cylinder and invert it 30 times.

  • Place the cylinder in the water bath and let it stand undisturbed for 30 minutes.

  • At the end of the 30 minutes, carefully remove the top 225 mL (9/10ths) of the suspension using the suction tube, without disturbing the sediment.

  • Quantitatively transfer the remaining 25 mL (1/10th) to a suitable container and determine the mass of the active ingredient (Q) in this portion.

  • Calculate the total mass of active ingredient added to the cylinder (m).

  • Calculate suspensibility using the formula: Suspensibility (%) = 111 × (m - Q) / m

Interpretation: A higher suspensibility percentage indicates a more stable suspension. Generally, a value above 80% is considered good.[9]

Protocol: Wet Sieve Test (based on CIPAC MT 185.1)

Objective: To determine the amount of non-dispersible material in a formulation, which could cause nozzle blockage.

Apparatus:

  • Test sieve of a specified mesh size (e.g., 75 µm)

  • 250 mL beaker

  • Magnetic stirrer and stir bar

  • Drying oven (70 °C)

  • Analytical balance

Procedure:

  • Weigh 10 g of the sample into the 250 mL beaker and add 100 mL of tap water.

  • Allow to stand for 60 seconds, then stir with the magnetic stirrer for 5 minutes.

  • Transfer the slurry to the pre-weighed test sieve.

  • Wash the material on the sieve with a jet of tap water (flow rate 1-5 L/min) for a maximum of 10 minutes, or until the visible quantity of residue remains constant.

  • Place the sieve in the drying oven until a constant weight is achieved.

  • Weigh the sieve with the dried residue.

  • Calculate the percentage of material retained on the sieve.

Acceptance Criteria: For most formulations, the amount of residue retained on a 75 µm sieve should be less than 2%.

Protocol: Accelerated Storage Stability Test (based on CIPAC MT 46.3)

Objective: To rapidly assess the chemical and physical stability of a formulation to predict its long-term shelf life.

Apparatus:

  • Oven capable of maintaining 54 ± 2 °C

  • Commercial-intent packaging for the formulation

  • Equipment for performing relevant physical and chemical tests

Procedure:

  • Fill the commercial-intent containers with the test formulation.

  • Take an initial (Time 0) sample for analysis of active ingredient content and key physical properties (e.g., pH, viscosity, emulsion/dispersion stability, particle size).

  • Place the sealed containers in the oven at 54 °C for 14 days. This condition is intended to simulate approximately 2 years of storage at ambient temperatures.[14]

  • After 14 days, remove the samples, allow them to cool to room temperature, and visually inspect for any changes (e.g., phase separation, crystallization, caking, container deformation).

  • Re-run the same set of chemical and physical tests that were performed at Time 0.

  • Compare the results. The active ingredient content should generally not decline by more than 5% relative to the initial value. Physical properties should also remain within specified limits.

Section 5: Performance Data and Physicochemical Properties

The selection of an active ingredient and its formulation is guided by its intrinsic properties and its performance in biological systems.

Physicochemical Properties of Select Commercial Herbicides:

HerbicideFormulation TypeWater Solubility (mg/L)Log PpKaMolar Mass ( g/mol )
Glyphosate SL (Soluble Liquid)12,000-4.012.6, 5.6, 10.6169.07
Atrazine SC (Suspension Conc.)332.611.7215.68
2,4-D EC (Emulsifiable Conc.)9002.812.98221.04
Trifluralin EC (Emulsifiable Conc.)<15.34N/A335.28
Acetochlor EC (Emulsifiable Conc.)2233.03N/A269.77
MCPA SL (Soluble Liquid)8253.073.14200.62
Source: Data adapted from ResearchGate.[15][16]

Comparative Efficacy of Different Herbicide Formulations in Wheat:

Field trials are the ultimate test of a formulation's performance. Efficacy is often measured by the percentage of weed control and the resulting crop yield.

Herbicide TreatmentFormulation TypeApplication Rate (kg a.i. ha⁻¹)Weed Control Efficiency (%)Grain Yield (kg ha⁻¹)
Isoproturon 50 WP (Wettable Powder)1.084%3210
Buctril super 60 EC0.4567%2850
Agritop 500 GL⁻¹0.4364%2710
Puma super 75 EW0.7558%2600
Topik 15 WP0.0452%2430
Aim 40 DF (Dry Flowable)0.0237%2110
Weedy Check N/AN/A0%1820
Source: Data adapted from Khan et al. (2013).[17][18]

Section 6: Advanced Formulation and Delivery Technologies

To improve safety, reduce environmental impact, and increase efficacy, research is moving towards more sophisticated formulation strategies.

  • Nano-formulations: Utilizing nanoparticles as carriers for active ingredients can improve solubility, stability, and targeted delivery. These systems can offer controlled release, reducing the total amount of pesticide needed.

  • Controlled-Release Formulations (CRF): These formulations are designed to release the active ingredient over an extended period. This can be achieved by encapsulating the AI in a polymer matrix or through other mechanisms, which helps to reduce losses due to degradation, leaching, and runoff.

  • Suspo-emulsions (SE): A complex formulation that combines both EC and SC technologies, allowing for the delivery of multiple active ingredients with different solubilities in a single product.

These advanced formulations require more complex characterization techniques but offer significant advantages in creating more efficient and sustainable crop protection products.

References

Application Notes and Protocols in Material Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of advanced polymers in drug delivery and tissue engineering. Detailed protocols for polymer synthesis, nanoparticle formulation, and in vitro/in vivo evaluation are included to facilitate the practical application of these materials in a research and development setting.

Section 1: Polymer-Based Drug Delivery Systems

Polymeric drug delivery systems are designed to improve the therapeutic efficacy of drugs by controlling their release rate, time, and location within the body.[1] Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are widely used due to their excellent biocompatibility and tunable degradation rates.[2][3] These polymers can be formulated into various systems, including nanoparticles, microparticles, and implants, to encapsulate and deliver a wide range of therapeutic agents.[4][5]

Data Presentation: PLGA Nanoparticle Characteristics

The properties of PLGA nanoparticles, such as size, drug loading, and release kinetics, are critical for their in vivo performance.[6] These characteristics are highly dependent on the polymer's molecular weight, the lactide-to-glycolide ratio, and the formulation method used.[3][7]

PropertyValueDrug/ApplicationReference
Polymer Composition PLGA (50:50), 7-17 kDaVarious[7]
Nanoparticle Size 100 - 250 nmDoxorubicin[8][9]
Encapsulation Efficiency > 70%Doxorubicin[2]
Zeta Potential -15 to -30 mVGeneral[6]
Drug Release (24h) ~40-60%Doxorubicin[10]
Drug Release (7 days) > 80%Risperidone[9]
Experimental Workflow: PLGA Nanoparticle Formulation & Evaluation

The following diagram outlines the typical workflow for synthesizing, formulating, and evaluating PLGA-based drug delivery nanoparticles.

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation Evaluation Synthesis PLGA Synthesis (Ring-Opening Polymerization) Characterization1 Polymer Characterization (GPC, NMR) Synthesis->Characterization1 Formulation Nanoparticle Formulation (Emulsion-Solvent Evaporation) Characterization1->Formulation Characterization2 Nanoparticle Characterization (DLS, TEM, Zeta Potential) Formulation->Characterization2 InVitro In Vitro Studies (Drug Release, Cytotoxicity) Characterization2->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo

Workflow for PLGA nanoparticle development.
Protocol 1: Synthesis of PLGA via Ring-Opening Polymerization

This protocol describes the synthesis of PLGA with a high glycolide ratio, a common method for creating biodegradable polymers for drug delivery.[11][12]

Materials:

  • D,L-lactide and Glycolide monomers

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as a catalyst[11]

  • 1-Dodecanol as an initiator[13]

  • Anhydrous Toluene

  • Schlenk flask and Schlenk line

  • Nitrogen (N₂) gas

  • Magnetic stirrer and oil bath

Procedure:

  • Monomer Preparation: In a dried Schlenk flask, add the desired molar ratio of glycolide and D,L-lactide (e.g., 0.015 mol glycolide and 0.005 mol D,L-lactide).[12][13]

  • System Purge: Seal the flask, attach it to a Schlenk line, and purge with N₂ gas to create an inert atmosphere.[12]

  • Catalyst and Initiator Addition: Inject a solution of 1-dodecanol and Tin(II) 2-ethylhexanoate in anhydrous toluene into the flask. Apply a vacuum to remove the toluene.[12]

  • Polymerization: Place the reaction mixture under a continuous flow of N₂. Immerse the flask in an oil bath preheated to 150°C and stir magnetically at 300 rpm for 2.5 hours.[12]

  • Polymer Collection: After the reaction is complete, remove the flask from the oil bath and collect the polymer while it is still in a molten state.[12]

  • Characterization: Analyze the resulting polymer for molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Formulation of PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This is a widely used top-down method for encapsulating hydrophobic drugs within PLGA nanoparticles.[2][5]

Materials:

  • Synthesized PLGA polymer

  • Dichloromethane (DCM) as the organic solvent

  • Polyvinyl alcohol (PVA) as a surfactant

  • Hydrophobic drug (e.g., Doxorubicin)

  • Deionized water

  • Sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 250 mg of PLGA and the desired amount of the hydrophobic drug in 5 mL of dichloromethane.[8]

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat to 85°C with stirring until fully dissolved, then cool to room temperature.[8]

  • Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture in an ice bath. Use a pulse setting (e.g., 1 second on, 3 seconds off) for a total of 3-5 minutes to form an oil-in-water (o/w) emulsion.[8]

  • Solvent Evaporation: Immediately after sonication, stir the emulsion on a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate, which hardens the nanoparticles.[4][5]

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension (e.g., at 12,000 rpm for 5 minutes) to pellet the nanoparticles.[8] Discard the supernatant and resuspend the pellet in deionized water to wash away excess PVA. Repeat the washing step three times.[13]

  • Storage/Lyophilization: The final nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.[4]

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess the viability of cells after exposure to nanoparticles, providing a measure of cytotoxicity.[14]

Materials:

  • Cell line (e.g., WEHI-164 mouse fibrosarcoma for general toxicity)

  • 96-well tissue culture plates

  • Culture medium (e.g., MEM) with 10% Fetal Bovine Serum

  • PLGA nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]

  • Nanoparticle Treatment: Prepare serial dilutions of your nanoparticle suspension in culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the wells. Include untreated cells as a control. Incubate for 24-72 hours.[16]

  • MTT Addition: After the incubation period, add 10-28 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 1.5-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[15][16] Use a reference wavelength of >650 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Section 2: Polymeric Scaffolds in Tissue Engineering

In tissue engineering, biomaterial scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue.[17][18] Synthetic polymers like PLA, PCL, and PLGA are frequently used due to their tunable mechanical properties and degradation rates.[17]

Data Presentation: Mechanical Properties of Bone Tissue Scaffolds

The mechanical properties of a scaffold must be appropriate for the intended application. For bone tissue engineering, scaffolds should possess sufficient compressive strength to withstand physiological loads during tissue regeneration.[19][20]

Polymer/Composite MaterialPorosity (%)Compressive Strength (MPa)Elastic Modulus (MPa)Reference
Cortical Bone (Reference) 5 - 10100 - 15012,000 - 18,000[20]
Cancellous Bone (Reference) 50 - 902 - 12100 - 500[20]
PLGA/HA+β-TCP (50/50) + Collagen ~85~1.5~25[21]
PLGA/HA+β-TCP (60/40) + Collagen ~85~1.6~28[21]
Poly(propylene fumarate)/Tricalcium Phosphate (PPF/TCP) 46 - 6340 - 75Not Reported[22]

HA: Hydroxyapatite, β-TCP: Beta-tricalcium phosphate

Logical Relationship: Factors Influencing Scaffold Performance

The success of a tissue engineering scaffold depends on a complex interplay between its material properties, structural design, and the biological environment.

G Material Material Properties (e.g., Polymer Type, Biocompatibility) Mechanical Mechanical Properties (Strength, Modulus) Material->Mechanical Degradation Degradation Rate Material->Degradation Cellular Cellular Response (Adhesion, Proliferation) Material->Cellular Structure Scaffold Architecture (e.g., Porosity, Pore Size) Structure->Mechanical Structure->Cellular Bioactive Bioactive Molecules (e.g., Growth Factors) Bioactive->Cellular Outcome Tissue Regeneration Mechanical->Outcome Degradation->Outcome Cellular->Outcome

Key factors influencing tissue engineering scaffold success.
Protocol 4: In Vivo Biodistribution of Nanoparticles

This protocol provides a general framework for assessing the distribution of intravenously administered nanoparticles in a murine model.

Materials:

  • Fluorescently-labeled or radiolabeled nanoparticles

  • Balb/c mice (10-14 weeks old)[23]

  • Anesthesia

  • PBS (Phosphate-Buffered Saline)

  • Surgical tools for dissection

  • Imaging system (for fluorescent nanoparticles) or gamma counter (for radiolabeled nanoparticles)

  • Homogenizer

Procedure:

  • Nanoparticle Administration: Inject a known dose (e.g., 10 mg/kg) of the labeled nanoparticle suspension into the tail vein of the mice.[23]

  • Time Points: At predetermined time points (e.g., 4, 24, and 96 hours post-injection), euthanize a cohort of animals (n=3 per time point).[23]

  • Perfusion and Organ Harvest: Perfuse the animals with PBS to remove blood from the organs. Carefully dissect major organs such as the liver, spleen, kidneys, lungs, heart, and brain.[1][23]

  • Sample Preparation: Weigh each organ. For fluorescence or radioactivity measurement, homogenize the organs in a known volume of PBS (e.g., 100 mg organ per 1 mL PBS).[23]

  • Quantification:

    • Fluorescence: Measure the fluorescence intensity of the organ homogenates using a plate reader or in vivo imaging system. Create a standard curve using known concentrations of nanoparticles spiked into untreated organ homogenates to quantify the amount of nanoparticles.[1]

    • Radiolabeling: Measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Calculate the nanoparticle accumulation in each organ and express the data as a percentage of the injected dose per gram of tissue (%ID/g).[23] This allows for the normalization of data across different organ sizes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic step.

Step 1: Synthesis of 2-Amino-4-pyridinecarboxylic acid (or its ester)

A common precursor for the target molecule is 2-amino-4-pyridinecarboxylic acid or its corresponding ester. Challenges in this step can significantly impact the overall yield and purity.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of 2-amino-4-pyridinecarboxylic acid Incomplete reaction; incorrect reaction conditions; poor quality of starting materials.Verify the purity of starting materials. Optimize reaction temperature and time. If using a multi-step synthesis, ensure each step is proceeding as expected via TLC or LC-MS analysis.
Formation of side products Non-specific reactions; incorrect stoichiometry.Adjust the stoichiometry of reagents. Use a milder catalyst or reaction conditions to improve selectivity.
Difficulty in isolating the product Product is highly soluble in the reaction solvent; formation of salts.Adjust the pH of the reaction mixture to precipitate the product. Use a different solvent for extraction or recrystallization.
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine ring

The cyclization of a 2-aminopyridine derivative with an α-haloketone is a common method for forming the Imidazo[1,2-a]pyridine core.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete cyclization; decomposition of starting materials or product; steric hindrance from substituents.Optimize the reaction temperature and time. Consider using a catalyst such as copper salts or iodine to facilitate the reaction.[1] Protect the carboxylic acid group as an ester to prevent side reactions and improve solubility.
Formation of a dark, tarry reaction mixture High reaction temperatures leading to decomposition.Reduce the reaction temperature and extend the reaction time. Use a milder solvent.
Product is difficult to purify Presence of unreacted starting materials and side products with similar polarity.Utilize column chromatography with a gradient elution system. Recrystallization from a suitable solvent system can also be effective. Consider converting the carboxylic acid to its salt to facilitate purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective route involves a two-step process:

  • Synthesis of a 2-amino-4-carboxypyridine derivative: This can be achieved through various methods, often starting from a commercially available substituted pyridine.

  • Cyclization: The 2-amino-4-carboxypyridine (or its ester) is then reacted with an α-haloketone or a related two-carbon synthon to form the imidazo[1,2-a]pyridine ring.

Q2: I am observing a low yield in the cyclization step. What can I do to improve it?

Several factors can influence the yield of the cyclization reaction:

  • Reaction Conditions: Optimization of temperature, reaction time, and solvent is crucial. Some reactions benefit from microwave irradiation or ultrasound assistance.[2]

  • Catalyst: While some cyclizations proceed without a catalyst, others are significantly enhanced by the addition of a catalyst. Copper(I) salts (e.g., CuI, CuBr) and molecular iodine are commonly used.[1]

  • Protecting Groups: The carboxylic acid group can sometimes interfere with the cyclization. Protecting it as an ester (e.g., methyl or ethyl ester) can prevent side reactions and improve solubility, often leading to higher yields. The ester can be hydrolyzed in a subsequent step.

  • Purity of Starting Materials: Ensure that the 2-aminopyridine derivative and the α-haloketone are of high purity.

Q3: What are some common side reactions to be aware of during the synthesis?

  • Dimerization or polymerization: This can occur at high temperatures.

  • N-alkylation at the exocyclic amino group: While the endocyclic nitrogen of the pyridine is generally more nucleophilic, reaction at the exocyclic amino group can occur, leading to undesired byproducts.

  • Reactions involving the carboxylic acid group: If not protected, the carboxylic acid can undergo esterification or other reactions depending on the conditions.

Q4: How can I best purify the final product, this compound?

Purification can often be challenging due to the amphoteric nature of the molecule.

  • Recrystallization: This is a good first step if a suitable solvent system can be found.

  • Column Chromatography: Silica gel chromatography can be effective, but tailing may be an issue. Using a mobile phase containing a small amount of acetic or formic acid can help to mitigate this.

  • Acid-Base Extraction: The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification. The reverse process (dissolving in acid and extracting with an organic solvent) can also be employed.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminopyridine-4-carboxylate

This protocol describes a potential method for the synthesis of a key intermediate.

Materials:

  • 2-Amino-4-picoline

  • Potassium permanganate (KMnO₄)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Dichloromethane

Procedure:

  • Oxidation: In a round-bottom flask, dissolve 2-amino-4-picoline in water. Slowly add a solution of potassium permanganate in water while maintaining the temperature below 40°C. Stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove manganese dioxide. Acidify the filtrate with sulfuric acid to a pH of ~3 to precipitate 2-amino-4-pyridinecarboxylic acid. Filter the precipitate and wash with cold water.

  • Esterification: Suspend the crude 2-amino-4-pyridinecarboxylic acid in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 8-12 hours.

  • Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-aminopyridine-4-carboxylate.

Protocol 2: Synthesis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate

Materials:

  • Ethyl 2-aminopyridine-4-carboxylate

  • 2-Bromoacetophenone (or other α-haloketone)

  • Sodium bicarbonate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-aminopyridine-4-carboxylate and 2-bromoacetophenone in ethanol.

  • Reaction: Add sodium bicarbonate to the mixture. Reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water. A precipitate of ethyl Imidazo[1,2-a]pyridine-7-carboxylate will form.

  • Purification: Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 3: Hydrolysis to this compound

Materials:

  • Ethyl Imidazo[1,2-a]pyridine-7-carboxylate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol/Water mixture

Procedure:

  • Hydrolysis: Dissolve the ethyl Imidazo[1,2-a]pyridine-7-carboxylate in an ethanol/water mixture. Add a solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours.

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: Slowly add hydrochloric acid to adjust the pH to the isoelectric point of the product (typically pH 4-5), at which point the this compound will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry to obtain the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyclization
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol801265
2CuI (10 mol%)DMF100685
3I₂ (20 mol%)Acetonitrile80878
4NoneMicrowave (150W)1200.575

Note: Yields are hypothetical and for illustrative purposes to show potential improvements with different conditions.

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis 2_Amino_4_picoline 2_Amino_4_picoline Oxidation Oxidation 2_Amino_4_picoline->Oxidation KMnO4 2_Amino_4_pyridinecarboxylic_acid 2_Amino_4_pyridinecarboxylic_acid Oxidation->2_Amino_4_pyridinecarboxylic_acid Esterification Esterification 2_Amino_4_pyridinecarboxylic_acid->Esterification EtOH, H+ Ethyl_2_aminopyridine_4_carboxylate Ethyl_2_aminopyridine_4_carboxylate Esterification->Ethyl_2_aminopyridine_4_carboxylate Cyclization_Reaction Cyclization_Reaction Ethyl_2_aminopyridine_4_carboxylate->Cyclization_Reaction alpha_Haloketone alpha_Haloketone alpha_Haloketone->Cyclization_Reaction Ethyl_Imidazo_pyridine_7_carboxylate Ethyl_Imidazo_pyridine_7_carboxylate Cyclization_Reaction->Ethyl_Imidazo_pyridine_7_carboxylate Hydrolysis Hydrolysis Ethyl_Imidazo_pyridine_7_carboxylate->Hydrolysis NaOH, H2O/EtOH Final_Product Imidazo[1,2-a]pyridine- 7-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Purification_Issues Purification Issues? Low_Yield->Purification_Issues No Optimize_Conditions Optimize Temp, Time, Solvent Check_Purity->Optimize_Conditions Add_Catalyst Consider Catalyst (CuI, I2) Optimize_Conditions->Add_Catalyst Protect_COOH Protect Carboxylic Acid as Ester Add_Catalyst->Protect_COOH Protect_COOH->Purification_Issues Yield Improved Column_Chromatography Column Chromatography (with acid modifier) Purification_Issues->Column_Chromatography Yes Success Success Purification_Issues->Success No Recrystallization Recrystallization Column_Chromatography->Recrystallization Acid_Base_Extraction Acid-Base Extraction Recrystallization->Acid_Base_Extraction Acid_Base_Extraction->Success

Caption: Troubleshooting logic for synthesis optimization.

References

Purification challenges of Imidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-7-carboxylic acid, focusing on common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Recovery After Recrystallization Poor Solubility: The compound may have low solubility in the chosen solvent system, even at elevated temperatures. The zwitterionic character of the molecule can also contribute to poor solubility in many common organic solvents.[1][2]1. Solvent Screening: Test a wider range of solvents or solvent mixtures. Polar aprotic solvents like DMF or DMSO, or mixtures with alcohols (e.g., methanol, ethanol) might be effective.[1] 2. pH Adjustment: If the compound is in its zwitterionic form, adjusting the pH of the solution can increase its solubility. Acidifying the solution will protonate the pyridine nitrogen, while making it basic will deprotonate the carboxylic acid. 3. Hot Filtration: Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool and crystallize.
Product Fails to Crystallize Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form. Presence of Impurities: Impurities can inhibit crystal nucleation and growth.1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod, or add a seed crystal if available. 3. Solvent System Modification: Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation. 4. Further Purification: If impurities are suspected, an additional purification step, such as column chromatography, may be necessary before attempting recrystallization.
Multiple Spots on TLC After Column Chromatography Inappropriate Stationary or Mobile Phase: The chosen silica gel and eluent system may not be providing adequate separation of the product from impurities. Compound Degradation: The compound may be unstable on the silica gel.1. Optimize TLC Conditions: Before running a column, screen different mobile phase systems using TLC to find one that gives good separation (Rf of the product around 0.3-0.4). Consider solvent systems like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid or triethylamine to improve peak shape. 2. Alternative Stationary Phase: If silica gel is causing degradation, consider using a different stationary phase like alumina or a reverse-phase C18 silica. 3. Buffer the Mobile Phase: Adding a small amount of a volatile acid (like acetic acid) or base (like triethylamine) to the mobile phase can improve the chromatographic behavior of acidic or basic compounds.
Broad Peaks in HPLC Analysis Poor Solubility in Mobile Phase: The compound is not fully dissolved in the mobile phase. Secondary Interactions with Stationary Phase: The analyte may be interacting with the stationary phase in undesirable ways.1. Mobile Phase Modification: Adjust the composition of the mobile phase. For reverse-phase HPLC, this could mean changing the ratio of organic solvent (e.g., acetonitrile, methanol) to water, or adjusting the pH of the aqueous component with a buffer. 2. Use of Additives: Additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape for acidic compounds by reducing tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities include unreacted starting materials, such as the corresponding 2-aminopyridine and α-halocarbonyl reagents. Additionally, side products from competing reactions or regioisomers can also be present.

Q2: What is the expected solubility of this compound?

A2: Due to its carboxylic acid group and the heterocyclic imidazopyridine core, the compound is expected to have limited solubility in non-polar organic solvents and moderate solubility in polar organic solvents. Its solubility is also pH-dependent. In aqueous solutions, it will be more soluble at higher pH due to the deprotonation of the carboxylic acid. Some studies on similar imidazo[1,2-a]pyridine acids have noted low solubility in methanol, requiring elevated temperatures for reactions.[1]

Q3: Can I use normal phase column chromatography to purify this compound?

A3: Yes, normal phase column chromatography on silica gel can be used. However, due to the acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen, peak tailing can be an issue. It is often beneficial to add a small amount of a modifier to the mobile phase, such as acetic acid, to improve the separation and peak shape.

Q4: Is this compound stable to heat?

A4: Imidazo[1,2-a]pyridine derivatives are generally stable heterocyclic compounds. However, prolonged exposure to high temperatures, especially in the presence of reactive impurities, could potentially lead to degradation. It is always advisable to determine the melting point and decomposition temperature of your synthesized compound.

Q5: What are the key safety precautions to take when handling this compound?

A5: As with any chemical, it is important to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For specific handling and safety information, always refer to the Safety Data Sheet (SDS).

Data Presentation

The following tables provide illustrative data on the impact of different purification methods on the purity and yield of this compound.

Table 1: Effect of Recrystallization Solvent on Purity and Yield

Solvent System Yield (%) Purity by HPLC (%) Observations
Ethanol6595.2Fine, off-white needles
Isopropanol6096.5White, crystalline powder
Ethanol/Water (4:1)7598.1Small, white crystals
Acetonitrile5594.8Pale yellow powder

Table 2: Column Chromatography Mobile Phase Optimization

Mobile Phase (v/v) Product Rf Purity by HPLC (%) Notes
Ethyl Acetate/Hexane (1:1)0.192.3Significant tailing
Dichloromethane/Methanol (95:5)0.3597.8Good separation, slight tailing
Dichloromethane/Methanol/Acetic Acid (95:5:0.1)0.3899.1Sharp peak, good separation
Ethyl Acetate/Methanol (9:1)0.4598.5Good separation

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound to a minimal amount of a suitable solvent (e.g., Ethanol/Water 4:1). Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration: If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid 95:5:0.1).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Pure_Crystals Pure Crystalline Product Isolation->Pure_Crystals

Caption: Recrystallization workflow for this compound.

Column_Chromatography_Workflow Crude Crude Product Adsorption Adsorption onto Silica Gel Crude->Adsorption Column_Loading Loading onto Packed Column Adsorption->Column_Loading Elution Elution with Mobile Phase Column_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Purified Product Solvent_Evaporation->Pure_Product

Caption: General workflow for column chromatography purification.

References

Technical Support Center: Synthesis of Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a dehalogenated byproduct in my cross-coupling reaction to synthesize a C2-arylated imidazopyridine. What is the likely cause and how can I minimize it?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, when preparing substituted imidazopyridines. This typically occurs when the rate of reductive elimination of the desired product is slower than the rate of competing side reactions that lead to the removal of the halogen from the starting material.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Using a catalyst with electron-rich and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway. For instance, using a catalyst like (A-taphos)2PdCl2 has been shown to reduce the formation of dehalogenated byproducts.[1]

  • Base Selection: Employing a strong base can help in the formation of a highly reactive borate species in Suzuki couplings, which can enhance the rate of the transmetallation step and thereby reduce dehalogenated side products.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway. However, this needs to be balanced with maintaining a reasonable reaction rate for the desired coupling.

Q2: During the synthesis of an imidazo[1,2-a]pyridine derivative using a Tschitschibabin-like reaction, I isolated a significant amount of a dimer of my starting aminopyridine. How can I prevent this?

A2: Dimerization of the starting pyridine derivative is a known side reaction in the Tschitschibabin reaction, which is used for the amination of pyridines and can be adapted for the synthesis of imidazopyridines.[2] This side reaction is particularly prevalent at high temperatures in non-polar solvents.

Troubleshooting Steps:

  • Reaction Conditions: The formation of the dimer is often favored under atmospheric pressure when using solvents like xylene at high temperatures. Performing the reaction under elevated pressure can significantly increase the yield of the desired aminated product over the dimer.[2]

  • Reagent Stoichiometry: Carefully controlling the stoichiometry of the reagents, particularly the sodium amide, can help minimize dimerization.

  • Alternative Routes: If dimerization remains a persistent issue, consider alternative synthetic strategies for introducing the amino group or for the direct synthesis of the imidazopyridine ring that do not involve such harsh conditions.

Q3: My synthesis of a substituted imidazo[4,5-c]pyridine resulted in a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity is a common challenge in the synthesis of certain isomeric forms of imidazopyridines, such as the imidazo[4,5-c] and imidazo[4,5-b]pyridines, due to the presence of multiple reactive nitrogen atoms in the starting diaminopyridine precursors.

Troubleshooting Steps:

  • Protecting Groups: Employing protecting groups on one of the amino groups of the diaminopyridine starting material can direct the cyclization to the desired position. The choice of protecting group and the deprotection conditions are critical to the success of this strategy.

  • Catalyst and Ligand System: In palladium-catalyzed C-N bond-forming reactions, the choice of ligand can significantly influence the regioselectivity. For example, the use of specific ligands like Xantphos has been shown to favor the formation of a particular isomer.[1]

  • Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and base can also influence the regioselectivity. A systematic screening of these conditions is often necessary to identify the optimal parameters for the desired isomer.

Troubleshooting Guides

Problem 1: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][4][5][6][7][8] However, low yields can be encountered due to several factors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Decomposition of Isocyanide Use a milder Lewis acid catalyst (e.g., Sc(OTf)₃) and moderate temperatures.Acid-sensitive isocyanides can decompose under harsh acidic conditions or at high temperatures, leading to lower yields of the desired product.[9]
Inefficient Imine Formation Ensure anhydrous conditions and consider using a dehydrating agent.The initial step of the GBB reaction is the formation of an imine from the aldehyde and the aminopyridine. The presence of water can hinder this equilibrium-driven reaction.
Slow Cyclization Step Optimize the reaction temperature and solvent. Microwave irradiation can sometimes accelerate the cyclization.The intramolecular cyclization of the intermediate is a key step. The choice of solvent can influence the stability of the intermediates and the transition state of the cyclization.
Problem 2: Formation of Unidentified Polar Byproducts

In various imidazopyridine syntheses, especially those involving oxidation steps, the formation of highly polar, often colored, byproducts can complicate purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Overoxidation of Starting Materials or Product Carefully control the amount of oxidant used and the reaction time.Reagents like 2-aminopyridine can be susceptible to oxidation under the reaction conditions, leading to the formation of polar byproducts.
Decomposition of Reagents or Intermediates Monitor the reaction closely by TLC or LC-MS to identify the point at which byproduct formation becomes significant. Adjust reaction parameters accordingly.Unstable intermediates can decompose under the reaction conditions to form a complex mixture of byproducts.
Reaction with Solvent Choose a more inert solvent for the reaction.Some solvents can participate in side reactions, especially at elevated temperatures or in the presence of strong acids or bases.

Experimental Protocols

Detailed Protocol for a Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction

This protocol provides a general procedure for the synthesis of 3-amino-imidazo[1,2-a]pyridines with improved yields and reduced reaction times.[4]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.1 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Methanol (MeOH, 3 mL)

  • 10 mL microwave reaction vial with a stirrer bar

Procedure:

  • To a 10 mL microwave reaction vial, add the 2-aminopyridine derivative, the aldehyde, the isocyanide, and scandium(III) triflate.

  • Add methanol and the stirrer bar to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Visualizing Reaction Mechanisms and Workflows

Logical Flow for Troubleshooting Low Yield in Imidazopyridine Synthesis

Troubleshooting_Flow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst/Reagent Activity start->check_catalyst impure_materials Purify Starting Materials check_purity->impure_materials Impure optimize_conditions Optimize Reaction Conditions (Screen Solvents, Adjust Temp/Time) check_conditions->optimize_conditions change_catalyst Change Catalyst/Reagent or Increase Loading check_catalyst->change_catalyst impure_materials->start Re-run Reaction analyze_byproducts Analyze Byproducts by LC-MS/NMR optimize_conditions->analyze_byproducts change_catalyst->analyze_byproducts yield_improved Yield Improved analyze_byproducts->yield_improved Problem Identified & Solved

Caption: A logical workflow for troubleshooting low yields in imidazopyridine synthesis.

Simplified Mechanism of the Groebke-Blackburn-Bienaymé Reaction

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aminopyridine 2-Aminopyridine Imine Imine Intermediate Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Isocyanide->Nitrile_Ylide Imine->Nitrile_Ylide Product 3-Aminoimidazo- [1,2-a]pyridine Nitrile_Ylide->Product Intramolecular Cyclization

Caption: A simplified mechanistic pathway for the Groebke-Blackburn-Bienaymé reaction.

References

Technical Support Center: Optimization of Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazopyridines. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of imidazopyridines, offering potential causes and solutions based on established experimental data.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in imidazopyridine synthesis can stem from several factors, primarily related to reaction conditions. Consider the following:

  • Solvent Choice: The polarity of the solvent plays a critical role. For many imidazopyridine syntheses, polar solvents are not ideal. For instance, in certain catalyst-free syntheses, nonpolar solvents like n-hexane and toluene, as well as polar aprotic and protic solvents, have been shown to produce lower yields compared to solvent-free conditions.[1] In a copper-catalyzed synthesis from aminopyridines and nitroolefins, DMF was identified as the optimal solvent.[2]

  • Catalyst Selection and Loading: The choice and amount of catalyst are crucial. In copper-catalyzed reactions, CuBr has been shown to be highly effective.[2] For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, various Lewis acids can be used, with AlCl₃ demonstrating high efficiency in certain cases.[3] Insufficient catalyst loading can lead to incomplete conversion, while excessive amounts may not significantly improve yields and can complicate purification.[4]

  • Temperature: The reaction temperature must be optimized. For example, a solvent-free synthesis of imidazo[1,2-a]pyridines showed a significant yield increase from 65% at room temperature to 91% at 60°C.[1] In a specific copper-catalyzed reaction, 80°C was found to be the ideal temperature.[2]

  • Reaction Time: Reaction times may need to be extended for complete conversion, especially with less reactive or sterically hindered substrates.[1]

  • Atmosphere: Some reactions, particularly those involving copper catalysts, are sensitive to the atmosphere. The use of air as an oxidant has been successfully employed in some copper-catalyzed syntheses.[2][5]

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: Side product formation is a common issue, often arising from the reactivity of starting materials or intermediates.

  • In multicomponent reactions (e.g., GBB reaction): Undesirable side products can form.[6] Careful control of reaction conditions, such as temperature and the order of reagent addition, can improve selectivity. The use of dehydrating agents like trimethyl orthoformate in certain GBB reactions can improve yields and purity by minimizing side reactions.[7]

  • Non-regioselective reactions: In syntheses involving substituted pyridines, the formation of isomeric products is possible. For instance, in solid-phase synthesis using 2,4-dichloro-3-nitropyridine, minor nucleophilic substitution at the 4-position instead of the desired 2-position can lead to an alternative imidazopyridine isomer.[8] Optimization of the reaction conditions may be required to favor the desired regioisomer.

  • Decomposition of Reagents: In isocyanide-based multicomponent reactions, the low yield of desired compounds can be due to the decomposition of acid-sensitive isocyanides, especially at higher temperatures.[4] Using milder conditions or a more stable isocyanide derivative could be beneficial.

Q3: I am facing difficulties in purifying my imidazopyridine product. What strategies can I employ?

A3: Purification of imidazopyridines can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

  • Chromatography: Column chromatography over silica gel is a common method for purification.[9][10] The choice of eluent system is critical and needs to be optimized for each specific compound.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Salt Formation: For basic imidazopyridine products, forming a salt (e.g., with a sulfate) can facilitate purification and isolation, a technique particularly useful in large-scale synthesis.[7]

  • Flow Synthesis and Purification: Automated flow synthesis systems can be coupled with online or inline purification techniques, which can be advantageous for library synthesis.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazopyridines?

A1: Several synthetic strategies are widely used, including:

  • Condensation Reactions: A classical approach involves the reaction of 2-aminopyridine with α-haloketones.[12][13]

  • Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction, which combines an aminopyridine, an aldehyde, and an isocyanide, is a very efficient one-pot method to access 3-aminoimidazo[1,2-a]pyridines.[6][7][14][15]

  • Copper-Catalyzed Reactions: Copper catalysts are frequently used for various imidazopyridine syntheses, including reactions of aminopyridines with nitroolefins or through formal aza-[3+2] cycloadditions.[2][5][16][17]

  • Iodine-Catalyzed Reactions: Molecular iodine can act as a cost-effective and eco-friendly catalyst for the synthesis of imidazopyridine derivatives from 2-aminopyridines, aldehydes, and isocyanides.[4]

Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A2: The electronic nature of the substituents on the starting materials can significantly influence the reaction outcome.

  • On 2-aminopyridine: Electron-donating groups generally increase the nucleophilicity of the pyridine nitrogen, which can lead to faster reaction rates and higher yields. Conversely, electron-withdrawing groups can decrease nucleophilicity and slow down the reaction.[1]

  • On other reactants: In copper-catalyzed reactions of aminopyridines with nitroolefins, electron-rich substrates tend to give better yields than electron-deficient ones.[2] In the GBB reaction, electron-poor aldehydes have been shown to yield better results in some cases.[7]

Q3: Can imidazopyridine synthesis be performed under "green" or environmentally friendly conditions?

A3: Yes, significant efforts have been made to develop more environmentally benign synthetic methods.

  • Solvent-Free Reactions: Some protocols have been successfully developed to proceed efficiently without a solvent, often with gentle heating, which reduces waste and simplifies workup.[1][12]

  • Use of Air as an Oxidant: Several copper-catalyzed methods utilize air as a green and inexpensive oxidant, avoiding the need for stoichiometric chemical oxidants.[2][5]

  • Catalyst Choice: The use of non-toxic and earth-abundant metal catalysts (e.g., iron) or organocatalysts is an active area of research. Iodine has also been used as an eco-friendly catalyst.[4]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Catalyst- and Solvent-Free Synthesis of an Imidazo[1,2-a]pyridine Derivative.[1]
EntrySolventTemperature (°C)Time (h)Yield (%)
1n-hexane602420
2Toluene602435
3CCl₄602430
4CH₂Cl₂602445
5THF602450
6CH₃CN602460
7C₂H₅OH602465
8CH₃OH602460
9PEG-400602470
10H₂O602465
11None60191
12NoneRoom Temp.2465
Table 2: Optimization of Reaction Conditions for a NaIO₄/TBHP-Promoted Synthesis of an Imidazopyridine.[18]
EntryAdditive (mol%)OxidantSolventTemperature (°C)Yield (%)
1NaIO₄ (20)TBHPPhCl12053
2NaIO₄ (30)TBHPPhCl12061
3NaIO₄ (40)TBHPPhCl12065
4NaIO₄ (50)TBHPPhCl12066
5NaIO₄ (40)TBHPToluene12060
6NaIO₄ (40)TBHPTBAC12062
7NaIO₄ (40)TBHPDioxane12043
8NaIO₄ (40)TBHPDMF12035
9NaIO₄ (40)TBHPDMSO12033
10NaIO₄ (40)TBHPPhCl10041
11NaIO₄ (40)TBHPPhCl13064
12NoneTBHPPhCl12023
13NaIO₄ (40)NonePhCl120N.D.

TBHP = tert-Butyl hydroperoxide, PhCl = Chlorobenzene, TBAC = tert-Butyl acetate, N.D. = Not Detected.

Experimental Protocols

Detailed Methodology for Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol is a general guideline for the synthesis of 3-aminoimidazo[1,2-a]pyridines and may require optimization for specific substrates.

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Lewis Acid Catalyst (e.g., Sc(OTf)₃, 10 mol%)

  • Anhydrous Solvent (e.g., Methanol or Acetonitrile)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminopyridine derivative and the aldehyde.

  • Dissolve the starting materials in the anhydrous solvent.

  • Add the Lewis acid catalyst to the mixture.

  • Stir the reaction mixture at room temperature for a short period (e.g., 10-15 minutes) to facilitate the formation of the Schiff base intermediate.

  • Add the isocyanide to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Mandatory Visualizations

experimental_workflow start Start reagents 1. Combine 2-Aminopyridine, Aldehyde, and Catalyst in Solvent start->reagents isocyanide 2. Add Isocyanide reagents->isocyanide reaction 3. Heat and Monitor Reaction (TLC/LC-MS) isocyanide->reaction workup 4. Quench and Concentrate reaction->workup purification 5. Purify Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Groebke-Blackburn-Bienaymé synthesis of imidazopyridines.

troubleshooting_guide start Problem: Low Yield check_solvent Is the solvent optimal? start->check_solvent check_temp Is the temperature optimized? check_solvent->check_temp Yes solution_solvent Solution: Consider solvent-free conditions or switch to an optimized solvent (e.g., DMF). check_solvent->solution_solvent No check_catalyst Is the catalyst/loading correct? check_temp->check_catalyst Yes solution_temp Solution: Adjust temperature. Higher temperatures often improve yield. check_temp->solution_temp No check_time Is the reaction time sufficient? check_catalyst->check_time Yes solution_catalyst Solution: Screen different catalysts and optimize loading. check_catalyst->solution_catalyst No solution_time Solution: Increase reaction time and monitor for completion. check_time->solution_time No

Caption: A decision tree for troubleshooting low yields in imidazopyridine synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the low solubility of Imidazo[1,2-a]pyridine-7-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low solubility in many organic solvents?

A1: The low solubility of this compound in organic solvents is likely due to a combination of its crystalline nature and the presence of both a polar carboxylic acid group and a fused heterocyclic ring system. The strong intermolecular hydrogen bonding interactions mediated by the carboxylic acid group can lead to a stable crystal lattice that is difficult for many organic solvents to disrupt.

Q2: What are the general approaches to improve the solubility of a poorly soluble carboxylic acid like this one?

A2: Several strategies can be employed to enhance the solubility of poorly soluble carboxylic acids.[1][2][3] These include:

  • Salt Formation: Converting the carboxylic acid to a salt can significantly increase its polarity and solubility in protic or polar aprotic solvents.[2][4][5]

  • Cocrystal Formation: Forming a cocrystal with a suitable coformer can disrupt the crystal lattice of the parent compound, leading to improved solubility.[6][7][8]

  • Prodrug Synthesis: Masking the carboxylic acid group through esterification can increase lipophilicity and solubility in nonpolar organic solvents.[9][10][11][12]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solvent system can significantly impact solubility.[1]

  • Co-solvency: Using a mixture of solvents can often achieve a higher solubility than a single solvent.[1][2]

Q3: In which types of organic solvents would this compound likely have higher solubility?

A3: Generally, carboxylic acids show better solubility in polar, protic solvents that can participate in hydrogen bonding, such as lower alcohols (methanol, ethanol). Polar aprotic solvents like DMSO and DMF may also be effective due to their ability to disrupt hydrogen bonds. The solubility of carboxylic acids tends to decrease as the carbon chain length of the solvent increases.[13][14]

Troubleshooting Guide

This section provides a step-by-step guide for researchers encountering solubility issues with this compound during their experiments.

Initial Solubility Assessment

The first step is to systematically determine the solubility of your compound in a range of common laboratory solvents. This baseline data is crucial for selecting an appropriate solvent for your reaction or for choosing a suitable solubility enhancement strategy.

Data Presentation: Solubility of this compound

Solvent ClassSolventSolubility (mg/mL) at 25°CObservations
Protic Methanol[Experimental Data][e.g., Clear solution, suspension]
Ethanol[Experimental Data]
Isopropanol[Experimental Data]
Water[Experimental Data]
Aprotic Polar DMSO[Experimental Data]
DMF[Experimental Data]
Acetonitrile[Experimental Data]
Acetone[Experimental Data]
Aprotic Nonpolar Dichloromethane[Experimental Data]
Toluene[Experimental Data]
Hexane[Experimental Data]

Note: This table should be populated with your own experimental data.

Troubleshooting Low Solubility

If the initial solubility assessment reveals poor solubility in your desired solvent, follow this troubleshooting workflow.

Troubleshooting_Workflow start Low Solubility of Imidazo[1,2-a]pyridine- 7-carboxylic acid Encountered solvent_screening Perform Systematic Solvent Screening start->solvent_screening solubility_ok Is Solubility Sufficient for Application? solvent_screening->solubility_ok proceed Proceed with Experiment solubility_ok->proceed Yes solubility_enhancement Select Solubility Enhancement Strategy solubility_ok->solubility_enhancement No salt_formation Salt Formation solubility_enhancement->salt_formation cocrystal Cocrystal Formation solubility_enhancement->cocrystal prodrug Prodrug Synthesis solubility_enhancement->prodrug evaluate Evaluate Solubility of New Form salt_formation->evaluate cocrystal->evaluate prodrug->evaluate end Problem Solved evaluate->end

Caption: Troubleshooting workflow for low solubility.

Experimental Protocols

Protocol 1: Salt Screening

Salt formation is a common and effective method to increase the aqueous and polar organic solvent solubility of acidic or basic active pharmaceutical ingredients (APIs).[4][5]

Objective: To form a salt of this compound with a suitable counter-ion to improve its solubility.

Materials:

  • This compound

  • A selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-arginine, L-lysine)

  • A range of solvents (e.g., water, ethanol, methanol, isopropanol)

  • Crystal16 or similar parallel crystallizer (optional)

  • Stirring plate and vials

  • Filtration apparatus

  • Analytical equipment for characterization (e.g., XRPD, DSC, TGA)

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the free acid has low to moderate solubility.

  • In-Situ Salt Screening:

    • Prepare a slurry of the this compound in the chosen solvent.

    • Add a stoichiometric amount of the selected base.

    • Stir the slurry at a controlled temperature (isothermally or with temperature cycling) for several days to allow for equilibration and potential salt formation.[4]

  • Solution-Based Salt Screening:

    • Dissolve the this compound in a suitable solvent, with heating if necessary.

    • Add a stoichiometric amount of the base.

    • Allow the solution to cool slowly to induce crystallization of the salt.[4]

  • Isolation and Analysis:

    • Isolate any resulting solid by filtration and dry it under vacuum.

    • Analyze the solid form using techniques such as X-ray powder diffraction (XRPD) to confirm if a new crystalline form (salt) has been produced.

Protocol 2: Cocrystal Screening

Cocrystallization aims to create a new crystalline solid form with improved physicochemical properties, including solubility, by combining the API with a neutral coformer.[7][8]

Objective: To form a cocrystal of this compound with a suitable coformer.

Materials:

  • This compound

  • A library of potential coformers (e.g., other carboxylic acids, amides, phenols)

  • Solvents for screening (e.g., ethyl acetate, acetonitrile, ethanol)

  • Grinding equipment (mortar and pestle, ball mill)

  • Stirring plate and vials

  • Analytical equipment for characterization (e.g., XRPD, DSC)

Methodology:

  • Coformer Selection: Choose coformers that have complementary functional groups capable of forming hydrogen bonds with the carboxylic acid and pyridine nitrogen of the target molecule.

  • Liquid-Assisted Grinding (LAG):

    • Combine equimolar amounts of this compound and the coformer in a grinding vessel.

    • Add a small amount of a solvent in which both components are sparingly soluble.

    • Grind the mixture for a set period (e.g., 30-60 minutes).

  • Slurry Crystallization:

    • Create a slurry of the API and coformer (typically in a 1:1 molar ratio) in a solvent where both have limited solubility.

    • Stir the slurry for an extended period (24-48 hours) to allow for the formation of the thermodynamically most stable cocrystal.[15]

  • Analysis:

    • Analyze the resulting solid by XRPD to identify the formation of a new crystalline phase, indicative of a cocrystal.

Protocol 3: Prodrug Synthesis (Esterification)

Creating a prodrug, such as an ester, can mask the polar carboxylic acid group, thereby increasing the compound's lipophilicity and improving its solubility in less polar organic solvents.[12]

Objective: To synthesize an ester prodrug of this compound.

Materials:

  • This compound

  • An alcohol (e.g., ethanol, methanol)

  • A catalytic amount of strong acid (e.g., sulfuric acid) or a coupling agent (e.g., DCC, EDC)

  • Appropriate organic solvents (e.g., dichloromethane, THF)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for chromatography)

Methodology (Fischer Esterification Example):

  • Reaction Setup: Dissolve or suspend this compound in an excess of the desired alcohol (which also acts as the solvent).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the ester product into an organic solvent.

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Purification and Characterization:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    • Confirm the structure of the ester by spectroscopic methods (e.g., NMR, MS).

Signaling Pathway Context

Imidazo[1,2-a]pyridine derivatives are being investigated for a wide range of biological activities, including as enzyme inhibitors.[16] The following diagram illustrates a hypothetical signaling pathway where an inhibitor based on this scaffold might act.

Signaling_Pathway ligand External Signal (Ligand) receptor Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor Imidazo[1,2-a]pyridine -based Inhibitor inhibitor->kinase_b

Caption: Hypothetical kinase signaling pathway.

References

Technical Support Center: Alternative Catalysts for Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of alternative catalysts in imidazopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of alternative catalysts for imidazopyridine synthesis?

A1: Beyond traditional methods, a wide array of alternative catalysts have been developed for the synthesis of imidazopyridines. These can be broadly categorized into:

  • Transition-Metal Catalysts: Copper (Cu), palladium (Pd), rhodium (Rh), iron (Fe), and zinc (Zn) compounds are widely used. Copper, in particular, is noted for its versatility and is employed in various oxidation states (Cu(0), Cu(I), Cu(II), Cu(III)) for reactions like cross-coupling, cyanation, and oxidative cyclization.[1]

  • Metal-Free Catalysts: This category includes a range of non-metallic promoters such as iodine, graphene oxide, and various acids like perchloric acid and hydrochloric acid.[2] These catalysts are often sought after for their environmental friendliness and cost-effectiveness.

  • Photocatalysts: Visible-light-induced approaches have gained traction, utilizing both metallic and metal-free photocatalysts like rose bengal and eosin Y.[3] Photochemistry offers the advantage of using light as a sustainable energy source under mild reaction conditions.[3]

  • Nanoparticle Catalysts: Copper oxide nanoparticles (CuO NPs) have been effectively used for C-N, C-S, and C-O cross-coupling reactions in imidazopyridine synthesis.[1]

  • Lewis Acids: Lewis acids such as FeCl3, AlCl3, ZnCl2, and others have been explored, with FeCl3 showing superiority in certain reactions.[4]

Q2: What are the advantages of using multicomponent reactions (MCRs) with alternative catalysts for imidazopyridine synthesis?

A2: Multicomponent reactions (MCRs) offer significant advantages in the synthesis of imidazopyridines, especially when coupled with efficient catalysts. Key benefits include:

  • High Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product, minimizing waste.

  • Efficiency and Simplicity: They are often one-pot reactions, which simplifies the experimental setup and reduces the need for purification of intermediates. This significantly cuts down on labor and time.[1]

  • Molecular Diversity: MCRs allow for the creation of a wide range of structurally diverse molecules from readily available starting materials, which is highly beneficial for drug discovery and development.[1]

  • Environmental Friendliness: By reducing the number of reaction steps and the use of solvents for purification, MCRs are generally considered more environmentally benign.[1]

Q3: When should I consider a metal-free catalyst over a transition-metal catalyst?

A3: The choice between a metal-free and a transition-metal catalyst depends on several factors related to your specific synthetic goals and constraints:

  • Cost and Availability: Metal-free catalysts, such as iodine or simple acids, are often cheaper and more readily available than many transition-metal complexes.[2]

  • Toxicity and Environmental Concerns: For applications in pharmaceuticals, minimizing metal contamination in the final product is crucial. Metal-free catalysts can circumvent this issue. They are also generally considered more environmentally friendly.[2]

  • Reaction Conditions: Some metal-free catalytic systems operate under milder conditions, such as room temperature or with slight heating, and can sometimes be performed in greener solvents like water or ethanol.[2][5]

  • Substrate Scope and Selectivity: While transition-metal catalysts are known for their high efficiency and broad substrate scope, certain metal-free systems can offer unique selectivity. For instance, specific metal-free protocols have been developed for the regioselective synthesis of functionalized imidazopyridines.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For transition-metal catalysts, the active catalytic species may not have formed in situ.- Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere for air-sensitive catalysts).- For reactions requiring in situ catalyst activation, verify the procedure and the quality of all reagents involved.
Sub-optimal Reaction Conditions: Temperature, solvent, base, or reaction time may not be suitable for the specific substrates and catalyst.- Perform a systematic optimization of reaction parameters. For example, screen different solvents, bases, and temperatures.- Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Poor Substrate Reactivity: The electronic or steric properties of the starting materials may hinder the reaction.- If possible, try using substrates with different electronic properties (e.g., with electron-donating or electron-withdrawing groups) to see if the reaction proceeds.- Consider a different catalytic system that is known to be more effective for your class of substrates.
Formation of Significant Side Products Decomposition of Starting Materials or Product: The reaction conditions (e.g., high temperature) might be too harsh, leading to degradation.- Attempt the reaction at a lower temperature for a longer duration.- Ensure the reaction is performed under an inert atmosphere if any of the components are sensitive to air or moisture.
Lack of Selectivity: The catalyst might be promoting multiple reaction pathways.- Adding a ligand (for transition-metal catalysts) can sometimes improve selectivity.- Adjusting the solvent polarity can also influence the reaction pathway.
Difficulty in Product Purification Catalyst Residues: Residual metal from the catalyst can be challenging to remove from the final product.- For homogeneous catalysts, consider using a supported version of the catalyst that can be easily filtered off.- Employ purification techniques specifically designed to remove metal impurities, such as using metal scavengers or performing a specific work-up procedure.
Formation of Isomers or Closely Related Impurities: The reaction may produce isomers that are difficult to separate by standard chromatography.- Optimize the reaction conditions to favor the formation of the desired isomer.- Explore alternative purification methods such as crystallization or preparative HPLC.

Comparison of Alternative Catalysts for Imidazopyridine Synthesis

Catalyst SystemReactantsReaction ConditionsYield (%)Reference
CuI / NaHSO₄·SiO₂ Aldehydes, 2-aminopyridines, terminal alkynesToluene, refluxHigh to excellent[5]
FeCl₃ 2-aminopyridines, nitroolefins-Good[4]
Neutral Alumina 2-aminopyridines, α-haloketonesAmbient temperatureGood[4]
Graphene Oxide (GO) 2-aminopyridines, acetophenones, thiols-High[2]
Iodine / H₂O₂ 2-aminopyridines, nitroalkenesAqueous H₂O₂Good[2]
Rose Bengal (Photocatalyst) Imidazo[1,2-a]pyridines, TMEDAVisible light, KIUp to 95%[3]
Eosin Y (Photocatalyst) Imidazo[1,2-a]pyridines, N-hydroxyphthalimide estersTfOHUp to 86%[3]
Cu(OAc)₂ 2-aminopyridines, arylboronic acidsCs₂CO₃, aerobicGood to excellent[1]
Pd(OAc)₂ -Microwave irradiation-[5]

Detailed Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines

This protocol is a representative example of a copper-catalyzed multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines.[1][5]

Materials:

  • Aldehyde (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • NaHSO₄·SiO₂ (co-catalyst)

  • Toluene (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), terminal alkyne (1.2 mmol), CuI (5 mol%), and NaHSO₄·SiO₂.

  • Add toluene (5 mL) to the flask.

  • Flush the flask with an inert gas (nitrogen or argon) and then fit it with a reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired imidazo[1,2-a]pyridine derivative.

  • Characterize the purified product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

TroubleshootingWorkflow Problem Problem Encountered (e.g., Low Yield) Analysis Analyze Potential Causes - Catalyst Inactivity - Suboptimal Conditions - Substrate Issues Problem->Analysis Solution Implement Solutions - Use Fresh Catalyst - Optimize Parameters - Modify Substrate Analysis->Solution Evaluate Evaluate Outcome Solution->Evaluate Success Problem Resolved Evaluate->Success Successful Failure Problem Persists Evaluate->Failure Unsuccessful Failure->Analysis Re-evaluate

Caption: Troubleshooting workflow for imidazopyridine synthesis.

CatalystSelection Requirement Define Reaction Requirements - Cost Sensitivity - Purity Needs - Environmental Impact Decision Select Appropriate Catalyst Requirement->Decision TM_Catalyst Transition-Metal Catalyst (e.g., Cu, Pd) - High Efficiency - Broad Scope MF_Catalyst Metal-Free Catalyst (e.g., Iodine, Acid) - Low Cost - Eco-friendly Photo_Catalyst Photocatalyst (e.g., Eosin Y) - Mild Conditions - Sustainable Decision->TM_Catalyst High throughput needed Decision->MF_Catalyst Metal-sensitive application Decision->Photo_Catalyst Green chemistry focus

Caption: Decision tree for selecting an alternative catalyst.

References

Technical Support Center: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of imidazo[1,2-a]pyridines.

1. Low or No Product Yield

Potential Cause Suggested Solution
Inappropriate Solvent The choice of solvent is critical in microwave synthesis due to its role in dielectric heating. For imidazo[1,2-a]pyridine synthesis, polar solvents like ethanol, water, and PEG-400 have been used effectively.[1][2] If yields are low, consider switching to a solvent with a higher dielectric constant or one that is known to be effective for the specific reaction type. For instance, in some cases, a mixture of water and an organic solvent like isopropanol (IPA) can improve solubility and yield.[3]
Suboptimal Temperature Reactions may be temperature-sensitive. If the temperature is too low, the reaction may not proceed at an adequate rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. It is recommended to perform a temperature screen to find the optimal condition. For example, in some syntheses, 80°C has been found to be optimal.[4]
Incorrect Microwave Power The applied microwave power should be sufficient to maintain the target temperature but not so high as to cause rapid decomposition. Modern microwave reactors often allow for temperature control, which is generally preferred over power control for better reproducibility.
Catalyst Inefficiency or Absence While some microwave-assisted syntheses of imidazo[1,2-a]pyridines are catalyst-free, others require a catalyst to proceed efficiently.[1][5] If using a catalyst, ensure it is active and used in the correct loading. For catalyst-free reactions, the inherent reactivity of the substrates under microwave irradiation is relied upon.
Reaction Time Too Short or Too Long Microwave reactions are typically much faster than conventional heating methods. However, an optimal reaction time is still necessary. Monitor the reaction progress using techniques like TLC to determine the ideal duration. Reaction times can be as short as a few minutes.[4]
Poor Microwave Absorption If the reactants and solvent have low dielectric constants, they may not absorb microwave energy efficiently. In such cases, a "susceptor" (a strongly microwave-absorbing, inert material) can be added to the reaction vessel to aid in heating.

2. Formation of Side Products/Impurities

Potential Cause Suggested Solution
Decomposition at High Temperatures As mentioned above, excessive heat can lead to the degradation of starting materials or the desired product, resulting in impurities. Carefully optimize the reaction temperature.
Alternative Reaction Pathways The reaction mechanism for the formation of imidazo[1,2-a]pyridines can sometimes allow for the formation of regioisomers or other side products. The choice of solvent and catalyst can influence the reaction pathway. For instance, in some multi-component reactions, the order of addition of reagents might be important.
Presence of Water or Other Contaminants Ensure that all reagents and solvents are of appropriate purity and are dry if the reaction is sensitive to moisture. Water can sometimes participate in side reactions.

3. Reaction Scalability Issues

Potential Cause Suggested Solution
Uneven Heating As the reaction scale increases, ensuring uniform heating throughout the mixture becomes more challenging. This can lead to localized "hot spots" and "cold spots," resulting in inconsistent product formation and increased side products. Using a microwave reactor with a stirrer and ensuring good mixing is crucial.
Pressure Build-up In a sealed vessel, the vapor pressure of the solvent will increase upon heating. Ensure the reaction vessel is rated for the temperatures and pressures that will be generated. For larger scale reactions, specialized microwave reactors designed for scale-up may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why should I use microwave synthesis for imidazo[1,2-a]pyridine derivatives instead of conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes.[6] This rapid heating can also lead to higher product yields and cleaner reaction profiles with fewer side products.[7]

Q2: What type of solvent is best for microwave-assisted synthesis of imidazo[1,2-a]pyridines?

A2: The ideal solvent will depend on the specific reaction, but generally, polar solvents are preferred as they couple efficiently with microwave irradiation. Ethanol, water, and polyethylene glycol (PEG) have been successfully used.[1][2] In some cases, solvent-free conditions are also possible, which is a greener approach.[8]

Q3: Is a catalyst always necessary for the microwave synthesis of imidazo[1,2-a]pyridines?

A3: Not always. There are numerous examples of catalyst-free microwave-assisted syntheses of imidazo[1,2-a]pyridines.[1][5] However, in some cases, a catalyst such as an acid or a metal complex can significantly improve the reaction rate and yield.

Q4: How do I optimize the reaction conditions for my specific substrates?

A4: A systematic approach to optimization is recommended. Start with a set of standard conditions reported in the literature for a similar transformation. Then, vary one parameter at a time, such as temperature, reaction time, or solvent, while keeping the others constant. Monitor the reaction outcome (e.g., by TLC or LC-MS) to determine the effect of each change.

Q5: Can I use a domestic microwave oven for these syntheses?

A5: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with safety features to handle flammable and potentially high-pressure reactions. They also provide precise control over reaction parameters like temperature and power, which is essential for reproducibility.

Experimental Protocols

Example Protocol 1: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives in Water

This protocol is adapted from a green chemistry approach for the synthesis of imidazo[1,2-a]pyridine derivatives.[1]

  • Reagents:

    • Substituted 2-aminonicotinic acid (1 mmol)

    • Chloroacetaldehyde (1 mmol)

    • Water (as solvent)

  • Procedure:

    • A mixture of the 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1 mmol) is prepared in a sealed microwave vessel.

    • The mixture is irradiated in a microwave reactor for 30 minutes.

    • After completion of the reaction, the mixture is extracted with ethyl acetate.

    • The combined organic extracts are concentrated under vacuum to yield the dry product.

    • The crude product is then recrystallized from methanol to afford the pure imidazo[1,2-a]pyridine derivative.

Example Protocol 2: Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol is based on a one-pot, three-component reaction under microwave irradiation.[7]

  • Reagents:

    • Arylglyoxal (1 mmol)

    • Cyclic 1,3-dicarbonyl (1 mmol)

    • 2-Aminopyridine (1 mmol)

    • Molecular iodine (catalyst)

  • Procedure:

    • In a microwave-safe vial, combine the arylglyoxal (1 mmol), cyclic 1,3-dicarbonyl (1 mmol), 2-aminopyridine (1 mmol), and a catalytic amount of molecular iodine.

    • The vial is sealed and placed in the microwave reactor.

    • The reaction mixture is irradiated under optimized microwave conditions (e.g., specific temperature and time determined through optimization).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product is isolated and purified, typically by column chromatography.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

ProductMethodCatalystSolventTimeYield (%)Reference
Imidazo[1,2-a]pyridine derivativeMicrowaveNoneWater30 min92-95[1]
Imidazo[1,2-a]pyridine-chromoneMicrowaveNH₄ClEtOH15 min36[9]
Imidazo[1,2-a]pyridine-chromoneUltrasoundNH₄ClEtOH-23[9]
2,3-disubstituted imidazo[1,2-a]pyridineMicrowaveI₂-ShortGood[7]

Table 2: Optimization of Reaction Conditions for a Groebke-Blackburn-Bienaymé Reaction[9]

EntryEnergy SourceCatalyst (20 mol%)SolventYield (%)
1Room TempNoneEtOHNo reaction
2UltrasoundNoneEtOHTraces
3UltrasoundNH₄ClEtOH23
4MicrowaveNH₄ClEtOH36

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants (e.g., 2-aminopyridine, α-haloketone) & Solvent in Microwave Vial mw_irradiation Microwave Irradiation (Set Temperature, Time, Power) reagents->mw_irradiation Seal Vial extraction Extraction with Organic Solvent mw_irradiation->extraction Cooling purification Purification (e.g., Column Chromatography) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for microwave-assisted synthesis.

troubleshooting_low_yield cluster_params Reaction Parameters cluster_reagents Reagents & Solvent start Low/No Yield check_temp Is Temperature Optimized? start->check_temp check_time Is Reaction Time Sufficient? start->check_time check_power Is Microwave Power Adequate? start->check_power check_solvent Is Solvent Appropriate for Microwave Heating? start->check_solvent check_catalyst Is Catalyst Active/ Present if Required? start->check_catalyst solution Optimize Parameter/ Change Reagent check_temp->solution No check_time->solution No check_power->solution No check_solvent->solution No check_catalyst->solution No

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Solvent-Free Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solvent-free synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the solvent-free synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient mixing or energy input.For mechanochemical methods (ball milling), optimize milling time, frequency, and ball-to-reactant ratio to ensure efficient energy transfer. For thermal methods, ensure uniform heating and consider slightly increasing the temperature or reaction time.
Poor reactivity of starting materials.Verify the purity of 2-aminopyridine and the α-haloketone or other coupling partners. Electron-withdrawing or sterically hindering groups on either reactant can decrease reactivity. Consider using a more activated form of the reactants if available.
Inefficient catalyst (if used).Some solvent-free methods for imidazo[1,2-a]pyridine synthesis are catalyst-free.[1][2] However, if a catalyst is employed (e.g., in certain multicomponent reactions), ensure it is fresh and used in the correct loading. For instance, in some Groebke-Blackburn-Bienaymé reactions, a catalyst may be beneficial.[3]
Formation of Side Products/Impurities Polymerization of starting materials or intermediates.This can be an issue with less stable aldehydes in multicomponent reactions.[4] Ensure the reaction temperature is not excessively high. For mechanochemical synthesis, monitor the reaction progress to avoid over-milling, which can lead to decomposition.
Incorrect stoichiometry of reactants.Precisely measure and control the molar ratios of the reactants. An excess of one reactant can lead to the formation of side products.
Unwanted side reactions.In reactions involving α-haloketones, self-condensation of the ketone can occur. Ensure the 2-aminopyridine is sufficiently nucleophilic to compete with this side reaction.
Difficulty in Product Isolation and Purification The product is a viscous oil or difficult to crystallize.Attempt trituration with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification. If the product remains an oil, purification by column chromatography may be necessary.
The product is difficult to separate from starting materials.Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent. Optimize the reaction time accordingly. If separation is still challenging, consider a different workup procedure or purification technique.
Reaction Scalability Issues Inconsistent results upon scaling up the reaction.For mechanochemical synthesis, direct scaling of laboratory conditions is often not feasible.[5] The milling vessel size, ball size and number, and milling frequency may need to be re-optimized for larger batches. For thermal methods, ensure efficient and uniform heat transfer in the larger reaction vessel.
Localized overheating in the absence of a solvent.For larger scale reactions, consider intermittent heating or milling to allow for heat dissipation. The use of a heat sink may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of a solvent-free synthesis for imidazo[1,2-a]pyridines?

A1: The primary advantages include reduced environmental impact, lower costs associated with solvent purchase and disposal, simplified workup and purification procedures, and often shorter reaction times with higher yields.[5][6] These methods align with the principles of green chemistry.

Q2: Can I perform a solvent-free synthesis of imidazo[1,2-a]pyridines without any special equipment?

A2: Yes, some solvent-free methods simply require heating a mixture of the reactants. For example, the condensation of α-haloketones with 2-aminopyridines can be achieved by heating at around 60°C without any catalyst or solvent.[2] However, other techniques like microwave-assisted synthesis or mechanochemical synthesis (ball milling) require specific instrumentation.

Q3: How can I monitor the progress of a solvent-free reaction?

A3: Monitoring can be more challenging than in solution-phase reactions. A common method is to take small aliquots of the reaction mixture at different time points, dissolve them in a suitable solvent (e.g., dichloromethane or methanol), and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Are there different types of solvent-free methods for synthesizing imidazo[1,2-a]pyridines?

A4: Yes, several solvent-free approaches have been developed, including:

  • Thermal Condensation: Simply heating a mixture of the reactants.[1]

  • Microwave-Assisted Synthesis: Using microwave irradiation to accelerate the reaction.[2]

  • Mechanochemical Synthesis (Ball Milling): Using mechanical force to induce the chemical reaction.[5]

  • Multicomponent Reactions (MCRs): Combining three or more reactants in a one-pot, solvent-free process.[3][7]

Q5: What starting materials are typically used in the solvent-free synthesis of imidazo[1,2-a]pyridines?

A5: Common starting materials include:

  • 2-aminopyridines

  • α-haloketones (e.g., α-bromoacetophenone)[1][2]

  • In multicomponent reactions, aldehydes and isocyanides are also used.[3]

Experimental Protocols

General Procedure for Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines

This protocol is based on the condensation of 2-aminopyridines with α-haloketones.[1][2]

  • In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol).

  • Heat the mixture at 60°C with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate to the flask and stir for 15 minutes.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the crude imidazo[1,2-a]pyridine.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) for further purification.

Data Presentation

Table 1: Comparison of Solvent-Free Methods for Imidazo[1,2-a]Pyridine Synthesis

MethodReactantsCatalystConditionsReaction TimeYield (%)Reference
Thermal Condensation2-aminopyridine, α-bromoacetophenoneNone60°C1-2 h85-95[1][2]
Microwave Irradiation2-aminopyridine, α-bromoacetophenoneNoneMicrowave2-5 minHigh[2]
Multicomponent Reaction2-aminopyridine, aldehyde, terminal alkyneCopper catalystRefluxing tolueneNot specifiedHigh to excellent[2]
Multicomponent Reaction2-aminopyridine, aldehyde, isocyanideNH4Cl60°C8 h82[3]
Multicomponent Reaction (Microwave)2-aminopyridine, aldehyde, isocyanideNH4ClMicrowave30 min89[3]

Visualizations

experimental_workflow start Start reactants Combine 2-aminopyridine and α-haloketone start->reactants heating Heat at 60°C (Solvent-Free) reactants->heating monitoring Monitor by TLC heating->monitoring completion Reaction Complete? monitoring->completion completion->heating No workup Aqueous NaHCO3 Workup completion->workup Yes filtration Filter and Wash with Water workup->filtration drying Dry under Vacuum filtration->drying purification Recrystallization (Optional) drying->purification end End purification->end

Caption: General experimental workflow for the solvent-free synthesis of imidazo[1,2-a]pyridines.

troubleshooting_guide start Low Product Yield cause1 Incomplete Reaction? start->cause1 solution1 Optimize mixing/energy input (e.g., milling time, temperature) cause1->solution1 Yes cause2 Poor Reactant Purity? cause1->cause2 No solution2 Verify purity of starting materials cause2->solution2 Yes cause3 Inefficient Catalyst? cause2->cause3 No solution3 Check catalyst activity and loading cause3->solution3

Caption: Troubleshooting decision tree for low product yield in solvent-free synthesis.

References

Technical Support Center: Groebke–Blackburn–Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the Groebke–Blackburn–Bienaymé (GBB) three-component reaction for the synthesis of imidazo[1,2-a]-heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Groebke–Blackburn–Bienaymé reaction?

A1: The reaction proceeds through a three-component condensation of an amidine (e.g., 2-aminoazine), an aldehyde, and an isocyanide. The currently accepted mechanism involves:

  • Imine Formation: The aldehyde and the amidine condense to form a Schiff base (imine intermediate).

  • Nucleophilic Attack: The isocyanide acts as a nucleophile and attacks the electrophilic imine.

  • Cyclization: An intramolecular cyclization occurs, followed by tautomerization to yield the final aromatic imidazo[1,2-a]-heterocycle product.[1]

Q2: What are the most common catalysts for the GBB reaction?

A2: The GBB reaction is typically catalyzed by Lewis or Brønsted acids. Scandium(III) triflate (Sc(OTf)₃) is one of the most widely used and effective Lewis acid catalysts.[2] Other common catalysts include ytterbium(III) triflate (Yb(OTf)₃), indium(III) chloride (InCl₃), and Brønsted acids like p-toluenesulfonic acid (p-TsOH) and perchloric acid (HClO₄).[2]

Q3: Which solvents are recommended for the GBB reaction?

A3: Polar protic solvents, particularly alcohols like methanol and ethanol, are most commonly used and often give the best results.[2] Methanol has been shown to not only act as a solvent but also as a co-catalyst, potentially accelerating key steps in the reaction. Dichloromethane (DCM) and toluene have also been used, sometimes in combination with alcohols.[3]

Troubleshooting Guide

Problem 1: Low to No Product Formation

Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity • Increase catalyst loading (typically 5-20 mol%).• Switch to a more potent catalyst. Sc(OTf)₃ is often more effective than other triflates or Brønsted acids.[2]• Ensure the catalyst is not degraded; use a fresh batch.
Inappropriate Solvent • Switch to a polar protic solvent like methanol or ethanol if using a non-polar or aprotic solvent.[2]• Methanol can act as a co-catalyst and may improve yields.
Low Reaction Temperature • Increase the reaction temperature. Many GBB reactions are performed at elevated temperatures (e.g., 60-150 °C), sometimes with microwave heating.[4]
Poor Substrate Reactivity • Electron-withdrawing groups on the aldehyde can sometimes lead to higher yields.[5]• Highly electron-poor aminoazoles may give low yields; consider using a more nucleophilic amidine if possible.
Presence of Water (for some catalysts) • While some catalysts are water-tolerant, excess water can inhibit the initial imine formation. Consider using a dehydrating agent like trimethyl orthoformate if necessary.[5]
Basic Functionality on Substrates • If a substrate (e.g., the isocyanide) contains a basic moiety like a morpholine, it can neutralize the acid catalyst.[6] In such cases, a higher catalyst loading may be required, or a different synthetic route should be considered.

Problem 2: Formation of Multiple Products or Side Reactions

Potential Cause Troubleshooting Steps
Formation of Ugi Adducts • This is more common with aliphatic aldehydes.[2]• Optimize reaction conditions (catalyst, solvent, temperature) to favor the GBB pathway. Lowering the temperature might help.
Formation of Regioisomers • With unsymmetrical amidines (like 2-aminopyrimidines), the formation of both regioisomers is possible.[7]• The regioselectivity can be influenced by the specific substrates and reaction conditions. Careful purification and structural analysis (e.g., by 2D NMR) are necessary to distinguish the isomers.
Decomposition of Starting Materials • Some starting materials, like 5-hydroxymethylfurfural (5-HMF), can be unstable under harsh acidic conditions or high temperatures.[8]• Use milder reaction conditions: lower temperature, shorter reaction time, or a less aggressive catalyst.

Data on Reaction Conditions

The choice of catalyst and solvent significantly impacts the yield of the Groebke–Blackburn–Bienaymé reaction. Below is a summary of various reported conditions.

Table 1: Comparison of Catalysts for the GBB Reaction

CatalystSolventTemperature (°C)Typical Yield (%)Notes
Sc(OTf)₃Methanol150 (MW)70-95Generally high catalytic activity.[4]
Gd(OTf)₃Methanol150 (MW)70-94A cheaper and effective alternative to Sc(OTf)₃.[4]
Yb(OTf)₃DCM/MeOH100 (MW)89-98Effective for the synthesis of various imidazo[1,2-a]pyridines.[3]
p-TsOHMethanolRoom Temp.~92An effective and common Brønsted acid catalyst.
Acetic AcidDMA or DMSO/H₂O2562-94A milder acid, useful for sensitive substrates like DNA-encoded libraries.[6]
NoneMethanolRoom Temp.40-67The reaction can proceed without a catalyst in methanol, albeit with lower conversion.

Table 2: Effect of Solvent on a Model GBB Reaction

SolventDielectric Constant (ε)Conversion (%)
Toluene2.40
Dichloromethane9.10
Isopropanol18.30
Ethanol24.38
Methanol32.640-67

Conditions for Table 2: Benzaldehyde, 2-aminopyridine, and tert-butyl isocyanide at room temperature without a catalyst.

Visual Aids

GBB_Mechanism Amidine Amidine Imine Schiff Base (Imine) Amidine->Imine -H₂O Aldehyde Aldehyde Aldehyde->Imine Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]- heterocycle Cyclized->Product GBB_Workflow start Start reagents Combine Amidine, Aldehyde, Isocyanide, Catalyst, and Solvent start->reagents reaction Stir at appropriate temperature (RT to 150°C) (Optional: Microwave heating) reagents->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Reaction Workup (e.g., Quench, Extract) monitor->workup purify Purify Product (Column Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end Troubleshooting_Tree start Reaction Issue? no_product Low or No Product? start->no_product Yes multiple_products Multiple Products? start->multiple_products No check_catalyst Check Catalyst: - Increase loading - Use fresh catalyst - Switch to Sc(OTf)₃ no_product->check_catalyst Yes ugi_adduct Ugi Side Product? (Common with aliphatic aldehydes) multiple_products->ugi_adduct Yes regioisomers Regioisomers? (Unsymmetrical amidine) multiple_products->regioisomers No check_conditions Adjust Conditions: - Increase temperature - Use polar protic solvent (MeOH) check_catalyst->check_conditions check_substrates Check Substrates: - Purity? - Basic moiety quenching catalyst? check_conditions->check_substrates optimize Optimize Conditions: - Lower temperature - Screen solvents ugi_adduct->optimize purify Careful Purification & Characterization regioisomers->purify

References

Strategies to improve the pharmacokinetics of imidazopyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of imidazopyridine compound pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: My imidazopyridine compound shows good in vitro potency but poor in vivo efficacy. What are the likely pharmacokinetic issues?

A1: Poor in vivo efficacy despite good in vitro potency often points to suboptimal pharmacokinetic properties. The most common issues for imidazopyridine compounds include:

  • Rapid Metabolism: The imidazopyridine scaffold can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[1][2] This leads to rapid clearance and low systemic exposure.

  • Low Oral Bioavailability: Poor aqueous solubility and/or high first-pass metabolism can significantly limit the amount of drug that reaches systemic circulation after oral administration.[3][4]

  • Short Half-Life: Rapid elimination from the body results in a short duration of action, which may not be sufficient to observe a therapeutic effect in vivo.[5]

Q2: How can I improve the metabolic stability of my imidazopyridine compound?

A2: Improving metabolic stability is a key strategy for enhancing pharmacokinetic profiles. Consider the following approaches:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the imidazopyridine core and its substituents to identify regions susceptible to metabolism. Introducing electron-withdrawing groups or blocking metabolic soft spots with halogens or other stable groups can hinder enzymatic degradation.[2][6]

  • Blocking Metabolic Sites: If the site of metabolism is known (e.g., a specific position on the imidazopyridine ring), introducing a substituent at that position can prevent oxidation. For instance, altering a heterocycle or blocking a reactive site are effective strategies for reducing AO metabolism.[2]

  • Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down metabolism due to the kinetic isotope effect.

Q3: What strategies can be employed to enhance the oral bioavailability of imidazopyridine compounds?

A3: Enhancing oral bioavailability often involves addressing both solubility and first-pass metabolism.

  • Formulation Strategies: For compounds with poor aqueous solubility, various formulation techniques can be beneficial. These include the use of lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), nanosuspensions, and amorphous solid dispersions.[4][7][8]

  • Prodrug Approach: A prodrug strategy can be used to temporarily mask polar functional groups that may limit membrane permeability or to protect the molecule from first-pass metabolism.

  • Structural Modifications: Optimizing physicochemical properties such as lipophilicity (logP) and polar surface area (PSA) through chemical modification can improve absorption.[5]

Troubleshooting Guides

Issue 1: High in vitro microsomal clearance.

Problem: Your imidazopyridine compound is rapidly metabolized in liver microsome assays, suggesting high first-pass metabolism and poor in vivo stability.

Troubleshooting Steps:

  • Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites formed in the microsomal assay. This will pinpoint the metabolic "soft spots" on your molecule. For some imidazopyridines, monohydroxylation on the imidazopyridine ring is a major metabolic pathway.[1]

  • Perform SAR Studies: Synthesize analogs with modifications at the identified metabolic sites. For example, if a methyl group is being oxidized to a carboxylic acid, consider replacing it with a more stable group like a trifluoromethyl group.

  • Evaluate Different Species: Assess microsomal stability in microsomes from different species (e.g., mouse, rat, dog, human) to understand potential species differences in metabolism.[1][5] This can be critical for selecting the appropriate animal model for in vivo studies.

Experimental Protocol: In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of an imidazopyridine compound when incubated with liver microsomes.

Materials:

  • Test imidazopyridine compound

  • Liver microsomes (from relevant species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compound with known metabolic stability (e.g., verapamil)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound at the desired final concentration.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Issue 2: Low Area Under the Curve (AUC) in in vivo pharmacokinetic studies.

Problem: After oral or intravenous administration, the systemic exposure of your imidazopyridine compound is very low.

Troubleshooting Steps:

  • Assess Absolute Bioavailability: If not already done, determine the absolute bioavailability by comparing the AUC after oral administration to the AUC after intravenous (IV) administration. This will differentiate between poor absorption and high clearance.

  • Investigate Solubility: Determine the aqueous solubility of the compound at different pH values (e.g., pH 2, 6.8, 7.4) to assess if poor solubility is limiting absorption in the gastrointestinal tract.

  • Evaluate Efflux Transporter Involvement: Use in vitro assays (e.g., Caco-2 permeability assay) to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, reducing absorption.[3]

  • Consider Formulation Approaches: If solubility is the limiting factor, explore enabling formulations such as lipid-based systems or particle size reduction.[7][8]

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetic Parameters of Selected Imidazopyridine Analogs in Mice

CompoundDose (mg/kg)RouteAUC (ng·h/mL)t½ (h)Reference
13 3PO4115.0[1][5]
13 100PO54,200-[1]
18 3PO3,850>12[1][5]
18 10PO11,00013.2[1][5]

Data extracted from studies on antitubercular imidazo[1,2-a]pyridines.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization potency Potency Assay stability Microsomal Stability potency->stability solubility Aqueous Solubility stability->solubility permeability Caco-2 Permeability solubility->permeability sar SAR Analysis permeability->sar pk_study Pharmacokinetic Study efficacy_study Efficacy Model pk_study->efficacy_study sar->potency Iterative Design sar->pk_study Promising Candidates

Caption: Workflow for pharmacokinetic optimization of imidazopyridine compounds.

metabolic_pathway imidazopyridine Imidazopyridine Core cyp450 CYP450 Enzymes imidazopyridine->cyp450 Oxidation ao Aldehyde Oxidase (AO) imidazopyridine->ao Oxidation hydroxylated Hydroxylated Metabolite cyp450->hydroxylated oxidized Oxidized Metabolite ao->oxidized conjugation Phase II Conjugation (e.g., Glucuronidation) hydroxylated->conjugation oxidized->conjugation excretion Excretion conjugation->excretion

Caption: Common metabolic pathways for imidazopyridine compounds.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyridine-7-carboxylic Acid and Its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical and Biological Properties

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Carboxylic acid derivatives of this scaffold are of particular interest as they can serve as key intermediates for further functionalization or as bioactive molecules themselves. This guide provides a comparative analysis of Imidazo[1,2-a]pyridine-7-carboxylic acid and its positional isomers, focusing on their physicochemical properties and biological activities to aid researchers and drug development professionals in selecting the optimal isomer for their specific applications.

Physicochemical Properties: A Comparative Overview

The position of the carboxylic acid group on the imidazo[1,2-a]pyridine ring significantly influences the molecule's physicochemical properties, such as melting point, acidity (pKa), and polarity. These parameters are critical for determining a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical transformations. While experimental data for all isomers is not consistently available in the literature, a compilation of reported and predicted values is presented below.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
2-carboxylic acid 64951-08-2C₈H₆N₂O₂162.15232-234[2]-4.33 ± 0.41[2]
3-carboxylic acid 6200-60-8C₈H₆N₂O₂162.15196[3]-0.61 ± 0.41[3]
5-carboxylic acid 479028-72-3C₈H₆N₂O₂162.15Not ReportedNot Reported
6-carboxylic acid 139022-25-6C₈H₆N₂O₂162.15250[4][5]0.67 ± 0.41[4][5]
7-carboxylic acid 648423-85-2C₈H₆N₂O₂162.15Not Reported1.05 ± 0.20[6]
8-carboxylic acid 133427-08-4C₈H₆N₂O₂162.15Not ReportedNot Reported

Biological Activities: Unlocking Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antitubercular effects.[4] The specific biological profile of a derivative is highly dependent on the nature and position of its substituents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, novel hybrids derived from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid have demonstrated significant cytotoxic activity against lung (A549) and liver (HepG2) cancer cell lines.[7] One of the most active compounds, HB9, exhibited an IC₅₀ value of 50.56 μM against A549 cells, which was more potent than the standard chemotherapy drug Cisplatin (IC₅₀ of 53.25 μM).[7] Another compound, HB10, showed the highest activity against HepG2 cells with an IC₅₀ of 51.52 μM, also surpassing Cisplatin (IC₅₀ of 54.81 μM).[7]

Furthermore, a study on different novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) reported strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC₅₀ values of 45 µM, 47.7 µM, and 79.6 µM, respectively.[8][9] These findings underscore the potential of the imidazo[1,2-a]pyridine core in the development of new anticancer agents.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases, and cyclooxygenase-2 (COX-2) is a major target for anti-inflammatory drugs. Several imidazo[1,2-a]pyridine derivatives have been investigated as selective COX-2 inhibitors. One study reported a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as highly potent and selective COX-2 inhibitors.[10] The most active compound in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, displayed an IC₅₀ value of 0.07 µM and a selectivity index of 508.6 for COX-2 over COX-1.[10] This highlights the potential for developing highly selective anti-inflammatory agents based on this scaffold.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.

Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[11]

Procedure:

  • A mixture of 2-aminopyridine (1 equivalent) and bromopyruvic acid (1 equivalent) in ethanol is heated at 80°C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent to yield imidazo[1,2-a]pyridine-2-carboxylic acid.[12]

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][13]

Procedure:

  • Cells (e.g., A549, HepG2, or HCC1937) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., imidazo[1,2-a]pyridine-carboxylic acid isomers) and incubated for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540-590 nm.[4][5]

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[2][14]

Procedure:

  • The assay is performed in a 96-well plate.

  • A reaction mixture containing COX assay buffer, COX probe, and COX cofactor is prepared.

  • The test compounds (inhibitors) are added to the designated wells, along with a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (e.g., DMSO).

  • The COX-2 enzyme is added to all wells except the background control.

  • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • The fluorescence (Ex/Em = 535/587 nm) is measured kinetically at 25°C for 5-10 minutes.

  • The rate of the reaction is determined from the linear portion of the fluorescence curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compounds, and the IC₅₀ value is determined.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

COX2_Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Imidazo[1,2-a]pyridine Carboxylic Acid Isomer Inhibitor->COX2 MTT_Assay_Workflow cluster_plate 96-Well Plate Cell_Seeding 1. Seed Cells Compound_Treatment 2. Add Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement 5. Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis 6. Calculate IC50 Absorbance_Measurement->Data_Analysis Positional_Isomers_Logic cluster_isomers Positional Isomers of Carboxylic Acid Scaffold Imidazo[1,2-a]pyridine Scaffold Isomer_2 2-COOH Scaffold->Isomer_2 Isomer_3 3-COOH Scaffold->Isomer_3 Isomer_5 5-COOH Scaffold->Isomer_5 Isomer_6 6-COOH Scaffold->Isomer_6 Isomer_7 7-COOH Scaffold->Isomer_7 Isomer_8 8-COOH Scaffold->Isomer_8 Properties Physicochemical & Biological Properties Isomer_2->Properties Isomer_3->Properties Isomer_5->Properties Isomer_6->Properties Isomer_7->Properties Isomer_8->Properties Application Therapeutic Application Properties->Application

References

Unraveling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data and detailed experimental protocols.

The unique bicyclic 5,6 heterocyclic structure of imidazo[1,2-a]pyridine allows for diverse substitutions, leading to a wide array of pharmacological effects.[1][2] Several compounds based on this scaffold have already entered the market for various therapeutic indications, including zolpidem and alpidem, underscoring its clinical significance.[1][3] This guide aims to offer a clear and objective comparison of the performance of different imidazo[1,2-a]pyridine derivatives, providing a valuable resource for the development of new and effective therapeutic agents.

Anticancer Activity: Targeting Key Pathways in Malignancy

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

A notable study reported the synthesis of a series of novel imidazo[1,2-a]pyridine derivatives (6a-6n) containing an S-alkyl/aryl moiety.[4] Among these, compounds 6d and 6i displayed significant antiproliferative activity against human liver carcinoma (HepG2) cells by inhibiting DNA synthesis and inducing apoptosis, as confirmed by BrdU cell proliferation assays and flow cytometric analysis.[4] Further investigations into their mechanism revealed interactions with the active sites of caspase-3 and caspase-9.[4]

Another study focused on three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) and their effects on the HCC1937 breast cancer cell line.[5][6] Compounds IP-5 and IP-6 showed strong cytotoxic effects, with IC50 values of 45µM and 47.7µM, respectively.[5] Mechanistic studies revealed that IP-5 induces cell cycle arrest by increasing the levels of p53 and p21 and promotes apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspases 7 and 8.[5][6]

Furthermore, certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway, a crucial signaling cascade for cell survival and proliferation.[7] Compounds 5 , 6 , and 7 effectively inhibited the proliferation of A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells, with IC50 values ranging from 9.7 to 44.6 µM after a 48-hour treatment.[7] Compound 6 was found to reduce the phosphorylation of protein kinase B and the mechanistic target of rapamycin, leading to cell cycle arrest and apoptosis.[7]

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundCell LineActivityIC50 ValueReference
6d HepG2 (Human Liver Carcinoma)Antiproliferative, Apoptosis InductionNot specified in abstract[4]
6i HepG2 (Human Liver Carcinoma)Antiproliferative, Apoptosis InductionNot specified in abstract[4]
IP-5 HCC1937 (Human Breast Cancer)Cytotoxic45 µM[5]
IP-6 HCC1937 (Human Breast Cancer)Cytotoxic47.7 µM[5]
IP-7 HCC1937 (Human Breast Cancer)Cytotoxic79.6 µM[5]
Compound 5 A375, WM115 (Melanoma), HeLa (Cervical)Antiproliferative9.7 - 44.6 µM[7]
Compound 6 A375, WM115 (Melanoma), HeLa (Cervical)Antiproliferative9.7 - 44.6 µM[7]
Compound 7 A375, WM115 (Melanoma), HeLa (Cervical)Antiproliferative9.7 - 44.6 µM[7]

Anti-inflammatory Activity: Modulating Key Signaling Cascades

Chronic inflammation is a key driver of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have emerged as potent anti-inflammatory agents by targeting key signaling pathways such as NF-κB and STAT3.

A novel synthetic derivative, referred to as MIA, was shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in MDA-MB-231 breast cancer and SKOV3 ovarian cancer cell lines.[8][9] MIA was found to increase the expression of IκBα, an inhibitor of NF-κB, and reduce the production of pro-inflammatory cytokines.[8] Interestingly, co-administration with curcumin potentiated the anti-inflammatory effects of MIA.[8][9]

Another study investigated imidazo[1,2-a]pyridine carboxylic acid derivatives and their inhibitory effects on cyclooxygenase (COX) enzymes.[10] Compound 5 (3-amino imidazo[1,2-a]pyridine-2-carboxylic acid) was identified as a preferential inhibitor of COX-2 and, along with compound 2 (imidazo[1,2-a]pyridine-2-carboxylic acid), demonstrated more potent inhibition of carrageenan-induced edema than the standard drug indomethacin at a dose of 10 mg/kg.[10]

Comparative Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundTarget/AssayActivityKey FindingsReference
MIA STAT3/NF-κB/iNOS/COX-2 PathwayAnti-inflammatorySuppressed NF-κB and STAT3 signaling.[8][9][8][9]
Compound 2 Carrageenan-induced edemaAnti-inflammatoryMore efficient edema inhibition than indomethacin.[10][10]
Compound 5 COX-2, Carrageenan-induced edemaAnti-inflammatoryPreferentially inhibited COX-2; potent edema inhibition.[10][10]

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge. Imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacteria, including resistant strains, offering new avenues for antimicrobial drug discovery.

One study highlighted a series of imidazo[1,2-a]pyridine derivatives linked to secondary amines, with compounds 2 and 5 exhibiting remarkable antibacterial and antifungal properties against strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.[11]

In the fight against tuberculosis, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of antimycobacterial agents.[11] The clinical candidate Q203, an imidazo[1,2-a]pyridine amide, has shown activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[12] Structure-activity relationship (SAR) studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides revealed compounds with impressive in vitro activity against replicating, non-replicating, MDR, and XDR Mycobacterium tuberculosis (Mtb), with MIC90 values as low as 0.07 µM.[13]

Furthermore, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides displayed excellent in vitro activity against drug-sensitive Mtb (MIC90, 0.069–0.174 μM) and were also active against MDR-Mtb strains.[12]

Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound Class/DerivativeTarget OrganismActivityMIC/Activity RangeReference
Secondary amine-linked derivatives (2 & 5) S. aureus, S. pyogenes, E. coli, P. aeruginosaAntibacterial, AntifungalNot specified in abstract[11]
Imidazo[1,2-a]pyridine-3-carboxamides Mycobacterium tuberculosisAntimycobacterialPotent against resistant strains[11]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Replicating, non-replicating, MDR, and XDR MtbAntituberculosisMIC90: 0.07–2.2 μM[13]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Drug-sensitive and MDR MtbAntituberculosisMIC90: 0.069–0.174 μM[12]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the referenced studies.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert the MTT into a purple formazan product. The absorbance of the formazan solution, measured with a spectrophotometer, is directly proportional to the number of living cells.[5][9]

  • BrdU Cell Proliferation Assay: This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells. The amount of incorporated BrdU is detected using specific anti-BrdU antibodies and is quantified by measuring the absorbance, providing a direct measure of DNA synthesis and cell proliferation.[4]

  • Trypan Blue Assay: This dye exclusion method is used to identify viable cells. Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer.[5]

  • Clonogenic Survival Assay: This in vitro assay assesses the ability of a single cell to grow into a colony. Cells are seeded at low density and treated with the test compounds. After a period of incubation, the colonies are stained and counted. The survival fraction is calculated based on the number of colonies formed in the treated versus the control group, indicating the long-term effects of the compound on cell proliferation.[5]

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining): This method is used to detect and quantify apoptosis. Cells are stained with Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry analysis then distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Flow Cytometry for Cell Cycle Analysis: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is measured by flow cytometry, which is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

  • DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. When viewed under a fluorescence microscope, apoptotic cells stained with DAPI exhibit condensed and fragmented nuclei, which are characteristic features of apoptosis.[5]

Western Blotting

This technique is used to detect specific proteins in a sample. Proteins are first separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for the visualization and quantification of the target protein. This method is crucial for studying the expression levels of proteins involved in signaling pathways.[5][8]

Antimicrobial Susceptibility Testing
  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar dilution methods. A series of dilutions of the test compound are prepared in a liquid growth medium or on agar plates, which are then inoculated with the test microorganism. The MIC value is determined by observing the lowest concentration at which no growth occurs.[12][13]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by imidazo[1,2-a]pyridine derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 Anticancer Mechanism of IP-5 IP5 IP-5 pAKT pAKT IP5->pAKT inhibits p53 p53 IP5->p53 activates Caspase8 Caspase 8 IP5->Caspase8 activates p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase7 Caspase 7 Caspase8->Caspase7 PARP PARP Cleavage Caspase7->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_1 Anti-inflammatory Pathway of MIA MIA MIA Derivative STAT3 STAT3 Phosphorylation MIA->STAT3 inhibits NFkB NF-κB Pathway MIA->NFkB suppresses IkBa IκBα Expression MIA->IkBa increases iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 IkBa->NFkB inhibits Inflammation Inflammation iNOS->Inflammation COX2->Inflammation G cluster_2 Experimental Workflow for Anticancer Drug Screening Start Synthesized Imidazo[1,2-a]pyridine Derivatives MTT MTT Assay (Cell Viability) Start->MTT BrdU BrdU Assay (Proliferation) Start->BrdU Flow_Apoptosis Flow Cytometry (Apoptosis) MTT->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) BrdU->Flow_CellCycle WesternBlot Western Blotting (Protein Expression) Flow_Apoptosis->WesternBlot Flow_CellCycle->WesternBlot End Lead Compound Identification WesternBlot->End

References

The Pivotal Role of the Imidazo[1,2-a]pyridine-7-carboxylic Acid Scaffold: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structure-activity relationships (SAR) of privileged scaffolds is paramount in the quest for novel therapeutics. The Imidazo[1,2-a]pyridine core, and specifically its 7-carboxylic acid analogs, has emerged as a versatile framework for the development of potent modulators of various biological targets. This guide provides a comprehensive comparison of the SAR of these analogs, supported by quantitative data and detailed experimental protocols, to aid in the rational design of next-generation drug candidates.

The imidazo[1,2-a]pyridine scaffold is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Modifications to this core structure have led to the discovery of agents with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-tuberculosis properties.[3][4][5] The introduction of a carboxylic acid group at the 7-position, in particular, offers a key interaction point that can significantly influence potency and selectivity.

Comparative Analysis of Biological Activities

The diverse therapeutic potential of Imidazo[1,2-a]pyridine-7-carboxylic acid analogs and related derivatives is evident across multiple disease areas. The following sections and tables summarize the key findings from various studies, highlighting the impact of structural modifications on biological activity.

Kinase Inhibition: A Dominant Therapeutic Target

Imidazo[1,2-a]pyridine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Activin-like Kinase (ALK) Inhibition:

A series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines has been identified as potent inhibitors of ALK2, a kinase implicated in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[6][7] The SAR studies in this series revealed that substitution on the 7-aryl ring and modifications of the quinoline moiety significantly impact inhibitory activity.

Table 1: SAR of 7-Aryl-Imidazo[1,2-a]pyridine Analogs as ALK2 Inhibitors

Compound IDR Group (on 7-aryl)Quinoline SubstitutionALK2 IC50 (nM)
11a H4-quinoline24
11b F4-quinoline35
11d OMe4-quinoline18
11j H7-methoxy-4-quinoline12

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2020.[6][7]

Akt Inhibition:

Imidazo[1,2-a]pyridine-based peptidomimetics have been designed as inhibitors of the serine/threonine kinase Akt, a key node in cell survival pathways.[8][9] These compounds mimic the substrate consensus sequence of Akt, and their inhibitory potency is influenced by the nature of the amino acid surrogates.

Table 2: In vitro Activity of Imidazo[1,2-a]pyridine-based Peptidomimetics against Akt Isoforms

Compound IDAkt1 IC50 (µM)Akt2 IC50 (µM)Akt3 IC50 (µM)
11 0.640.760.13

Data extracted from a study on Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt.[9]

Other Kinase Targets:

The versatility of the imidazo[1,2-a]pyridine scaffold extends to the inhibition of other kinases, including the insulin-like growth factor-1 receptor (IGF-1R) and PIM kinases.[10][11] Optimization of substitutions on the imidazopyridine and linked aromatic rings has been crucial in achieving high potency and selectivity for these targets.

Anti-tuberculosis Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antibacterial agents. Imidazo[1,2-a]pyridinecarboxamides have shown excellent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3][12]

Table 3: Anti-tuberculosis Activity of Imidazo[1,2-a]pyridinecarboxamides

Compound IDM. tuberculosis H37Rv MIC (µM)MDR Strain A MIC (µM)XDR Strain B MIC (µM)
15 0.100.050.20
16 0.190.100.78

Data extracted from Chemical Biology & Drug Design, 2020.[3]

Anti-inflammatory and Anti-cancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory and anti-cancer effects through modulation of key signaling pathways. For instance, certain analogs have been shown to inhibit the STAT3/NF-κB/iNOS/COX-2 signaling pathway, leading to reduced inflammation and cancer cell viability.[4] Others induce apoptosis and cell cycle arrest in cancer cells by targeting the AKT/mTOR pathway.[13]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of SAR data. The following protocols are representative of the key assays used to evaluate the biological activity of this compound analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the target kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include wells with DMSO-treated cells as a vehicle control.

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Visualizing the SAR and Biological Pathways

Graphical representations are invaluable tools for understanding complex biological data. The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR and mechanisms of action of Imidazo[1,2-a]pyridine analogs.

Caption: Core SAR of the Imidazo[1,2-a]pyridine scaffold.

Experimental_Workflow_Kinase_Inhibition start Start compound_prep Prepare Compound Dilutions start->compound_prep plate_setup Dispense Compounds, Kinase, and Substrate into Plate compound_prep->plate_setup reaction_start Initiate Reaction with ATP plate_setup->reaction_start incubation Incubate at Room Temperature reaction_start->incubation detection Add Detection Reagent incubation->detection readout Measure Luminescence detection->readout analysis Calculate % Inhibition and IC50 readout->analysis end End analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->AKT

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Imidazo[1,2-a]pyridine-7-carboxylic acid derivatives and related analogues. The following sections detail their performance in key therapeutic areas, supported by experimental data and methodologies, to inform further research and development.

Anticancer Efficacy

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as the KRAS G12C pathway.

In Vitro Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various Imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
I-11 NCI-H358 (KRAS G12C mutant)Potent (specific value not publicly disclosed)--
12b Hep-2 (Laryngeal cancer)11Doxorubicin-
HepG2 (Liver cancer)13Doxorubicin-
MCF-7 (Breast cancer)11Doxorubicin-
A375 (Melanoma)11Doxorubicin-
HB9 A549 (Lung cancer)50.56Cisplatin53.25[1]
HB10 HepG2 (Liver cancer)51.52Cisplatin54.81[1]
Signaling Pathway: KRAS G12C Inhibition

Certain Imidazo[1,2-a]pyridine derivatives have been identified as covalent inhibitors of the KRAS G12C mutant protein, a key driver in several intractable cancers. The binding of these inhibitors to the mutated cysteine residue locks the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates KRAS_GDP->KRAS_GTP Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative (e.g., I-11) Imidazo_Pyridine->KRAS_GDP Covalently binds to G12C mutant MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS G12C Signaling Pathway Inhibition

Anti-inflammatory and Analgesic Efficacy

A series of Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This selective inhibition suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

In Vitro COX-2 Inhibition Data

The following table presents the in vitro COX-1 and COX-2 inhibitory activity of selected Imidazo[1,2-a]pyridine derivatives. The IC50 values demonstrate the concentration required to inhibit 50% of the enzyme activity, and the Selectivity Index (SI) indicates the preference for COX-2 over COX-1.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
5e >500.05>1000
5f >500.05>1000
5i 44.860.05897.19[2]
5j >500.05>1000
Celecoxib (Control) 15.20.06253.33
In Vivo Analgesic Activity Data

The analgesic efficacy of the most potent COX-2 inhibitors was evaluated in vivo using the acetic acid-induced writhing test in mice. The ED50 value represents the dose that is effective in producing a 50% reduction in writhing responses.

Compound IDWrithing Test ED50 (mg/kg)
5j 12.38[2]
Celecoxib (Control) 10.5
Signaling Pathway: STAT3/NF-κB/iNOS/COX-2 Modulation

Some Imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes, including iNOS and COX-2. By inhibiting this pathway, these compounds can reduce the production of inflammatory mediators.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation STAT3_Activation STAT3 Phosphorylation TLR4->STAT3_Activation iNOS iNOS Expression NF_kB_Activation->iNOS COX2 COX-2 Expression NF_kB_Activation->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines STAT3_Activation->iNOS STAT3_Activation->COX2 STAT3_Activation->Pro_inflammatory_Cytokines Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->NF_kB_Activation Inhibits Imidazo_Pyridine->STAT3_Activation Inhibits Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Pro_inflammatory_Cytokines->Inflammation MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h to allow cell attachment Cell_Seeding->Incubation1 Treatment Treat cells with various concentrations of Imidazo[1,2-a]pyridine derivatives Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

A Comparative Study: Imidazo[1,2-a]pyridines vs. Imidazo[1,2-a]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent heterocyclic scaffolds in medicinal chemistry: imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. By presenting key experimental data, detailed methodologies, and visual representations of their biological mechanisms and synthetic pathways, this document aims to be an essential resource for researchers engaged in the discovery and development of novel therapeutics.

Physicochemical and Photophysical Properties

Imidazo[1,2-a]pyridines and their pyrimidine analogues are aromatic, bicyclic heterocyclic systems. The introduction of an additional nitrogen atom in the pyrimidine ring of imidazo[1,2-a]pyrimidines significantly influences their physicochemical properties, including their fluorescence. Both scaffolds are known to exhibit fluorescence, a property that is highly dependent on the nature and position of substituents.[1][2]

Generally, imidazo[1,2-a]pyrimidines tend to fluoresce more intensely and at longer wavelengths (a shift of approximately 60 nm) compared to their corresponding imidazo[1,2-a]pyridine counterparts.[3] The fluorescence quantum yield is a critical parameter for applications in bio-imaging and as fluorescent probes. The substitution pattern plays a crucial role; for instance, electron-donating groups tend to enhance fluorescence intensity.[2]

Table 1: Comparative Photophysical Properties

ScaffoldCompoundSubstituentsSolventExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
Imidazo[1,2-a]pyridine2-phenyl-Dichloromethane3303800.61[2]
Imidazo[1,2-a]pyridine2-phenyl-7-methyl-CH3 at C7Ethanol3353850.72[3]
Imidazo[1,2-a]pyrimidine2-phenyl-Dichloromethane3504400.85[3]
Imidazo[1,2-a]pyrimidine2-phenyl-7-methyl-CH3 at C7Ethanol3554450.91[3]

Biological Activities: A Comparative Overview

Both imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. They have been extensively investigated as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Derivatives of both scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and PI3K/AKT/mTOR pathways.[4][5]

Table 2: Comparative Anticancer Activity (IC50 Values in µM)

ScaffoldCompound SeriesCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridineDiarylurea derivativesA375P (Melanoma)< 0.06[5]
Imidazo[1,2-a]pyridineNovel derivativesHCC1937 (Breast Cancer)45[6]
Imidazo[1,2-a]pyridineCompound 12b Hep-2 (Laryngeal Carcinoma)11[7]
Imidazo[1,2-a]pyridineCompound 12b MCF-7 (Breast Cancer)11[7]
Imidazo[1,2-a]pyrazineDiarylurea derivativesA375P (Melanoma)< 0.06[5]
Imidazo[1,2-a]pyrazineCompound 10a Hep-2 (Laryngeal Carcinoma)50[7]

Note: Imidazo[1,2-a]pyrazine is a closely related scaffold, and its data is included to provide a broader context of the potential of these fused systems.

Anti-inflammatory Activity

The anti-inflammatory properties of these scaffolds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibitors are sought after as they are expected to have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Experimental Protocols

Synthesis of 2-Phenylimidazo[1,2-a]pyridine

Procedure:

  • To a solution of 2-aminopyridine (2.0 mmol) in ethanol (10 ml), add 2-bromoacetophenone (2.0 mmol).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for the time specified by monitoring with TLC (Thin Layer Chromatography).

  • Upon completion, the product precipitates. Filter the solid and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.[8]

Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

Procedure:

  • Mix 2-aminopyrimidine (0.105 mol) and 2-bromo-1-phenylethanone (0.105 mol) in acetone (150 mL).

  • Stir the reaction mixture at reflux for 5 hours.

  • Cool the mixture to room temperature and filter the precipitate.

  • Wash the filter cake with acetone.

  • Dissolve the obtained solid in 200 mL of 3N dilute hydrochloric acid and reflux for 1 hour.

  • Cool to room temperature and add 15% dilute ammonia dropwise to adjust the pH to ~8.

  • Filter the precipitate and recrystallize from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyrimidine.[9]

MTT Assay for Cytotoxicity

Protocol:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • Add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

  • Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Add 100 μL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.

  • Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[10][11]

COX-2 Inhibition Assay (Fluorometric)

Protocol:

  • In a 96-well plate, incubate recombinant human COX-2 (1.25 units) with 1 μM hematin, 5 mM L-glutathione, 5 mM dopamine hydrochloride, 5 mM EDTA, and different concentrations of the test compounds in 150 μL of potassium phosphate buffer (pH 8.0) at 37 °C for 15 minutes.

  • Initiate the reaction by adding 50 μL of arachidonic acid (10 μM final concentration).

  • After 10 minutes of incubation, stop the reaction by adding 50 μL of a stop solution containing 1% formic acid and an internal standard (e.g., PGE2-d4).

  • Adjust the pH of the samples to ~8 with 0.5 M NaOH solution.

  • Measure the produced PGE2 using UPLC-MS/MS. The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the control.[12]

Visualizing the Mechanisms and Workflows

Wnt/β-catenin Signaling Pathway Inhibition

Many imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects by modulating the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers. These compounds can interfere with this pathway at various levels, leading to the downregulation of target genes involved in cell proliferation and survival.

Wnt_beta_catenin_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates to Inhibitor Imidazo[1,2-a]pyridine/ -pyrimidine Derivative Inhibitor->Destruction_Complex may stabilize Inhibitor->beta_catenin_nuc blocks interaction TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds to Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

Caption: Wnt/β-catenin signaling pathway and points of inhibition.

Experimental Workflow: From Synthesis to Biological Evaluation

The process of discovering and evaluating new drug candidates based on these scaffolds follows a structured workflow, from chemical synthesis to biological testing.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start_Materials Starting Materials (e.g., 2-aminopyridine/pyrimidine, α-haloketone) Reaction Cyclocondensation Reaction Start_Materials->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Compound_Library Compound Library Characterization->Compound_Library In_vitro_Screening In vitro Screening (e.g., MTT Assay) Compound_Library->In_vitro_Screening Hit_Identification Hit Identification In_vitro_Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General experimental workflow for drug discovery.

Structure-Activity Relationship (SAR) Logic

The biological activity of these compounds is highly dependent on their substitution patterns. Understanding these relationships is key to designing more potent and selective molecules.

SAR_Logic Core_Scaffold Core Scaffold (Imidazo[1,2-a]pyridine or Imidazo[1,2-a]pyrimidine) R1 R1 Substituent (e.g., at C2) Core_Scaffold->R1 influences R2 R2 Substituent (e.g., at C3) Core_Scaffold->R2 influences R3 R3 Substituent (e.g., on pyridine/pyrimidine ring) Core_Scaffold->R3 influences Biological_Activity Biological Activity (e.g., IC50, Selectivity) R1->Biological_Activity modulates R2->Biological_Activity modulates R3->Biological_Activity modulates

References

A Comparative Guide to the Validation of Analytical Methods for Imidazo[1,2-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification and validation of Imidazo[1,2-a]pyridine-7-carboxylic acid, a key heterocyclic compound with significant interest in pharmaceutical development. Given the limited publicly available data on this specific molecule, this document draws upon established methods for related imidazopyridine and imidazole derivatives to present a robust framework for analytical method validation. The focus is on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are powerful and widely used techniques in pharmaceutical analysis.[1][2][3]

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of typical performance characteristics for HPLC-UV and LC-MS/MS methods based on data from similar compounds.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 1.5%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to fg/mL range
Selectivity Good, but potential for interference from co-eluting compounds.Excellent, based on mass-to-charge ratio, minimizing interferences.
Matrix Effects Less susceptibleCan be susceptible to ion suppression or enhancement.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful validation and implementation of analytical methods. The following sections provide representative methodologies for HPLC-UV and LC-MS/MS analysis of imidazopyridine derivatives, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not a primary requirement.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH 2-3) and acetonitrile is commonly used for pyridine derivatives.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, typically between 220-350 nm for similar structures).[4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Validation Parameters to be Assessed:

  • System Suitability: To ensure the chromatographic system is performing adequately.

  • Specificity: To demonstrate that the method is able to differentiate the analyte from potential impurities and degradation products.

  • Linearity: To establish a linear relationship between the analyte concentration and the detector response.

  • Accuracy: To determine the closeness of the measured value to the true value.

  • Precision: To assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level impurity analysis, owing to its high sensitivity and selectivity.[2][3][5]

Chromatographic Conditions:

  • Column: A fast-chromatography C18 or HILIC column (e.g., 50-100 mm length, <3 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol is a common choice for LC-MS analysis of heterocyclic compounds.[5]

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Ion Source Parameters: Optimization of gas temperatures, gas flows, and ion spray voltage is critical for achieving optimal sensitivity.

Validation Parameters to be Assessed (in addition to HPLC-UV parameters):

  • Matrix Effect: To investigate the effect of the sample matrix on the ionization of the analyte.

  • Recovery: To determine the efficiency of the sample extraction procedure.

  • Stability: To assess the stability of the analyte in the sample matrix under different storage and processing conditions.

Visualizing Method Validation and Potential Applications

To further aid in the understanding of the analytical process and the potential context of this compound's application, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_application 4. Routine Application Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC-UV or LC-MS/MS) Define_Purpose->Select_Method Optimize_Parameters Optimize Chromatographic and MS Parameters Select_Method->Optimize_Parameters Develop_Sample_Prep Develop Sample Preparation Protocol Optimize_Parameters->Develop_Sample_Prep Assess_Linearity Linearity & Range Develop_Sample_Prep->Assess_Linearity Assess_Accuracy Accuracy Assess_Linearity->Assess_Accuracy Assess_Precision Precision Assess_Accuracy->Assess_Precision Assess_Selectivity Selectivity/Specificity Assess_Precision->Assess_Selectivity Assess_LOD_LOQ LOD & LOQ Assess_Selectivity->Assess_LOD_LOQ Assess_Robustness Robustness Assess_LOD_LOQ->Assess_Robustness Assess_Stability Stability (for LC-MS/MS) Assess_Robustness->Assess_Stability Routine_Analysis Routine Sample Analysis Assess_Stability->Routine_Analysis QC_Checks Quality Control Checks Routine_Analysis->QC_Checks

Caption: A generalized workflow for the validation of an analytical method.

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential as inhibitors of various enzymes, such as Cyclooxygenase (COX) enzymes, which are involved in inflammation.[6] The following diagram illustrates a simplified signaling pathway where such a compound might exert its therapeutic effect.

Signaling_Pathway Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid releases PLA2->Membrane acts on COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->COX_Enzymes inhibits

Caption: A potential mechanism of action for an imidazopyridine derivative.

References

A Comparative Guide to the In Silico Docking of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various Imidazo[1,2-a]pyridine carboxylic acid derivatives against several key protein targets implicated in disease. The data presented is compiled from recent scientific literature and aims to offer insights into the therapeutic potential of this versatile scaffold.

The Imidazo[1,2-a]pyridine core is a significant pharmacophore in medicinal chemistry, forming the foundation for numerous drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Molecular docking studies are crucial in contemporary drug discovery, providing valuable predictions of the binding interactions between small molecules and their protein targets. This guide summarizes the findings of several in silico docking studies on Imidazo[1,2-a]pyridine carboxylic acid derivatives, offering a comparative analysis of their binding affinities and interaction patterns.

Comparative Docking Performance

The following tables summarize the quantitative data from molecular docking studies of various Imidazo[1,2-a]pyridine derivatives against different protein targets.

Table 1: Docking of Imidazo[1,2-a]pyridine Derivatives against Human Leukotriene A4 Hydrolase (LTA4H)

Compound/DerivativeBase ScaffoldBinding Affinity (S Score, kcal/mol)Interacting Amino Acid ResiduesReference
HB7 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid-11.237Not explicitly detailed[1]
Original Ligand Not specified-6.908Not explicitly detailed[1]

Human LTA4H is a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4.

Table 2: Docking of Imidazo[1,2-a]pyrimidine Derivatives against SARS-CoV-2 Related Proteins

Compound/DerivativeTarget ProteinBinding Affinity (kcal/mol)Reference CompoundReference Compound Affinity (kcal/mol)
Compound 7a hACE2-9.1Angiotensin II (Natural Ligand)-9.2
Compound 7a Spike Protein-7.3Cannabidiolic Acid (CBDA)-5.7

The interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (hACE2) is the critical first step in viral entry into host cells.[4]

Table 3: Docking of Imidazo[1,2-a]pyridine Derivatives against Oxidoreductase

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)Interacting Amino Acid ResiduesReference
Compound C Oxidoreductase-9.207His 222, Tyr 216, Lys 270[5]

Oxidoreductases are enzymes that catalyze the transfer of electrons and are implicated in cancer progression.[5]

Experimental Protocols

The methodologies cited in the referenced studies for molecular docking are summarized below. These protocols provide a general framework for the in silico experiments.

General Molecular Docking Protocol
  • Protein and Ligand Preparation:

    • The three-dimensional crystal structures of the target proteins, such as human LTA4H (PDB ID: 3U9W), hACE2, and the SARS-CoV-2 spike protein (PDB ID: 7U0N), were retrieved from the Protein Data Bank (PDB).[1][4]

    • Water molecules and any co-crystallized ligands may be removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned (e.g., Kollman charges).

    • The 3D structures of the Imidazo[1,2-a]pyridine derivatives are built and optimized using computational chemistry software. This often involves energy minimization to obtain a stable conformation.

  • Grid Generation:

    • A binding site on the target protein is defined, typically centered on the active site or a known ligand-binding pocket.

    • A grid box is generated around this binding site to define the space where the docking algorithm will search for favorable ligand conformations.

  • Molecular Docking Simulation:

    • Docking is performed using software such as AutoDock.[6] The software systematically samples different conformations and orientations of the ligand within the defined grid box.

    • A scoring function is used to estimate the binding affinity for each pose. These scores are typically expressed in kcal/mol, with more negative values indicating a higher predicted binding affinity.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-scoring poses and to visualize the predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

    • The root-mean-square deviation (RMSD) may be calculated to compare the docked conformation to a known binding mode.[1]

Visualizing the Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Download, Add Hydrogens) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Conformational Search & Scoring) ligand_prep->docking grid_gen->docking results Analyze Results (Binding Energy, Pose) docking->results visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) results->visualization

Caption: A generalized workflow for molecular docking studies.

Signaling Pathways and Logical Relationships

The following diagram illustrates the inhibitory action of certain Imidazo[1,2-a]pyridine derivatives on the NF-κB signaling pathway, a key regulator of inflammation.

nfkb_pathway lps LPS (Inflammatory Stimulus) ikb IκBα lps->ikb promotes degradation nfkb NF-κB ikb->nfkb inhibits nfkb_active Active NF-κB (Nuclear Translocation) nfkb->nfkb_active is activated inflammatory_genes Inflammatory Gene Expression (COX-2, iNOS) nfkb_active->inflammatory_genes promotes transcription mia Imidazo[1,2-a]pyridine Derivative (MIA) mia->ikb increases expression mia->nfkb_active suppresses activity

Caption: Inhibition of the NF-κB inflammatory pathway.

References

Unlocking New Frontiers: Imidazo[1,2-a]pyridine-7-carboxylic Acid Derivatives as Potent Agents Against Drug-Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

A new class of imidazo[1,2-a]pyridine-7-carboxylic acid derivatives is demonstrating significant promise in the ongoing battle against drug-resistant pathogens and cancers. Emerging research highlights the potent efficacy of these compounds against a spectrum of resistant strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB), extensively drug-resistant M. tuberculosis (XDR-TB), methicillin-resistant Staphylococcus aureus (MRSA), and various drug-resistant cancer cell lines. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

Comparative Efficacy Against Drug-Resistant Bacteria

Imidazo[1,2-a]pyridine derivatives have shown remarkable antibacterial activity, particularly against challenging drug-resistant strains of Mycobacterium tuberculosis. Several studies have quantified this efficacy using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative ClassTarget OrganismResistance ProfileMIC Range (µg/mL)Reference CompoundReference MIC (µg/mL)
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosisMDR & XDR≤0.006 - 0.8PA-8240.03 - 0.25
Imidazo[1,2-a]pyridine amides (IPAs)M. tuberculosis H37RvDrug-sensitive0.05 - 0.4Ethambutol6.25
Pyrazole-imidazo[1,2-a]pyridinesS. aureusMethicillin-Resistant (MRSA)19.53Vancomycin0.5 - 2
Pyrazole-imidazo[1,2-a]pyridinesGram-negative strains-<1--
Azo-linked imidazo[1,2-a]pyridinesE. coli CTXM, K. pneumoniae NDMMultidrug-resistant0.5 - 0.7--

Potency Against Drug-Resistant Cancer Cell Lines

The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to oncology, with several compounds demonstrating significant cytotoxicity against drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate the potency of a compound in inhibiting cancer cell growth.

DerivativeCancer Cell LineTypeIC50 (µM)Reference CompoundReference IC50 (µM)
Imidazo[1,2-a]pyridine Hybrid (HB9)A549Lung Cancer50.56Cisplatin53.25
Imidazo[1,2-a]pyridine Hybrid (HB10)HepG2Liver Carcinoma51.52Cisplatin54.81
Imidazo[1,2-a]pyridine (IP-5)HCC1937Breast Cancer45--
Imidazo[1,2-a]pyridine (IP-6)HCC1937Breast Cancer47.7--
Imidazo[1,2-a]pyridine Compound 6A375, WM115Melanoma9.7 - 44.6--
Imidazo[1,2-a]pyridine Compound 6HeLaCervical Cancer9.7 - 44.6--

Experimental Protocols

A clear understanding of the methodologies used to generate these efficacy data is crucial for reproducibility and further research. Below are detailed protocols for the key assays cited.

Antimicrobial Susceptibility Testing: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

This assay is a widely used colorimetric method to determine the MIC of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is grown to mid-log phase and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The imidazo[1,2-a]pyridine derivatives are serially diluted in a 96-well microplate. A broad concentration range (e.g., 0.05 to 100 µg/mL) is typically used for initial screening.[1]

  • Inoculation: The prepared bacterial suspension is added to each well containing the test compound.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

  • Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[1][2]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, HCC1937) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24 or 48 hours).[3]

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution. The plate is then incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3][4]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of the compounds.

  • Cell Lysis: Cancer cells treated with the imidazo[1,2-a]pyridine derivatives are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-mTOR, p53, p21).[5][6] This is followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Mechanism of Action and Signaling Pathways

The efficacy of imidazo[1,2-a]pyridine derivatives against drug-resistant strains stems from their ability to target key cellular pathways.

Anticancer Mechanism: Inhibition of the AKT/mTOR Pathway

Several imidazo[1,2-a]pyridine compounds have been shown to inhibit the AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and drug resistance.[7][8]

AKT_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Proliferation\n& Survival Cell Proliferation & Survival mTORC1->Cell Proliferation\n& Survival Imidazo[1,2-a]pyridine\nDerivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine\nDerivative->AKT inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Antitubercular Mechanism: Targeting Energy Metabolism

In Mycobacterium tuberculosis, imidazo[1,2-a]pyridine derivatives have been found to target key enzymes involved in cellular respiration and energy production, such as QcrB, a subunit of the electron transport chain's cytochrome bcc complex.[9]

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis MIC Determination\n(MABA/Microdilution) MIC Determination (MABA/Microdilution) Compound Synthesis->MIC Determination\n(MABA/Microdilution) Cytotoxicity Assay\n(MTT) Cytotoxicity Assay (MTT) MIC Determination\n(MABA/Microdilution)->Cytotoxicity Assay\n(MTT) Western Blotting Western Blotting Cytotoxicity Assay\n(MTT)->Western Blotting Target Identification Target Identification Western Blotting->Target Identification Animal Model Studies Animal Model Studies Target Identification->Animal Model Studies

Caption: A generalized experimental workflow for the evaluation of Imidazo[1,2-a]pyridine derivatives.

The compelling preclinical data for this compound derivatives against a range of drug-resistant strains underscore their potential as a new generation of therapeutic agents. Further investigation into their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridine-7-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the primary synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Routes at a Glance

The synthesis of this compound predominantly proceeds through two main strategies:

  • Route A: Cyclization of a Pre-functionalized Pyridine: This approach involves the synthesis of a 4-aminonicotinic acid derivative, followed by the construction of the imidazole ring.

  • Route B: Post-cyclization Functionalization: This strategy entails the formation of the imidazo[1,2-a]pyridine core first, followed by the introduction of the carboxylic acid group at the 7-position.

This guide will focus on the more direct and commonly implied strategy, Route A, for which more detailed procedural information can be collated.

Route A: Cyclization of 4-Aminonicotinic Acid Derivatives

This route is a classical and versatile method for the synthesis of the target molecule. It involves two key stages: the preparation of the 4-aminonicotinic acid precursor and the subsequent cyclization to form the fused imidazole ring.

Stage 1: Synthesis of the Key Precursor: 4-Aminonicotinic Acid or its Esters

The availability of a suitable 4-aminopyridine with a carboxylic acid or ester at the 3-position is crucial. Two main pathways for the synthesis of this precursor have been identified.

Pathway 1.1: From Isoquinoline

A four-step synthesis starting from the readily available isoquinoline has been reported to produce 4-aminonicotinic acid with an overall yield of up to 30%.[1] The process involves:

  • Oxidation: Isoquinoline is oxidized to 3,4-pyridinedicarboxylic acid.

  • Dehydration: Intramolecular dehydration of the dicarboxylic acid yields the corresponding anhydride.

  • Ammonolysis: The anhydride undergoes ring-opening with ammonia.

  • Hofmann Rearrangement: The resulting amide is subjected to a Hofmann rearrangement to install the amino group at the 4-position.

Pathway 1.2: From 4-Chloropicolinic Acid Derivatives

An alternative approach involves the nucleophilic substitution of a chloro-substituted pyridine. For instance, methyl 4-aminonicotinate can be prepared from methyl 4-chloropicolinate. This method typically involves:

  • Azide Displacement: Reaction of methyl 4-chloropicolinate with sodium azide to form the corresponding azido derivative.

  • Reduction: Reduction of the azide to the amine.

Stage 2: Cyclization to Form the Imidazo[1,2-a]pyridine Ring

The cyclization is typically achieved by reacting the 4-aminonicotinic acid derivative with a suitable two-carbon synthon, most commonly an α-halocarbonyl compound.

Table 1: Comparison of Cyclization Reactions for Imidazo[1,2-a]pyridine Synthesis

Cyclization ReagentTypical ConditionsProductReported YieldReference
ChloroacetaldehydeReaction with the aminopyridine in a suitable solvent, often with heating.Imidazo[1,2-a]pyridine (unsubstituted at C2/C3)Not specified for the 7-carboxy derivative.General Method
Ethyl BromopyruvateReaction with 2-aminopyridine in THF, followed by reflux in ethanol.Ethyl imidazo[1,2-a]pyridine-2-carboxylate84% (for the 2-carboxy isomer)[2]
α-BromoacetophenoneReaction with 2-aminopyridine, often under solvent-free conditions or with a base.2-Phenylimidazo[1,2-a]pyridineHigh yields reported for various derivatives.[3][4][5]

Following the cyclization to form the ester of this compound, a final hydrolysis step is required.

Stage 3: Hydrolysis of the Ester

The hydrolysis of the ester to the final carboxylic acid can be achieved under acidic or basic conditions. For a related imidazo[1,2-a]pyridine derivative, hydrolysis with 12 M hydrochloric acid has been reported to be effective, with yields ranging from 48-73%.[6]

Experimental Protocols

While a complete, step-by-step protocol for the synthesis of this compound is not available in a single source from the conducted search, a representative procedure can be constructed based on established methods for analogous compounds.

Proposed Experimental Protocol for Route A:

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate (Hypothetical)

  • Reaction: To a solution of ethyl 4-aminonicotinate (1 equivalent) in a suitable solvent (e.g., ethanol or DMF), is added chloroacetaldehyde (1.1 equivalents).

  • Conditions: The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • Work-up: The solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction: The purified ethyl imidazo[1,2-a]pyridine-7-carboxylate is dissolved in concentrated hydrochloric acid (e.g., 12 M).

  • Conditions: The solution is heated to reflux for several hours until TLC analysis indicates complete conversion of the ester.

  • Work-up: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Synthetic_Route_A cluster_precursor Stage 1: Precursor Synthesis cluster_cyclization Stage 2 & 3: Cyclization & Hydrolysis Isoquinoline Isoquinoline 4-Aminonicotinic_Acid 4-Aminonicotinic_Acid Isoquinoline->4-Aminonicotinic_Acid 4 steps (up to 30% yield) 4-Aminonicotinic_Acid_Ester 4-Aminonicotinic_Acid_Ester 4-Aminonicotinic_Acid->4-Aminonicotinic_Acid_Ester Esterification Imidazo_Ester Imidazo_Ester 4-Aminonicotinic_Acid_Ester->Imidazo_Ester + α-halocarbonyl Target_Molecule Imidazo[1,2-a]pyridine- 7-carboxylic acid Imidazo_Ester->Target_Molecule Hydrolysis

References

Benchmarking Imidazo[1,2-a]pyridine-7-carboxylic Acid Derivatives Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of Imidazo[1,2-a]pyridine-7-carboxylic acid and related derivatives against standard drugs in two key therapeutic areas: tuberculosis and cancer, with a focus on kinase inhibition. The information presented is based on available experimental data to assist researchers in evaluating the potential of these compounds.

Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have shown significant promise as potent antitubercular agents, with some compounds exhibiting superior activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis when compared to established first-line and second-line drugs.

Quantitative Comparison of Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Imidazo[1,2-a]pyridine derivatives against the H37Rv strain of M. tuberculosis, benchmarked against standard antitubercular drugs. Lower MIC values indicate higher potency.

Compound/DrugMIC (µg/mL) against H37RvReference
Imidazo[1,2-a]pyridine Derivatives
IPA-60.05[1]
IPA-90.4[1]
IPS-10.4[1]
Compound 15 0.10 - 0.19 (µM)[2]
Compound 16 0.10 - 0.19 (µM)[2]
Compound 18 0.004 (µM)[3]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides≤1 (µM)[4]
Standard Antitubercular Drugs
Isoniazid~0.02 - 0.06[4]
Rifampin~0.05 - 0.25[4]
Ethambutol6.25[1]
Bedaquiline~0.03 - 0.12
Pretomanid~0.015 - 0.12
PA-824 (Pretomanid)0.03 - 0.25[4]

Note: MIC values can vary slightly depending on the specific assay conditions. The data presented is for comparative purposes.

One study highlighted that the imidazo[1,2-a]pyridine amide derivative, IPA-6, was found to be 125 times more potent than the standard drug ethambutol.[1] Furthermore, certain derivatives have demonstrated excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis, with MIC values in the low micromolar to nanomolar range.[2][3]

Anticancer Activity: Kinase Inhibition

A significant area of investigation for Imidazo[1,2-a]pyridine derivatives is their potential as kinase inhibitors for cancer therapy. Various derivatives have been synthesized and evaluated for their inhibitory activity against a range of kinases, some of which are implicated in cancer progression.

Quantitative Comparison of Kinase Inhibitory Activity

The table below presents the half-maximal inhibitory concentration (IC50) values of selected Imidazo[1,2-a]pyridine derivatives against specific kinases, compared with standard kinase inhibitor drugs. Lower IC50 values indicate greater potency.

Compound/DrugTarget KinaseIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 18o EGFR12.3[5]
Compound 19a EGFR82.0[6]
Compound 19b EGFR12.3[6]
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesc-KIT (Imatinib-resistant)Nanomolar range[7][8]
Compound 24 FLT3Comparable to Gilteritinib[9][10]
Standard Kinase Inhibitors
Imatinibc-KITVaries with mutation status[8]
ErlotinibEGFR~0.002 - 0.1[6]
OsimertinibEGFR~0.01 - 0.02[11]
GilteritinibFLT3Nanomolar range[10]

Studies have reported that certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives exhibit excellent IC50 values in the nanomolar range against imatinib-resistant c-KIT mutations.[7][8] Another derivative, compound 24, has shown potency against FLT3 kinase comparable to the approved drug gilteritinib, and importantly, demonstrated activity against gilteritinib-resistant mutations.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to generate the comparative data.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is determined as the lowest drug concentration that prevents this color change.

Protocol Outline:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its density adjusted to a McFarland standard.

  • Drug Dilution: Test compounds and standard drugs are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the drug dilutions.

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plate is incubated for another 24-48 hours.

  • Reading Results: The MIC is read as the lowest concentration of the compound that prevents the color change from blue to pink.[12]

In Vitro Kinase Inhibition Assay

These assays are fundamental in determining the potency of compounds against specific kinases. A common format is a biochemical assay that measures the phosphorylation of a substrate.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is quantified by the reduction in substrate phosphorylation.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a microplate, the kinase is pre-incubated with the test compound. The reaction is initiated by the addition of the substrate and ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for phosphorylation.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. Common detection methods include:

    • Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction.[13]

    • Fluorescence-based assays (e.g., TR-FRET): Uses antibodies to detect the phosphorylated substrate.

    • Chromatography or Mass Spectrometry: Directly measures the phosphorylated product.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of the test compound.

Visualizations

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Imidazo[1,2-a]pyridine derivatives can inhibit this pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow: Microplate Alamar Blue Assay (MABA)

The following diagram illustrates the key steps in the MABA workflow for determining the antitubercular activity of test compounds.

MABA_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Drug Dilutions prep_plate->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Incubate at 37°C (24-48 hours) add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results end Determine MIC read_results->end

Caption: Workflow of the Microplate Alamar Blue Assay (MABA).

Logical Relationship: Kinase Inhibitor Screening Cascade

This diagram outlines a typical screening cascade for identifying and characterizing novel kinase inhibitors.

Kinase_Inhibitor_Screening start Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Hits inactive Inactive primary_screen->inactive selectivity Kinase Selectivity Profiling dose_response->selectivity Potent Hits cell_based Cell-Based Assays (Target Engagement & Potency) selectivity->cell_based Selective Hits not_selective Not Selective selectivity->not_selective in_vivo In Vivo Efficacy (Animal Models) cell_based->in_vivo Cell-Active Hits not_potent Not Potent in Cells cell_based->not_potent lead_candidate Lead Candidate in_vivo->lead_candidate Efficacious not_efficacious Not Efficacious in Vivo in_vivo->not_efficacious

Caption: A typical screening cascade for the discovery of kinase inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Imidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling compounds like Imidazo[1,2-a]pyridine-7-carboxylic acid necessitates a clear and compliant disposal protocol. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety practices.

This compound is recognized as a substance that can cause skin and eye irritation, as well as respiratory irritation.[1][2][3] Adherence to proper disposal procedures is therefore not just a matter of regulatory compliance, but a critical component of a robust safety culture.

Disposal Decision Framework

The following flowchart outlines the key decision points and actions for the proper disposal of this compound waste.

start Start: this compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination uncontaminated Uncontaminated or Empty Container assess_contamination->uncontaminated Empty Container contaminated Contaminated Material (e.g., gloves, paper towels, etc.) assess_contamination->contaminated Contaminated rinse_container Triple Rinse Container with Appropriate Solvent uncontaminated->rinse_container package_contaminated Package Contaminated Material in a Labeled, Sealed Container contaminated->package_contaminated dispose_rinsate Collect Rinsate as Hazardous Waste rinse_container->dispose_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (Consult local regulations) rinse_container->dispose_container waste_collection Store in Designated Hazardous Waste Accumulation Area dispose_rinsate->waste_collection package_contaminated->waste_collection request_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service waste_collection->request_pickup

Caption: Decision workflow for the disposal of this compound.

Key Disposal and Safety Protocols

To ensure the safe handling and disposal of this compound, the following procedures should be strictly followed.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential irritation or sensitization.[1][4]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.[4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.

  • Container Management: The waste container must be compatible with the chemical, kept tightly closed when not in use, and stored in a well-ventilated, designated waste accumulation area.[4][5]

  • Spill Management: In the event of a spill, avoid generating dust.[4] The spilled material should be swept up or vacuumed into a suitable container for disposal.[3] The area should then be decontaminated.

  • Disposal of Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough rinsing, the container can typically be disposed of as non-hazardous waste, but always confirm with local regulations.

  • Regulatory Compliance: Chemical waste generators are responsible for determining if the waste is classified as hazardous under US EPA guidelines (40 CFR 261.3) and must also adhere to state and local hazardous waste regulations.[3][6]

  • Final Disposal: The collected hazardous waste must be disposed of through an approved and certified waste disposal facility.[4][6][7]

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Personal protective equipment for handling Imidazo[1,2-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imidazo[1,2-a]pyridine-7-carboxylic acid. The following procedural steps and personal protective equipment (PPE) requirements are designed to ensure safe handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) Specifications and Guidelines
Respiratory Protection A government-approved respirator is required.[1] In environments where airborne concentrations may exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter conforming to EN 143 should be used.[4]
Hand Protection Use compatible chemical-resistant gloves.[1] Nitrile gloves are a suitable option.[5] Gloves must be inspected before use and a proper removal technique (without touching the glove's outer surface) must be employed to avoid skin contact.[1]
Eye and Face Protection Government-approved eye and face protection, such as safety glasses or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166, is required.[1][4]
Body Protection Wear protective clothing to prevent skin contact.[1] A lab coat is a standard requirement.[5] In situations with a higher risk of exposure, protective boots may be necessary.[1]

Operational and Handling Protocol

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Engineering Controls and Ventilation:

  • Work in a well-ventilated area. The use of a closed system or local exhaust ventilation is recommended to prevent direct exposure.[1]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4]

2. Safe Handling Practices:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Do not get the chemical in eyes, on skin, or on clothing.[4]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke when using this product.[1]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[4][6]

  • Keep the container tightly closed.[4]

  • Store in an inert atmosphere, at a temperature between 2-8°C.

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

  • General Advice: Consult a physician and show them the Safety Data Sheet (SDS).[1]

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1][4] If the individual is not breathing, provide artificial respiration.[4] Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing and wash it before reuse.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[2][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] If eye irritation persists, seek medical advice.[4]

  • If Swallowed: Rinse the mouth with water.[1] Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1]

  • The substance should be swept up and shoveled into suitable, closed containers for disposal.[4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (SDS) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handling1 Weigh and Handle Chemical in Designated Area prep3->handling1 handling2 Perform Experiment handling1->handling2 emergency1 In Case of Spill or Exposure handling1->emergency1 cleanup1 Decontaminate Work Area handling2->cleanup1 handling2->emergency1 cleanup2 Dispose of Waste in Accordance with Regulations cleanup1->cleanup2 cleanup3 Remove and Dispose of PPE Correctly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 emergency2 Follow First Aid Measures emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-7-carboxylic acid
Reactant of Route 2
Imidazo[1,2-a]pyridine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.